Product packaging for Adipic acid-13C2(Cat. No.:CAS No. 133954-44-6)

Adipic acid-13C2

Cat. No.: B160230
CAS No.: 133954-44-6
M. Wt: 148.13 g/mol
InChI Key: WNLRTRBMVRJNCN-MPOCSFTDSA-N
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Description

Adipic acid-13C2 is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 148.13 g/mol. The purity is usually 95%.
The exact mass of the compound (1,6-13C2)Hexanedioic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B160230 Adipic acid-13C2 CAS No. 133954-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,6-13C2)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-MPOCSFTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[13C](=O)O)C[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583903
Record name (1,6-~13~C_2_)Hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133954-44-6
Record name (1,6-~13~C_2_)Hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133954-44-6
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Foundational & Exploratory

Adipic Acid-13C2 in Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Adipic acid-13C2, a stable isotope-labeled form of the six-carbon dicarboxylic acid, serves as a critical tool in metabolic research and analytical chemistry. Its primary applications lie in its use as a metabolic tracer to investigate fatty acid oxidation and as an internal standard for the precise quantification of dicarboxylic acids in biological matrices. This guide provides an in-depth overview of its uses, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers in designing and implementing studies utilizing this versatile compound.

This compound as a Metabolic Tracer in Fatty Acid Oxidation Studies

Stable isotope-labeled tracers are invaluable for quantifying biochemical reactions in vivo. This compound is employed to probe the pathways of fatty acid catabolism, particularly in the context of nutritional deficiencies and metabolic disorders.

Probing Fatty Acid Oxidation in Humans

A key application of this compound is in the non-invasive assessment of whole-body fatty acid oxidation. Research has demonstrated its utility in studying how nutritional status, such as riboflavin deficiency, can impact the body's ability to metabolize fats. Riboflavin is a precursor to flavin adenine dinucleotide (FAD), a critical cofactor for acyl-CoA dehydrogenases involved in β-oxidation.

A study by Bates (1991) established a protocol to assess fatty acid oxidation in human subjects using an oral dose of [1,6-13C2]adipic acid and subsequent analysis of expired air.

Objective: To measure the rate of fatty acid oxidation by monitoring the appearance of 13CO2 in breath after administration of a 13C-labeled adipic acid tracer.

Methodology:

  • Subject Preparation: Subjects are typically fasted overnight to ensure a metabolic steady state.

  • Tracer Administration: A single oral dose of [1,6-13C2]adipic acid is administered at a concentration of 5 mg per kg of body weight.

  • Breath Sample Collection: Breath samples are collected at baseline (pre-dose) and at regular intervals (e.g., every 20-30 minutes) for up to 200 minutes post-administration. Samples are collected in airtight bags or tubes.

  • 13CO2 Analysis: The isotopic enrichment of 13CO2 in the breath samples is measured using isotope ratio mass spectrometry (IRMS).

  • Data Calculation: The rate of 13CO2 excretion is used to calculate the percentage of the administered this compound dose that has been oxidized over the collection period. Peak enrichment of 13CO2 in breath is typically observed around 100 minutes after the dose.

Quantitative Data from Human Studies

The following table summarizes the percentage of the administered 5 mg/kg oral dose of [1,6-13C2]adipic acid that was oxidized to 13CO2 within 200 minutes in various human cohorts, as reported by Bates (1991).

CohortMean Percentage of Dose Oxidized (%)
Adults9.9
School-children11.5
Pregnant Women8.4
Lactating Women10.6

These findings indicate that fatty acid oxidation rates can be influenced by age and physiological status. The study noted that correction of endemic riboflavin deficiency did not have a significant overall effect on the rate of [13C]adipic acid oxidation in the studied population.

Metabolic Pathway of Adipic Acid Oxidation

Adipic acid is metabolized via the β-oxidation pathway, similar to other fatty acids. The 13C labels from this compound are incorporated into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. The labeled carbon atoms are subsequently released as 13CO2 during the decarboxylation steps of the TCA cycle.

Adipic_Acid_Oxidation_Pathway Adipic_Acid_13C2 This compound Beta_Oxidation β-Oxidation Adipic_Acid_13C2->Beta_Oxidation Acetyl_CoA_13C 13C-Acetyl-CoA Beta_Oxidation->Acetyl_CoA_13C TCA_Cycle TCA Cycle Acetyl_CoA_13C->TCA_Cycle CO2_13C 13CO2 (Exhaled) TCA_Cycle->CO2_13C

Metabolic fate of this compound as a tracer for fatty acid oxidation.

This compound as an Internal Standard in Quantitative Analysis

In analytical chemistry, particularly in mass spectrometry-based methods, stable isotope-labeled internal standards are the gold standard for accurate and precise quantification. This compound is an ideal internal standard for the analysis of adipic acid and other dicarboxylic acids in biological samples due to its chemical and physical similarity to the analyte, which allows it to compensate for variations during sample preparation and analysis.

Quantification of Dicarboxylic Acids in Urine by LC-MS/MS

The following provides a general framework for an experimental protocol for the quantification of urinary dicarboxylic acids using this compound as an internal standard, based on common practices in the field.

Objective: To accurately quantify the concentration of adipic acid and other dicarboxylic acids in urine samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope dilution.

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex.

    • To a 100 µL aliquot of urine, add 10 µL of an internal standard solution containing this compound (concentration will depend on the expected range of the analyte).

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in negative mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for both the native dicarboxylic acids and this compound are monitored. For this compound, the precursor ion would be m/z 147.1 and product ions would be selected based on fragmentation patterns.

  • Quantification:

    • A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte standards.

    • The concentration of the analyte in the unknown samples is then calculated from the calibration curve.

Workflow for Quantitative Analysis using this compound

The following diagram illustrates the typical workflow for the quantification of dicarboxylic acids in a biological sample using this compound as an internal standard.

Internal_Standard_Workflow Sample Biological Sample (e.g., Urine) Spike Spike with this compound Internal Standard Sample->Spike Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) LC_MS->Data_Analysis Result Quantitative Result Data_Analysis->Result

Workflow for quantitative analysis using this compound as an internal standard.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of metabolism, clinical chemistry, and drug development. Its application as a metabolic tracer provides valuable insights into the dynamics of fatty acid oxidation in vivo, while its use as an internal standard ensures the accuracy and reliability of quantitative measurements of dicarboxylic acids. The experimental protocols and data presented in this guide offer a solid foundation for the integration of this compound into a wide range of research applications.

An In-depth Technical Guide to Adipic Acid-1,6-13C2: Structure, Properties, and Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adipic acid-1,6-13C2, a stable isotope-labeled compound crucial for metabolic research. This document details its chemical structure, and physical and chemical properties, and provides insights into its application as a tracer in metabolic flux analysis, particularly in the context of fatty acid oxidation.

Chemical Structure and Properties

Adipic acid-1,6-13C2 is a form of adipic acid where the two carbon atoms at the carboxyl groups (positions 1 and 6) are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling makes it an invaluable tool for tracing the metabolic fate of adipic acid and related compounds in biological systems without the need for radioactive tracers.

Chemical Structure:

Table 1: General and Physicochemical Properties of Adipic Acid-1,6-13C2

PropertyValueReference(s)
IUPAC Name Hexanedioic-1,6-¹³C₂ acid[1][2]
Synonyms Adipic acid-¹³C₂, Hexanedioic acid-¹³C₂[1]
CAS Number 133954-44-6[1]
Molecular Formula ¹³C₂C₄H₁₀O₄[1]
Molecular Weight 148.13 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 151-154 °C[1]
Boiling Point 265 °C at 100 mmHg[1]
Isotopic Purity Typically ≥99 atom % ¹³C[1]

Experimental Protocols

Synthesis of Adipic Acid-1,6-13C2

While a detailed, publicly available, step-by-step synthesis protocol for Adipic acid-1,6-13C2 is not readily found in standard literature, the general synthetic strategy involves the oxidation of a ¹³C-labeled precursor. A plausible synthetic route would start from a commercially available ¹³C-labeled cyclohexane derivative.

Conceptual Synthesis Workflow:

The synthesis would likely follow the established industrial process for unlabeled adipic acid, but starting with a precursor labeled at the appropriate positions. One possible precursor is [1,6-¹³C₂]cyclohexane, which would then be oxidized.

cluster_synthesis Conceptual Synthesis of Adipic Acid-1,6-13C2 precursor [1,6-13C2]Cyclohexane or other suitable labeled precursor ka_oil [1,6-13C2]Cyclohexanol/ Cyclohexanone Mixture (KA Oil) precursor->ka_oil Oxidation (e.g., with air, catalyst) product Adipic Acid-1,6-13C2 ka_oil->product Oxidation (e.g., with Nitric Acid)

Caption: Conceptual workflow for the synthesis of Adipic acid-1,6-13C2.

General Laboratory-Scale Procedure for Adipic Acid Synthesis (from Cyclohexene):

The following is a general protocol for the synthesis of unlabeled adipic acid from cyclohexene, which illustrates the type of oxidative cleavage reaction that would be involved. To synthesize the labeled compound, a correspondingly labeled starting material would be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexene, a phase transfer catalyst (e.g., Aliquat 336), sodium tungstate dihydrate, and potassium bisulfate.

  • Solvent System: The reaction is typically biphasic, with cyclohexene in the organic layer and the other reagents in the aqueous layer.

  • Oxidation: Slowly add 30% hydrogen peroxide to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a specified period, allowing the phase transfer catalyst to facilitate the reaction between the organic-soluble cyclohexene and the aqueous-soluble oxidizing agent.

  • Workup: After cooling, the product, adipic acid, will crystallize. The solid product can be isolated by vacuum filtration.

  • Purification: The crude adipic acid can be purified by recrystallization from hot water.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the isotopic labeling pattern of Adipic acid-1,6-13C2.

Sample Preparation:

  • Dissolve a small amount of the Adipic acid-1,6-13C2 sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹³C NMR Acquisition Parameters (General):

ParameterSuggested Value
Spectrometer Frequency ≥100 MHz
Pulse Program Standard ¹³C observe with proton decoupling
Relaxation Delay (d1) 2-5 seconds
Number of Scans (ns) 1024 or higher (for good signal-to-noise)

The resulting ¹³C NMR spectrum will show a significantly enhanced signal for the carboxyl carbons (C1 and C6) compared to the methylene carbons (C2, C3, C4, C5), confirming the isotopic enrichment at the desired positions.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of Adipic acid-1,6-13C2.

Sample Preparation for GC-MS:

  • Derivatization: Carboxylic acids are often derivatized to more volatile esters (e.g., methyl or trimethylsilyl esters) before GC-MS analysis. A common method is derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Extraction: For biological samples, a liquid-liquid extraction is typically performed to isolate the organic acids.

  • Analysis: The derivatized sample is injected into the GC-MS.

GC-MS Parameters (General):

ParameterSuggested Value
GC Column A non-polar or medium-polarity column (e.g., DB-5ms)
Injection Mode Splitless
Oven Program A temperature gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 280°C)
Ionization Mode Electron Ionization (EI)
MS Detection Full scan or Selected Ion Monitoring (SIM)

The mass spectrum will show a molecular ion peak (or a characteristic fragment ion) that is 2 mass units higher than that of unlabeled adipic acid, confirming the presence of the two ¹³C atoms. The relative intensities of the M+0, M+1, and M+2 peaks can be used to calculate the isotopic enrichment.

Application in Metabolic Research: A Case Study in Fatty Acid Oxidation

Adipic acid-1,6-13C2 is a valuable tracer for studying fatty acid β-oxidation. As a dicarboxylic acid, its metabolism can provide insights into how cells process fatty acids, particularly under certain pathological conditions where this pathway may be altered.

Experimental Workflow: Tracing Fatty Acid Oxidation in Cultured Cells

This workflow outlines a typical experiment to trace the metabolism of Adipic acid-1,6-13C2 in a cell culture model.

cluster_workflow Metabolic Tracing with Adipic Acid-1,6-13C2 cell_culture 1. Cell Culture (e.g., hepatocytes, myocytes) tracer_incubation 2. Incubation with Adipic Acid-1,6-13C2 cell_culture->tracer_incubation quenching 3. Quenching of Metabolism tracer_incubation->quenching extraction 4. Metabolite Extraction quenching->extraction analysis 5. LC-MS/MS or GC-MS Analysis extraction->analysis data_processing 6. Data Processing and Flux Analysis analysis->data_processing interpretation 7. Biological Interpretation data_processing->interpretation

Caption: Experimental workflow for a stable isotope tracing study.

Detailed Steps:

  • Cell Culture: Plate cells of interest (e.g., hepatocytes, myotubes) and grow to a desired confluency.

  • Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of Adipic acid-1,6-13C2. The incubation time will depend on the expected rate of metabolism and the specific research question.

  • Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is often achieved by washing the cells with ice-cold saline and then adding a cold solvent like liquid nitrogen or a methanol/water mixture.

  • Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • LC-MS/MS or GC-MS Analysis: Analyze the cell extracts to identify and quantify the ¹³C-labeled metabolites. By tracking the incorporation of the ¹³C label into downstream metabolites of the fatty acid oxidation pathway (e.g., acetyl-CoA, citrate, succinate), researchers can map the flow of carbon from adipic acid.

  • Data Processing and Flux Analysis: The raw mass spectrometry data is processed to correct for natural isotope abundance and to determine the mass isotopomer distribution of key metabolites. This data is then used in metabolic flux analysis software to calculate the rates of metabolic reactions.

  • Biological Interpretation: The calculated fluxes provide a quantitative understanding of how adipic acid is metabolized and how this may be altered by genetic modifications, drug treatments, or disease states.

Conclusion

Adipic acid-1,6-13C2 is a powerful and versatile tool for researchers in the life sciences. Its stable isotopic label allows for safe and precise tracing of metabolic pathways, providing valuable insights into cellular metabolism. The experimental protocols and workflows outlined in this guide provide a framework for utilizing this compound to advance our understanding of metabolic processes in health and disease, with significant implications for drug discovery and development.

References

A Technical Guide to the Physical Characteristics of 13C Labeled Adipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of 13C labeled adipic acid. It is designed to be a comprehensive resource for researchers and professionals in drug development and metabolic research, offering detailed data, experimental protocols, and visualizations to support laboratory work and analysis.

Physical and Chemical Properties

13C labeled adipic acid shares most of its physical properties with its unlabeled counterpart. The primary difference lies in its molecular weight, which varies depending on the number of incorporated 13C isotopes. This subtle change is crucial for its use as a tracer in metabolic studies. The following tables summarize the key physical properties for unlabeled, 1,6-¹³C₂ labeled, and uniformly ¹³C₆ labeled adipic acid.

Table 1: General Physical Properties
PropertyUnlabeled Adipic Acid1,6-¹³C₂ Adipic Acid¹³C₆ Adipic Acid
Appearance White crystalline solid[1]SolidCrystals[2]
Molecular Formula C₆H₁₀O₄[1]HO₂¹³C(CH₂)₄¹³CO₂H[3]¹³C₆H₁₀O₄[2]
Molecular Weight 146.14 g/mol [1]148.13 g/mol [3]152.10 g/mol [4][5]
Melting Point 151-154 °C[1][3]151-154 °C[3]No data available
Boiling Point 265 °C at 100 mmHg[1][3]265 °C at 100 mmHg[3]No data available
Flash Point 196 °C (closed cup)[3]196 °C (closed cup)[3]196 °C (closed cup)[2]
Density ~1.36 g/cm³ (for unlabeled)[6]No data availableNo data available
Isotopic Purity Not Applicable99 atom % ¹³C[3]≥99 atom % ¹³C[2]
CAS Number 124-04-9[1]133954-44-6[3]942037-55-0[4]

*The density of isotopically labeled compounds is expected to be very similar to the unlabeled form.

Table 2: Solubility Data for Unlabeled Adipic Acid

The solubility of adipic acid is temperature-dependent. The following table provides solubility data for unlabeled adipic acid in water and various organic solvents. The solubility of 13C labeled adipic acid is expected to be very similar. One supplier notes the solubility of a 13C labeled adipic acid in DMSO to be 100 mg/mL with the need for sonication.

SolventTemperature (°C)Solubility ( g/100g of solvent)
Water151.44
Water201.9
Water252.4[6]
Water100160[6]
Methanol2016.7
Ethanol207.8
Acetone207.9
Ethyl Acetate203.6

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of 13C labeled adipic acid and for its application in tracer studies.

Table 3: NMR Spectroscopic Data for Adipic Acid
NucleusSolventChemical Shift (ppm)Assignment
¹³CD₂O~186.4Carbonyl (C=O)
¹³CD₂O~40.1Methylene (-CH₂-) adjacent to carbonyl
¹³CD₂O~28.5Central methylene (-CH₂-)
¹HDMSO-d₆~12.0Carboxylic acid proton (-COOH)
¹HDMSO-d₆~2.21Methylene (-CH₂-) adjacent to carbonyl
¹HDMSO-d₆~1.51Central methylene (-CH₂-)
Table 4: Mass Spectrometry Data for Adipic Acid
TechniqueKey Fragments (m/z)Notes
Electron Ionization (EI)146 (M+), 128, 111, 100, 83, 73, 55, 45The mass spectrum of unlabeled adipic acid shows a molecular ion peak at m/z 146. For ¹³C labeled variants, the molecular ion peak will shift accordingly (e.g., M+2 for 1,6-¹³C₂, M+6 for ¹³C₆).
Table 5: Infrared (IR) Spectroscopy Data for Adipic Acid
Wavenumber (cm⁻¹)Assignment
~3000 (broad)O-H stretch of the carboxylic acid
~1700 (strong)C=O stretch of the carboxylic acid
~1430C-O-H bend
~1300-1100C-O stretch

Experimental Protocols

The following are generalized protocols for the analysis of 13C labeled adipic acid. Instrument parameters may need to be optimized for specific equipment and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the isotopic labeling pattern and assess the purity of 13C labeled adipic acid.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the 13C labeled adipic acid in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (approximately 0-200 ppm).

    • Use a pulse sequence with proton decoupling (e.g., zgpg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The number of scans will depend on the sample concentration and the level of 13C enrichment.

    • Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (approximately 0-13 ppm).

    • Acquire a standard ¹H spectrum.

    • Process the data similarly to the ¹³C spectrum.

  • Data Analysis:

    • For ¹³C NMR, the presence of signals at the expected chemical shifts for adipic acid with significantly increased intensity (for the labeled positions) confirms the isotopic enrichment.

    • For ¹H NMR, the presence of ¹³C satellites around the proton signals adjacent to the labeled carbons can also confirm labeling.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment of 13C labeled adipic acid.

Methodology:

  • Sample Preparation:

    • For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to increase volatility. A common method is silylation to form a trimethylsilyl (TMS) ester.

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

  • Instrumentation:

    • GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) or chemical ionization (CI) source.

    • LC-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Acquisition:

    • GC-MS: Inject the derivatized sample into the GC. The temperature program should be optimized to separate adipic acid from any impurities. The mass spectrometer should be set to scan a mass range that includes the expected molecular ion of the derivatized labeled adipic acid.

    • LC-MS: Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column). The mobile phase gradient should be optimized for good peak shape and separation. The mass spectrometer should be operated in a mode that allows for the detection of the molecular ion (e.g., selected ion monitoring or full scan).

  • Data Analysis:

    • The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C labeled adipic acid (or its derivative). For example, for ¹³C₆-adipic acid, the molecular ion will be 6 mass units higher than that of unlabeled adipic acid.

    • The isotopic distribution of the molecular ion peak can be used to confirm the number of 13C atoms incorporated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule and confirm its identity as adipic acid.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and collect the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should display the characteristic absorption bands for a carboxylic acid, as detailed in Table 5. The positions of these bands are not significantly affected by 13C labeling.

Visualizations

Experimental Workflow for a ¹³C Tracer Study

The following diagram illustrates a typical workflow for a metabolic flux analysis (MFA) study using 13C labeled adipic acid as a tracer.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Modeling Phase cell_culture 1. Cell Culture with ¹³C Labeled Adipic Acid quenching 2. Rapid Quenching of Metabolism cell_culture->quenching extraction 3. Metabolite Extraction quenching->extraction lc_ms 4. LC-MS/MS or GC-MS Analysis extraction->lc_ms data_processing 5. Data Processing and Isotopologue Distribution Analysis lc_ms->data_processing mfa 6. Metabolic Flux Analysis (Software Modeling) data_processing->mfa interpretation 7. Biological Interpretation mfa->interpretation

Caption: A typical workflow for a ¹³C metabolic tracer study.

Metabolic Pathway of Adipic Acid Catabolism

Adipic acid is metabolized in a manner similar to fatty acids, via a β-oxidation pathway. The following diagram illustrates a simplified representation of this catabolic process.

beta_oxidation adipic_acid Adipic Acid adipyl_coa Adipyl-CoA adipic_acid->adipyl_coa Acyl-CoA Synthetase dehydroadipyl_coa 2,3-Dehydroadipyl-CoA adipyl_coa->dehydroadipyl_coa Acyl-CoA Dehydrogenase hydroxyadipyl_coa 3-Hydroxyadipyl-CoA dehydroadipyl_coa->hydroxyadipyl_coa Enoyl-CoA Hydratase ketoadipyl_coa 3-Ketoadipyl-CoA hydroxyadipyl_coa->ketoadipyl_coa 3-Hydroxyacyl-CoA Dehydrogenase succinyl_coa Succinyl-CoA ketoadipyl_coa->succinyl_coa Thiolase acetyl_coa Acetyl-CoA ketoadipyl_coa->acetyl_coa Thiolase tca TCA Cycle succinyl_coa->tca acetyl_coa->tca

Caption: Simplified β-oxidation pathway for adipic acid catabolism.

References

In-Depth Technical Guide: Adipic Acid-13C2 (CAS: 133954-44-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid-1,6-13C2 is a stable, isotopically labeled form of adipic acid, a dicarboxylic acid of significant industrial importance. In the scientific research community, particularly in the fields of metabolomics and drug development, isotopically labeled compounds are invaluable tools. The incorporation of two carbon-13 (¹³C) atoms at the terminal carboxylic acid positions (C1 and C6) of the adipic acid molecule allows for its precise tracing and quantification in complex biological systems. This guide provides a comprehensive overview of the technical details of Adipic acid-1,6-13C2, including its properties, synthesis, and key applications with detailed experimental insights.

Physicochemical Properties

Adipic acid-1,6-13C2 is a white, crystalline solid. Its physical and chemical properties are largely similar to its unlabeled counterpart, with the key difference being its molecular weight due to the presence of the ¹³C isotopes.

PropertyValueReference
CAS Number 133954-44-6N/A
Molecular Formula HOOC(CH₂)₄COOHN/A
Linear Formula HO₂¹³C(CH₂)₄¹³CO₂H--INVALID-LINK--
Molecular Weight 148.13 g/mol --INVALID-LINK--
Isotopic Purity ≥99 atom % ¹³C--INVALID-LINK--
Melting Point 151-154 °C--INVALID-LINK--
Boiling Point 265 °C at 100 mmHg--INVALID-LINK--
Solubility Slightly soluble in water; freely soluble in ethanol.N/A

Synthesis

The synthesis of Adipic acid-1,6-13C2 involves the introduction of the carbon-13 label at the carboxylic acid positions. While specific, detailed proprietary synthesis protocols are not always publicly available, a general synthetic strategy can be inferred from established methods for synthesizing isotopically labeled carboxylic acids. A plausible route involves the use of a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), as a source of the labeled carboxyl carbon.

A potential synthetic pathway could start from 1,4-dibromobutane. The reaction of 1,4-dibromobutane with two equivalents of K¹³CN would yield the dinitrile, which can then be hydrolyzed under acidic or basic conditions to produce Adipic acid-1,6-13C2.

Synthesis of Adipic Acid-13C2 cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 1_4_dibromobutane 1,4-Dibromobutane dinitrile Adiponitrile-1,6-¹³C₂ 1_4_dibromobutane->dinitrile 2 eq. K¹³CN Nucleophilic Substitution K13CN Potassium Cyanide (K¹³CN) adipic_acid_13C2 Adipic Acid-1,6-¹³C₂ dinitrile->adipic_acid_13C2 Hydrolysis (H₃O⁺ or OH⁻)

A plausible synthetic route for Adipic acid-1,6-13C2.

Experimental Protocols

Use as an Internal Standard for Quantification of Dicarboxylic Acids by GC-MS

This compound is an ideal internal standard for the accurate quantification of adipic acid and other dicarboxylic acids in biological matrices like urine or plasma. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for its differentiation by mass spectrometry.

Objective: To quantify the concentration of adipic acid in a urine sample.

Methodology:

  • Sample Preparation:

    • To 100 µL of urine, add a known amount (e.g., 10 µL of a 1 mg/mL solution) of Adipic acid-1,6-13C2 in a suitable solvent (e.g., methanol).

    • Add 10 µL of an antioxidant solution (e.g., 0.1% butylated hydroxytoluene in methanol) to prevent degradation.

    • Vortex the sample for 30 seconds.

    • Acidify the sample by adding 10 µL of 6 M HCl.

    • Extract the dicarboxylic acids with 500 µL of ethyl acetate. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor m/z for TMS-derivatized adipic acid (e.g., M-15 fragment).

      • Monitor m/z for TMS-derivatized Adipic acid-1,6-13C2 (M-15 fragment + 2 Da).

  • Quantification:

    • Generate a calibration curve using known concentrations of unlabeled adipic acid spiked with the same amount of Adipic acid-1,6-13C2 internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of adipic acid in the unknown sample by interpolating its peak area ratio from the calibration curve.

GC-MS Quantification Workflow Sample Urine Sample Spike Spike with Adipic Acid-¹³C₂ (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Derivatization TMS Derivatization (BSTFA) Extraction->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Quantification Quantification using Calibration Curve GC_MS->Quantification

Workflow for dicarboxylic acid quantification using Adipic acid-¹³C₂.
Metabolic Flux Analysis of Fatty Acid Oxidation

This compound can be used as a tracer to study the metabolic fate of dicarboxylic acids and their interaction with fatty acid oxidation pathways. By introducing the labeled adipic acid to cells or organisms, researchers can track the incorporation of the ¹³C label into downstream metabolites.

Objective: To trace the metabolic fate of adipic acid in cultured hepatocytes.

Methodology:

  • Cell Culture and Labeling:

    • Culture primary hepatocytes or a suitable cell line (e.g., HepG2) in standard growth medium.

    • At ~80% confluency, replace the growth medium with a labeling medium containing a known concentration of Adipic acid-1,6-13C2 (e.g., 100 µM).

    • Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

    • Column: A suitable column for polar metabolite separation, such as a HILIC column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to resolve key metabolites of central carbon metabolism (e.g., TCA cycle intermediates).

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF) capable of accurate mass measurements.

    • Ionization Mode: Negative Electrospray Ionization (ESI).

    • Acquisition Mode: Full scan mode to detect all labeled and unlabeled metabolites.

  • Data Analysis:

    • Identify and quantify the isotopologues of downstream metabolites (e.g., succinyl-CoA, acetyl-CoA) by their accurate mass and retention time.

    • Determine the fractional labeling of each metabolite to understand the contribution of adipic acid to different metabolic pathways.

Metabolic Tracing Pathway Adipic_Acid_13C2 Adipic Acid-1,6-¹³C₂ (Extracellular) Uptake Cellular Uptake Adipic_Acid_13C2->Uptake Activation Activation to Adipoyl-CoA-¹³C₂ Uptake->Activation Beta_Oxidation β-Oxidation Activation->Beta_Oxidation Succinyl_CoA_13C Succinyl-CoA (labeled) Beta_Oxidation->Succinyl_CoA_13C Acetyl_CoA_13C Acetyl-CoA (labeled) Beta_Oxidation->Acetyl_CoA_13C TCA_Cycle TCA Cycle Succinyl_CoA_13C->TCA_Cycle Acetyl_CoA_13C->TCA_Cycle Downstream_Metabolites Labeled Downstream Metabolites TCA_Cycle->Downstream_Metabolites

Potential metabolic fate of Adipic acid-¹³C₂ in cellular metabolism.

Data and Spectral Information

Below are tables summarizing typical analytical data for Adipic acid-1,6-13C2.

Table 1: Certificate of Analysis Data

ParameterSpecification
Appearance White to off-white solid
Purity (by NMR) ≥98%
Isotopic Enrichment ≥99 atom % ¹³C
Chemical Identity Conforms to structure

Table 2: Spectroscopic Data (Reference for Unlabeled Adipic Acid)

TechniqueKey Signals
¹H NMR (DMSO-d₆, 400 MHz) δ 12.0 (s, 2H, -COOH), 2.21 (t, 4H, -CH₂-COOH), 1.51 (m, 4H, -CH₂-CH₂-)
¹³C NMR (DMSO-d₆, 100 MHz) δ 174.6 (-COOH), 33.5 (-CH₂-COOH), 24.1 (-CH₂-CH₂-)
Mass Spectrometry (EI) m/z (relative intensity): 146 (M+), 128, 111, 100, 83, 73, 60, 55, 45

Note: For Adipic acid-1,6-13C2, the molecular ion in mass spectrometry will be observed at m/z 148. The ¹³C NMR will show significantly enhanced signals for the carboxyl carbons, and there may be observable ¹³C-¹³C coupling depending on the specific isotopomer distribution.

Conclusion

Adipic acid-1,6-13C2 is a powerful tool for researchers in the life sciences. Its well-defined isotopic labeling allows for precise and accurate quantification and metabolic tracing experiments. The experimental protocols provided in this guide serve as a starting point for the application of this valuable research compound in studies of dicarboxylic acid metabolism, fatty acid oxidation, and as a reliable internal standard in quantitative analytical methods. As with any experimental work, optimization of the provided protocols for specific experimental systems and instrumentation is recommended.

An In-Depth Technical Guide to the Synthesis and Purification of Adipic Acid-1,6-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Adipic acid-1,6-¹³C₂, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. This document details the synthetic pathway, purification protocols, and analytical characterization of Adipic acid-1,6-¹³C₂.

Synthesis of Adipic Acid-1,6-¹³C₂

The synthesis of Adipic acid-1,6-¹³C₂ is a two-step process that begins with the commercially available starting material 1,4-dibromobutane and introduces the ¹³C labels at the carboxyl groups. The overall synthetic scheme is outlined below.

Diagram of the Synthesis Pathway:

Synthesis_Pathway A 1,4-Dibromobutane C Adiponitrile-1,6-¹³C₂ A->C 2 eq. K¹³CN DMSO, Heat B Potassium Cyanide-¹³C (K¹³CN) B->C D Adipic Acid-1,6-¹³C₂ C->D Reflux E Acid Hydrolysis (e.g., HCl, H₂O) E->D

Caption: Synthesis of Adipic Acid-1,6-¹³C₂ from 1,4-dibromobutane.

Step 1: Synthesis of Adiponitrile-1,6-¹³C₂

The first step involves a nucleophilic substitution reaction where 1,4-dibromobutane is reacted with two equivalents of potassium cyanide-¹³C (K¹³CN) to yield adiponitrile-1,6-¹³C₂. The use of ¹³C-labeled potassium cyanide is critical as it incorporates the stable isotope at the desired positions.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dibromobutane in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Add two molar equivalents of potassium cyanide-¹³C (99 atom % ¹³C) to the solution.

  • Heat the reaction mixture with stirring to a temperature of approximately 120-140°C.

  • Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude adiponitrile-1,6-¹³C₂.

Quantitative Data for Adiponitrile-1,6-¹³C₂ Synthesis:

ParameterValue
Starting Material1,4-Dibromobutane
ReagentPotassium Cyanide-¹³C
SolventDMSO
Reaction Temperature120-140°C
Typical Yield80-90%
Purity (crude)>90%
Step 2: Hydrolysis of Adiponitrile-1,6-¹³C₂ to Adipic Acid-1,6-¹³C₂

The second step is the acid-catalyzed hydrolysis of the dinitrile to the corresponding dicarboxylic acid. This reaction converts the ¹³C-labeled nitrile groups into ¹³C-labeled carboxylic acid groups.

Experimental Protocol:

  • Place the crude adiponitrile-1,6-¹³C₂ in a round-bottom flask.

  • Add an excess of a strong mineral acid, such as concentrated hydrochloric acid or sulfuric acid in water.

  • Heat the mixture to reflux with vigorous stirring.

  • Continue refluxing for several hours until the hydrolysis is complete, which can be monitored by the cessation of ammonia evolution or by thin-layer chromatography (TLC).

  • Cool the reaction mixture in an ice bath to precipitate the crude Adipic Acid-1,6-¹³C₂.

  • Collect the solid product by vacuum filtration and wash with cold deionized water to remove any remaining acid.

  • The crude product can then be subjected to purification.

Quantitative Data for Adipic Acid-1,6-¹³C₂ Synthesis:

ParameterValue
Starting MaterialAdiponitrile-1,6-¹³C₂
ReagentConcentrated HCl or H₂SO₄/H₂O
Reaction ConditionReflux
Typical Yield85-95%
Purity (crude)>95%

Purification of Adipic Acid-1,6-¹³C₂

Purification of the crude Adipic acid-1,6-¹³C₂ is essential to achieve the high purity required for research and drug development applications. Recrystallization is a highly effective method for this purpose.

Diagram of the Purification Workflow:

Purification_Workflow A Crude Adipic Acid-1,6-¹³C₂ B Dissolution in Hot Water A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Washing with Cold Water E->F G Drying F->G H Pure Adipic Acid-1,6-¹³C₂ G->H

Caption: Purification workflow for Adipic Acid-1,6-¹³C₂ via recrystallization.

Experimental Protocol for Recrystallization:

  • Transfer the crude Adipic acid-1,6-¹³C₂ to an Erlenmeyer flask.

  • Add a minimal amount of deionized water, just enough to dissolve the solid upon heating.

  • Heat the suspension on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and any insoluble impurities.

  • Allow the clear solution to cool slowly to room temperature, which will induce the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the recrystallized product.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][2]

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified Adipic acid-1,6-¹³C₂ in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.

Quantitative Data for Purification:

ParameterValue
Purification MethodRecrystallization
SolventWater
Typical Recovery Yield>90%
Final Purity>99%

Analytical Characterization

The identity and purity of the final product should be confirmed by various analytical techniques.

Table of Analytical Data:

TechniqueExpected Result
Melting Point 151-154 °C
¹³C NMR A signal for the ¹³C-labeled carboxyl carbon will be observed at approximately 177-178 ppm. The methylene carbons will appear at approximately 34 ppm (α to COOH) and 24 ppm (β to COOH).
¹H NMR A broad singlet for the acidic protons (COOH) around 12 ppm. Multiplets for the methylene protons at approximately 2.2-2.4 ppm (α to COOH) and 1.5-1.7 ppm (β to COOH).
Mass Spectrometry (EI) The molecular ion peak ([M]⁺) for Adipic acid-1,6-¹³C₂ is expected at m/z 148. The unlabeled adipic acid has a molecular weight of approximately 146.14 g/mol .[3]
Isotopic Purity Typically ≥99 atom % ¹³C as determined by mass spectrometry.

References

A Technical Guide to Adipic Acid-13C2: Isotopic Purity and Enrichment Levels for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Adipic acid-13C2, a stable isotope-labeled compound crucial for metabolic research and drug development. This document details its isotopic purity and enrichment levels, provides comprehensive experimental protocols for its analysis, and visualizes its role in relevant metabolic pathways.

Quantitative Data Summary

The isotopic purity and enrichment of this compound are critical parameters for its use as a tracer in metabolic studies. Commercially available this compound and its fully labeled counterpart, Adipic acid-13C6, exhibit high levels of isotopic enrichment. The following tables summarize the typical specifications from leading suppliers.

Table 1: Isotopic Purity and Enrichment of Adipic acid-1,6-13C2

ParameterSpecificationSource
Isotopic Purity 99 atom % 13CSigma-Aldrich[1]
Chemical Formula HO₂¹³C(CH₂)₄¹³CO₂HSigma-Aldrich[1]
Molecular Weight 148.13 g/mol MedChemExpress, Sigma-Aldrich[1][2]
CAS Number 133954-44-6MedChemExpress, Sigma-Aldrich[1][2]
Mass Shift M+2Sigma-Aldrich[1]

Table 2: Isotopic Purity and Enrichment of Adipic acid-¹³C₆

ParameterSpecificationSource
Isotopic Purity ≥99 atom % 13CSigma-Aldrich[3]
Chemical Purity ≥98% (CP)Sigma-Aldrich[3]
Chemical Formula ¹³C₆H₁₀O₄Sigma-Aldrich[3]
Molecular Weight 152.10 g/mol Sigma-Aldrich[3]
Mass Shift M+6Sigma-Aldrich[3]
Isotopic Enrichment 99%Cambridge Isotope Laboratories, Inc.[4]
Chemical Purity 98%Cambridge Isotope Laboratories, Inc.[4]
Molecular Weight (Labeled) 152.1 g/mol Cambridge Isotope Laboratories, Inc.[4]

Experimental Protocols

Accurate determination of isotopic purity and enrichment is essential for the interpretation of data from tracer studies. The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Isotopic Purity and Enrichment by GC-MS

Objective: To quantify the isotopic distribution of this compound in a given sample.

Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh a known amount of the this compound sample.

    • For analysis of biological samples, perform an extraction using a suitable solvent such as ethyl acetate after acidification with HCl.[5]

    • To improve volatility for GC analysis, derivatization is necessary. A common method is silylation to form a trimethylsilyl (TMS) derivative.[6]

      • Dry the sample completely under a stream of nitrogen.

      • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an appropriate solvent like pyridine.

      • Incubate the mixture at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.[6]

    • Alternatively, methylation can be used to form dimethyl adipate using reagents like diazomethane or BF3-methanol.[4]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized adipic acid.

      • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

      • Oven Temperature Program: An initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. This program should be optimized based on the specific instrument and column.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode to identify the derivatized adipic acid and its isotopologues, followed by Selected Ion Monitoring (SIM) for accurate quantification of the different isotopologues.

      • Mass Range (Full Scan): m/z 50-500.

      • SIM Ions: Monitor the molecular ions and characteristic fragment ions of the derivatized unlabeled adipic acid and this compound. For the TMS derivative, characteristic ions would be monitored.[7]

  • Data Analysis and Calculation of Isotopic Enrichment:

    • Identify the peaks corresponding to the derivatized adipic acid isotopologues based on their retention times and mass spectra.

    • Integrate the peak areas of the selected ions for each isotopologue (M, M+1, M+2, etc.).

    • Correct for the natural abundance of isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si in the derivatizing agent) in the unlabeled standard.

    • Calculate the isotopic enrichment using the following formula:

      • % ¹³C Enrichment = [ (Area of M+2) / (Area of M + Area of M+1 + Area of M+2) ] x 100

Determination of Isotopic Enrichment by ¹³C NMR Spectroscopy

Objective: To determine the position and extent of ¹³C labeling in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • For quantitative analysis, a known amount of an internal standard can be added.

    • To ensure full relaxation of the carboxyl carbons, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added.[8]

  • ¹³C NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard inverse-gated proton-decoupled ¹³C NMR experiment should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[9]

    • Acquisition Parameters:

      • Pulse Angle: 90° flip angle.

      • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei, typically 30-60 seconds for carboxyl carbons) is crucial for accurate quantification.

      • Number of Scans: Sufficient number of scans to obtain a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Identify the resonance signals for the carboxyl carbons (¹³C=O) and the methylene carbons (-CH₂-). The carboxyl carbon signals typically appear in the range of 170-185 ppm.[2]

    • Integrate the peak areas of the ¹³C-enriched signals and any corresponding ¹²C signals (if detectable from satellites or impurities).

    • Calculate the isotopic enrichment at each labeled position by comparing the integral of the ¹³C-labeled carbon to the sum of the integrals of the labeled and unlabeled carbons at that position.

Signaling and Metabolic Pathways

Adipic acid is a dicarboxylic acid that can be metabolized through pathways related to fatty acid oxidation. In tracer studies, this compound can be used to investigate the flux through these metabolic routes.

Metabolic Fate of Adipic Acid

Adipic acid can be metabolized via β-oxidation, similar to fatty acids, although it is not a naturally abundant metabolite in most organisms. Its metabolism can provide insights into fatty acid oxidation and related metabolic disorders. When introduced into a biological system, this compound can be activated to its coenzyme A (CoA) ester, adipyl-CoA. This can then enter the β-oxidation spiral.

metabolic_pathway Adipic_acid Adipic acid-¹³C₂ Adipyl_CoA Adipyl-CoA-¹³C₂ Adipic_acid->Adipyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Adipyl_CoA->Beta_Oxidation Glutaryl_CoA Glutaryl-CoA-¹³C₂ Beta_Oxidation->Glutaryl_CoA Crotonyl_CoA Crotonyl-CoA-¹³C₂ Glutaryl_CoA->Crotonyl_CoA Acetyl_CoA Acetyl-CoA-¹³C₂ Crotonyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Metabolic pathway of this compound via β-oxidation.

Biosynthesis of Adipic Acid (Reverse Adipate Degradation Pathway)

In metabolic engineering, microorganisms have been engineered to produce adipic acid from renewable feedstocks. One of the promising routes is the reverse adipate degradation pathway, which starts from the central metabolites succinyl-CoA and acetyl-CoA.

biosynthesis_pathway Succinyl_CoA Succinyl-CoA Oxoadipyl_CoA 3-Oxoadipyl-CoA Succinyl_CoA->Oxoadipyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Oxoadipyl_CoA PaaJ Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Oxoadipyl_CoA->Hydroxyadipyl_CoA PaaH Dehydroadipyl_CoA 2,3-Dehydroadipyl-CoA Hydroxyadipyl_CoA->Dehydroadipyl_CoA PaaF Adipyl_CoA Adipyl-CoA Dehydroadipyl_CoA->Adipyl_CoA DcaA Adipic_Acid Adipic Acid Adipyl_CoA->Adipic_Acid TesB

Biosynthesis of Adipic Acid via the Reverse Adipate Degradation Pathway.

Experimental Workflow for a Tracer Study

The following diagram outlines a general workflow for conducting a metabolic tracer study using this compound to investigate its impact on a biological system, for instance, in the context of a drug's effect on fatty acid metabolism.

experimental_workflow Cell_Culture Cell Culture/ Animal Model Treatment Treatment (Drug vs. Vehicle) Cell_Culture->Treatment Tracer Introduce Adipic acid-¹³C₂ Treatment->Tracer Incubation Incubation/ Time Course Tracer->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing Data Processing and ¹³C-Flux Analysis Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

General workflow for a tracer study using this compound.

This guide provides a foundational understanding of this compound for its application in sophisticated research environments. The provided protocols and pathways serve as a starting point for experimental design and data interpretation, empowering researchers to leverage this valuable tool in their studies of metabolism and drug action.

References

Commercial Suppliers and Pricing for Adipic Acid-1,6-¹³C₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and pricing of Adipic acid-1,6-¹³C₂, a stable isotope-labeled compound crucial for metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who utilize isotopic labeling for quantitative analysis and flux studies.

Introduction to Adipic Acid-1,6-¹³C₂

Adipic acid-1,6-¹³C₂, with the chemical formula HOO¹³C(CH₂)₄¹³COOH, is a dicarboxylic acid in which the two carboxylic acid carbons are replaced with the stable isotope carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard or tracer for a variety of applications, including metabolic flux analysis (MFA) and pharmacokinetic studies. Its primary use lies in its ability to trace the metabolic fate of adipic acid and related compounds within biological systems, offering valuable insights into cellular metabolism and the mechanism of action of therapeutic agents.

Commercial Availability and Pricing

Several reputable chemical suppliers offer Adipic acid-1,6-¹³C₂ for research purposes. The pricing can vary based on the quantity, purity, and the supplier. Below is a summary of commercially available options. Please note that pricing is subject to change and may require logging into the supplier's website for the most current information.

SupplierProduct/Catalog NumberPurityQuantityPrice (USD)
Sigma-Aldrich 48969799 atom % ¹³CCustom packaging available upon request.Price available upon request from Stable Isotopes Customer Service.
MedChemExpress HY-W017522S6>98%1 mgContact for pricing.
5 mgContact for pricing.
10 mgContact for pricing.

Note: Pricing information is based on data available as of late 2025 and is for informational purposes only. Please contact the suppliers directly for the most accurate and up-to-date pricing and availability.

Applications in Research and Drug Development

Stable isotope-labeled compounds like Adipic acid-1,6-¹³C₂ are indispensable tools in modern research. Their applications include:

  • Metabolic Flux Analysis (MFA): Tracing the flow of carbon atoms through metabolic pathways to understand cellular physiology and the effects of genetic or environmental perturbations.

  • Internal Standards: Serving as a precise internal standard for quantitative analysis of unlabeled adipic acid in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of adipic acid-containing compounds in drug development.

Key Metabolic Pathway: Reverse Adipate Degradation

One of the key biosynthetic pathways for adipic acid is the reverse adipate degradation pathway. This pathway has been engineered in microorganisms like E. coli for the bio-based production of adipic acid. Understanding this pathway is crucial for researchers studying dicarboxylic acid metabolism. The pathway begins with the condensation of acetyl-CoA and succinyl-CoA.

reverse_adipate_degradation_pathway acetyl_coa Acetyl-CoA oxoadipyl_coa 3-Oxoadipyl-CoA acetyl_coa->oxoadipyl_coa β-ketothiolase (PaaJ) succinyl_coa Succinyl-CoA succinyl_coa->oxoadipyl_coa hydroxyadipyl_coa 3-Hydroxyadipyl-CoA oxoadipyl_coa->hydroxyadipyl_coa 3-hydroxyacyl-CoA dehydrogenase (PaaH) dehydroadipyl_coa 2,3-Dehydroadipyl-CoA hydroxyadipyl_coa->dehydroadipyl_coa 3-hydroxyadipyl-CoA dehydratase (PaaF) adipyl_coa Adipyl-CoA dehydroadipyl_coa->adipyl_coa trans-2-enoyl-CoA reductase (TER) adpic_acid adpic_acid adipyl_coa->adpic_acid Adipyl-CoA thioesterase (Acot8) adipic_acid Adipic Acid

Reverse Adipate Degradation Pathway

Experimental Protocols

While specific experimental protocols can vary significantly depending on the research question and the model system, the following provides a general framework for a ¹³C-Metabolic Flux Analysis (MFA) experiment using Adipic acid-1,6-¹³C₂.

General Experimental Workflow for ¹³C-MFA

The workflow for a typical ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.

experimental_workflow exp_design Experimental Design (Tracer Selection, Labeling Strategy) cell_culture Cell Culture with ¹³C-Labeled Substrate exp_design->cell_culture quenching Metabolite Quenching & Extraction cell_culture->quenching analysis Sample Analysis (MS or NMR) quenching->analysis data_processing Data Processing & Isotopomer Distribution Analysis analysis->data_processing flux_calc Metabolic Flux Calculation (Software-based) data_processing->flux_calc interpretation Biological Interpretation flux_calc->interpretation

General ¹³C-MFA Experimental Workflow
Detailed Methodologies

1. Cell Culture and Labeling:

  • Objective: To introduce Adipic acid-1,6-¹³C₂ into the biological system and allow for its incorporation into metabolic pathways.

  • Procedure:

    • Culture cells (e.g., microbial or mammalian) in a defined medium.

    • Introduce Adipic acid-1,6-¹³C₂ at a known concentration. The concentration will depend on the specific experiment and the expected metabolic flux.

    • Incubate the cells for a sufficient period to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This duration needs to be determined empirically for each system.

2. Metabolite Extraction:

  • Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.

  • Procedure:

    • Quickly harvest the cells from the culture medium.

    • Immediately quench metabolic activity by, for example, immersing the cells in a cold solvent such as methanol or a methanol/water mixture.

    • Lyse the cells (e.g., through sonication or freeze-thaw cycles) to release intracellular metabolites.

    • Separate the metabolite-containing extract from the cell debris by centrifugation.

3. Sample Analysis by Mass Spectrometry (MS):

  • Objective: To determine the mass isotopomer distribution of target metabolites.

  • Procedure:

    • Prepare the metabolite extract for MS analysis. This may involve derivatization to improve volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) or direct injection for liquid chromatography-mass spectrometry (LC-MS).

    • Analyze the samples using an appropriate MS instrument. The instrument will separate metabolites and measure the relative abundance of different mass isotopomers (e.g., M+0, M+1, M+2, etc.).

4. Data Analysis and Flux Calculation:

  • Objective: To calculate the metabolic fluxes based on the measured mass isotopomer distributions.

  • Procedure:

    • Process the raw MS data to correct for background noise and determine the mass isotopomer distributions for key metabolites.

    • Use specialized software (e.g., INCA, Metran, or OpenMebius) to perform metabolic flux analysis. This software uses computational models of metabolic networks to estimate fluxes that best fit the experimental data.

Conclusion

Adipic acid-1,6-¹³C₂ is a valuable tool for researchers in various scientific disciplines. Its commercial availability from specialized suppliers enables its use in sophisticated analytical techniques like ¹³C-MFA, providing deep insights into cellular metabolism and the fate of adipic acid-related compounds in biological systems. The methodologies outlined in this guide provide a starting point for designing and executing experiments utilizing this powerful isotopic tracer. As with any advanced analytical technique, careful experimental design and data interpretation are paramount to obtaining reliable and meaningful results.

In-Depth Technical Guide to Adipic Acid-13C2: Safety, Handling, and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Adipic acid-13C2, a stable isotope-labeled compound crucial for a range of advanced research applications. Detailed information on its safety data, handling procedures, and significant roles in metabolic flux analysis and as an internal standard in quantitative analytical methods is presented.

Section 1: Safety Data and Handling

While this compound is a stable, non-radioactive isotopologue of adipic acid, it should be handled with the same precautions as its unlabeled counterpart due to identical chemical reactivity. The isotopic labeling does not alter its chemical hazards.

Hazard Identification

Adipic acid is classified as a combustible solid that can cause serious eye damage.[1][2][3][4] It may also cause skin and respiratory irritation.[2][5][6] Fine dust particles of adipic acid can form explosive mixtures with air.[4][6]

GHS Hazard Statements:

  • H318: Causes serious eye damage.[1][4]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and to do. Continue rinsing.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are essentially the same as those of unlabeled adipic acid, with a slight increase in molecular weight due to the presence of two 13C atoms.

PropertyValue
Appearance White crystalline powder/solid[2][7][8]
Molecular Formula C4H10(¹³COOH)₂
Molecular Weight Approximately 148.13 g/mol
Melting Point 151-154 °C
Boiling Point 265 °C at 100 mmHg
Flash Point 196 °C (closed cup)[2]
Solubility Soluble in methanol, ethanol, acetone; slightly soluble in water.[7][9]
Handling and Storage

Handling:

  • Use in a well-ventilated area to avoid dust formation.[3][4][10]

  • Ground all equipment to prevent static discharge.[3]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[11]

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[2]

  • As a stable isotope-labeled compound, no special precautions against radiological hazards are necessary.[12]

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment is essential for the safe handling of this compound.[13][14][15][16]

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or a face shield.[14][15]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or coveralls.[14][15][16]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended if dust is generated.[14][17]
First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Skin Contact Remove contaminated clothing and wash skin with soap and water.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink 200-300 ml of water. Seek immediate medical attention.[1][4]

Section 2: Research Applications and Experimental Protocols

This compound is a valuable tool in metabolic research and quantitative analysis, primarily utilized as a tracer in ¹³C-Metabolic Flux Analysis (MFA) and as an internal standard for mass spectrometry-based quantification.

Application in ¹³C-Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a ¹³C-labeled substrate, such as this compound, into a biological system, researchers can trace the incorporation of the heavy isotope into various metabolites. The resulting labeling patterns provide detailed information about the activity of different metabolic routes.

Experimental Workflow for ¹³C-MFA:

MFA_Workflow cluster_prep 1. Experimental Setup cluster_sampling 2. Sample Processing cluster_analysis 3. Data Acquisition & Analysis A Cell Culture Preparation B Introduction of this compound A->B C Quenching Metabolism B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Isotopologue Distribution Analysis E->F G Flux Calculation & Modeling F->G

A simplified workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocol (Representative):

This protocol provides a general framework. Specific parameters will need to be optimized for the biological system and analytical instrumentation used.

  • Cell Culture and Labeling:

    • Culture cells to a desired density in a standard growth medium.

    • Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites.

    • Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled adipic acid.

  • Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by, for example, submerging the cell culture in a cold solvent like methanol or a methanol/water mixture.

    • Lyse the cells and extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

    • Separate the polar (containing central carbon metabolites) and non-polar phases by centrifugation.

    • Collect the polar phase and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a solvent compatible with the liquid chromatography (LC) system.

    • Inject the sample onto an appropriate LC column (e.g., a HILIC or reversed-phase column) to separate the metabolites.

    • Analyze the eluting metabolites using a tandem mass spectrometer (MS/MS) operating in a mode that allows for the detection and quantification of different isotopologues of each metabolite.

  • Data Analysis:

    • Process the raw LC-MS/MS data to determine the mass isotopologue distributions (MIDs) for key metabolites.

    • Use specialized software to fit the experimental MIDs to a metabolic model, which then calculates the intracellular metabolic fluxes.

Application as an Internal Standard

In quantitative analytical chemistry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. This compound is an ideal internal standard for the quantification of unlabeled adipic acid because it has nearly identical chemical and physical properties but a different mass, allowing it to be distinguished by a mass spectrometer.

Experimental Workflow for using this compound as an Internal Standard:

IS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis & Quantification A Sample Collection B Addition of this compound (Internal Standard) A->B C Analyte Extraction B->C D LC-MS/MS Analysis C->D E Peak Area Ratio Calculation D->E F Quantification using Calibration Curve E->F

A general workflow for using this compound as an internal standard.

Detailed Experimental Protocol (Representative):

  • Sample Preparation:

    • To each sample (e.g., plasma, urine, or cell extract), add a known amount of a stock solution of this compound.

    • Perform the necessary sample cleanup and extraction procedure to isolate the adipic acid. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples by LC-MS/MS.

    • Set up the mass spectrometer to monitor for the specific mass transitions of both unlabeled adipic acid and this compound.

  • Quantification:

    • Integrate the peak areas for both the analyte (unlabeled adipic acid) and the internal standard (this compound).

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Prepare a calibration curve by analyzing a series of standards with known concentrations of unlabeled adipic acid and a constant concentration of the internal standard.

    • Determine the concentration of adipic acid in the samples by comparing their peak area ratios to the calibration curve.

Section 3: Relevant Metabolic Pathway - Reverse Adipate Degradation

In the context of metabolic engineering and biotechnology, a key pathway for the biosynthesis of adipic acid is the reverse adipate degradation pathway. This pathway has been engineered in microorganisms like E. coli for the sustainable production of adipic acid from renewable feedstocks.

Reverse Adipate Degradation Pathway Diagram:

RADP cluster_metabolites Metabolites cluster_enzymes Enzymes acetyl_coa Acetyl-CoA oxoadipyl_coa 3-Oxoadipyl-CoA acetyl_coa->oxoadipyl_coa Thiolase succinyl_coa Succinyl-CoA succinyl_coa->oxoadipyl_coa Thiolase hydroxyadipyl_coa 3-Hydroxyadipyl-CoA oxoadipyl_coa->hydroxyadipyl_coa 3-Hydroxyacyl-CoA Dehydrogenase dehydroadipyl_coa 2,3-Dehydroadipyl-CoA hydroxyadipyl_coa->dehydroadipyl_coa Enoyl-CoA Hydratase adipyl_coa Adipyl-CoA dehydroadipyl_coa->adipyl_coa Acyl-CoA Dehydrogenase adipic_acid Adipic Acid adipyl_coa->adipic_acid Acyl-CoA Thioesterase thiolase β-Ketothiolase dehydrogenase1 3-Hydroxyacyl-CoA Dehydrogenase hydratase Enoyl-CoA Hydratase dehydrogenase2 Acyl-CoA Dehydrogenase thioesterase Acyl-CoA Thioesterase

The reverse adipate degradation pathway for the biosynthesis of adipic acid.

References

Solubility of Adipic Acid-¹³C₂ in Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Adipic acid-¹³C₂, a stable isotope-labeled compound, in common laboratory solvents. Due to the isotopic labeling, the solubility characteristics of Adipic acid-¹³C₂ are expected to be nearly identical to those of unlabeled adipic acid. The data presented here is based on studies of adipic acid. This document offers quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. Adipic acid is a dicarboxylic acid, making it a polar molecule capable of hydrogen bonding. Its solubility is therefore highest in polar solvents.

Quantitative Solubility Data

The following tables summarize the solubility of adipic acid in various laboratory solvents at different temperatures. This data provides a strong predictive basis for the solubility of Adipic acid-¹³C₂.

Table 1: Solubility of Adipic Acid in Water

Temperature (°C)Solubility (g/L)
1014[1]
2524[1]
1001600[1]

Table 2: Solubility of Adipic Acid in Organic Solvents

SolventSolubility Profile
MethanolVery Soluble[1]
EthanolVery Soluble[1]
AcetoneSoluble[1][2][3]
Ethyl AcetateSoluble[3]
Acetic AcidSoluble[1]
ChloroformSoluble[2]
CyclohexaneSlightly Soluble[1][3]
BenzeneInsoluble[3]
LigroinInsoluble[3]

Table 3: Molar Solubility of Adipic Acid in Select Organic Solvents at Various Temperatures

Temperature (K)Acetone (mol fraction x₁)Chloroform (mol fraction x₁)Toluene (mol fraction x₁)
298.150.04580.00690.0018
303.150.05720.00890.0024
308.150.07110.01140.0032
313.150.08830.01460.0042
318.150.10950.01870.0055
323.150.13560.02390.0071

Note: This data is derived from a study by Wu, H. et al. (2010) and represents the mole fraction of adipic acid in the saturated solution.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the solubility of Adipic acid-¹³C₂ in a laboratory solvent, based on the widely accepted shake-flask method.[4]

Objective: To determine the equilibrium solubility of Adipic acid-¹³C₂ in a given solvent at a specified temperature.

Materials:

  • Adipic acid-¹³C₂ (solid)

  • Selected laboratory solvent (e.g., methanol, acetone, water)

  • Glass vials or flasks with sealed caps

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid Adipic acid-¹³C₂ to a known volume of the chosen solvent in a sealed container.[4] The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Place the sealed container in a temperature-controlled shaker.

    • Agitate the mixture for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[4]

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution.[4]

    • This is typically done by centrifuging the mixture to pellet the excess solid.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[4]

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with the solvent.

    • Determine the concentration of Adipic acid-¹³C₂ in the diluted sample using a calibrated analytical method, such as HPLC.[4]

    • A calibration curve should be prepared using standard solutions of Adipic acid-¹³C₂ of known concentrations to ensure accurate quantification.[4]

  • Data Reporting:

    • Calculate the solubility of Adipic acid-¹³C₂ in the solvent at the specified temperature.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L).[4]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_quant 3. Quantification cluster_report 4. Data Reporting A Add excess Adipic acid-13C2 to solvent B Seal container and place in shaker A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D Equilibrium Reached E Filter supernatant D->E F Dilute filtered saturated solution E->F Clear Saturated Solution G Analyze by HPLC F->G H Calculate concentration from calibration curve G->H I Report solubility (e.g., mg/mL) H->I

Caption: Experimental workflow for determining the solubility of Adipic acid-¹³C₂.

References

Adipic Acid-13C2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Adipic acid-13C2, a stable isotope-labeled compound crucial for metabolic research and drug development. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on its properties, analysis, and application in studying metabolic pathways.

Core Molecular Data

This compound is a form of adipic acid where two carbon atoms in the molecule have been replaced with the stable heavy isotope, carbon-13. This labeling provides a distinct mass signature that allows researchers to trace the molecule through various biological and chemical processes without the use of radioactive tracers.

PropertyValueSource
Molecular Formula C₄¹³C₂H₁₀O₄[1]
Linear Formula HO₂¹³C(CH₂)₄¹³CO₂H
Molecular Weight 148.13 g/mol [1]
Unlabeled Molecular Formula C₆H₁₀O₄
Unlabeled Molecular Weight 146.14 g/mol [2]
CAS Number 133954-44-6[3]

Metabolic Pathway of Adipic Acid

Adipic acid is metabolized in a manner analogous to fatty acids through a catabolic process known as beta-oxidation.[4] This process occurs within the mitochondria and involves the sequential cleavage of two-carbon units from the fatty acid chain, generating acetyl-CoA, NADH, and FADH₂. The acetyl-CoA can then enter the citric acid cycle (TCA cycle) for further energy production.

Beta_Oxidation_of_Adipic_Acid cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Adipic_Acid Adipic Acid-¹³C₂ Adipoyl_CoA Adipoyl-CoA-¹³C₂ Adipic_Acid->Adipoyl_CoA Acyl-CoA Synthetase Adipoyl_CoA_m Adipoyl-CoA-¹³C₂ Adipoyl_CoA->Adipoyl_CoA_m Carnitine Shuttle Enoyl_CoA 2,3-Dehydroadipyl-CoA-¹³C₂ Adipoyl_CoA_m->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA 3-Hydroxyadipyl-CoA-¹³C₂ Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O) Ketoacyl_CoA 3-Ketoadipyl-CoA-¹³C₂ Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Acetyl_CoA ¹³C₂-Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (CoA) Succinoyl_CoA Succinoyl-CoA Ketoacyl_CoA->Succinoyl_CoA Thiolase (CoA) TCA TCA Cycle Acetyl_CoA->TCA Succinoyl_CoA->TCA

Figure 1: Beta-Oxidation of Adipic Acid-¹³C₂.

Experimental Protocols

The use of this compound in metabolic studies typically involves cell culture experiments followed by mass spectrometry to trace the incorporation of the labeled carbons into various metabolites. The following is a generalized protocol for such an experiment.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.

  • Medium Preparation: Prepare a culture medium containing this compound at a known concentration. The corresponding unlabeled adipic acid should be absent or at a minimal level.

  • Labeling: Replace the standard culture medium with the prepared labeling medium and incubate the cells for a predetermined period. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.

Sample Preparation for Mass Spectrometry
  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold solvent mixture, typically methanol/water or acetonitrile/methanol/water.

    • Scrape the cells and collect the cell lysate.

  • Protein Precipitation and Clarification:

    • Centrifuge the cell lysate at a high speed to pellet precipitated proteins and cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Derivatization (Optional): Depending on the analytical method and the stability of the target metabolites, a derivatization step may be necessary to improve chromatographic separation and mass spectrometric detection.

Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for analyzing labeled metabolites.

  • Chromatographic Separation: Separate the metabolites using a suitable LC column and gradient.

  • Mass Spectrometry Detection: Analyze the eluting compounds using a high-resolution mass spectrometer capable of distinguishing between the labeled and unlabeled isotopologues.

  • Data Analysis: Process the raw data to identify and quantify the different isotopologues of the metabolites of interest. This allows for the determination of the extent of label incorporation and the elucidation of metabolic fluxes.

Experimental_Workflow Start Start: Cell Culture Labeling Isotopic Labeling with Adipic Acid-¹³C₂ Start->Labeling Extraction Metabolite Extraction (Quenching & Lysis) Labeling->Extraction Separation Sample Clarification (Centrifugation) Extraction->Separation Analysis LC-MS Analysis Separation->Analysis Data Data Processing & Flux Analysis Analysis->Data

Figure 2: General Experimental Workflow.

References

An In-Depth Technical Guide to Adipic Acid and Adipic acid-13C2: Key Differences and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of adipic acid and its isotopically labeled counterpart, Adipic acid-13C2. It details their fundamental properties, highlights the critical differences stemming from isotopic labeling, and explores their respective applications, with a focus on the use of this compound in quantitative analysis and metabolic research.

Core Properties: A Comparative Overview

Adipic acid, systematically named hexanedioic acid, is a white crystalline organic compound that is of significant industrial importance, primarily as a precursor for the production of nylon.[1][2] this compound is a stable isotope-labeled version of adipic acid, where two carbon atoms, typically at the C1 and C6 positions of the carboxylic acid groups, are replaced with the heavy isotope of carbon, ¹³C. This isotopic substitution is the fundamental difference between the two molecules and is the basis for the specialized applications of this compound.

While their chemical reactivity and most physical properties are nearly identical, the key distinction lies in their molecular weight. This mass difference is readily detectable by mass spectrometry, making this compound an invaluable tool in analytical chemistry.

Quantitative Data Summary

The physical and chemical properties of adipic acid and this compound are summarized in the tables below for easy comparison.

Table 1: General Properties

PropertyAdipic AcidThis compound
Chemical Formula C₆H₁₀O₄[1]¹³C₂C₄H₁₀O₄
Appearance White crystalline solid[1][3]Solid
Molar Mass 146.14 g/mol [4][5]148.13 g/mol

Table 2: Physical Properties

PropertyAdipic AcidThis compound
Melting Point 152.1 °C[1]151-154 °C
Boiling Point 337.5 °C[1]265 °C at 100 mmHg
Solubility in Water 14 g/L (10 °C), 24 g/L (25 °C)[1]No specific data, but expected to be very similar to adipic acid.
Other Solubilities Very soluble in methanol and ethanol; soluble in acetone.[1]No specific data, but expected to be very similar to adipic acid.
pKa1 4.41[1]Not applicable (isotopic substitution does not significantly alter pKa)
pKa2 5.41[1]Not applicable (isotopic substitution does not significantly alter pKa)

Key Differences and Their Implications

The substitution of two ¹²C atoms with ¹³C atoms in this compound is a subtle structural change with profound analytical implications.

  • Mass Difference : The most critical difference is the +2 Da mass shift of this compound compared to the natural adipic acid. This allows for the clear differentiation of the two compounds in a mass spectrometer.

  • Co-elution in Chromatography : In chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), this compound has virtually identical retention times to adipic acid. This co-elution is highly advantageous when it is used as an internal standard, as it experiences the same matrix effects and ionization suppression as the analyte of interest.

  • Spectroscopic Properties : While NMR spectroscopy can distinguish between the two based on the ¹³C signal, in mass spectrometry, the fragmentation pattern of this compound will be identical to that of adipic acid, with the corresponding fragments also showing a +2 Da shift if they contain the labeled carbons.

These differences make this compound an ideal internal standard for the accurate quantification of adipic acid in complex matrices such as biological fluids (e.g., urine, plasma) and a valuable tracer for metabolic studies.

Applications

Adipic Acid

The vast majority of commercially produced adipic acid is used in the polymer industry.[1] Its primary applications include:

  • Nylon 6,6 Production : Approximately 60% of adipic acid is used as a monomer in a polycondensation reaction with hexamethylenediamine to produce nylon 6,6.[1]

  • Polyurethanes : It serves as a monomer for the production of polyurethanes.[1][6]

  • Plasticizers : Its esters are utilized as plasticizers, particularly in PVC.[1]

  • Food Additive (E355) : It is used as a flavorant, gelling aid, and to impart a tart taste in some foods and antacids.[1]

  • Pharmaceuticals : Adipic acid has been incorporated into controlled-release drug formulations.[1]

This compound

The applications of this compound are highly specialized and centered around its use in analytical and research settings:

  • Internal Standard for Quantitative Analysis : Due to its similar chemical and physical properties and distinct mass, this compound is the gold standard for use as an internal standard in stable isotope dilution assays for the quantification of adipic acid by GC-MS or LC-MS/MS.

  • Metabolic Tracer Studies : It can be used to trace the metabolic fate of adipic acid in biological systems, helping to elucidate metabolic pathways and fluxes.

Experimental Protocols

Quantification of Adipic Acid in Biological Samples using this compound as an Internal Standard

This section outlines a general methodology for the quantification of adipic acid in a biological matrix (e.g., urine) using GC-MS with this compound as an internal standard.

Objective: To accurately determine the concentration of adipic acid in a urine sample.

Materials:

  • Urine sample

  • This compound (internal standard solution of known concentration)

  • Adipic acid (for calibration standards)

  • Ethyl acetate (extraction solvent)

  • Hydrochloric acid (for acidification)

  • Sodium chloride (for salting out)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • Pyridine

  • GC-MS system

Methodology:

  • Sample Preparation:

    • To a known volume of urine (e.g., 1 mL), add a precise amount of the this compound internal standard solution.

    • Acidify the sample to a pH of less than 2 with hydrochloric acid.

    • Saturate the sample with sodium chloride to improve extraction efficiency.

    • Perform a liquid-liquid extraction with ethyl acetate (e.g., 2 x 3 mL).

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as BSTFA with 1% TMCS and pyridine.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to convert the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Gas Chromatography (GC) Conditions:

      • Column: A suitable capillary column for organic acid analysis (e.g., DB-5ms).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte and the internal standard. For the TMS derivative of adipic acid, a characteristic ion would be monitored, and for the TMS derivative of this compound, the corresponding ion with a +2 m/z shift would be monitored.

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both adipic acid and this compound.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Prepare a calibration curve by analyzing a series of adipic acid standards of known concentrations (also spiked with the same amount of internal standard) and plotting the peak area ratio against the concentration.

    • Determine the concentration of adipic acid in the unknown sample by interpolating its peak area ratio on the calibration curve.

Visualizations

Below are diagrams illustrating key concepts and workflows described in this guide.

G cluster_adipic_acid Adipic Acid cluster_adipic_acid_13C2 This compound cluster_properties Properties cluster_difference Key Difference AA Adipic Acid (C₆H₁₀O₄) M.W. 146.14 Structure Identical Chemical Structure (except for 2 ¹³C atoms) AA->Structure Mass Molecular Weight Difference (+2 Da) AA_13C2 This compound (¹³C₂C₄H₁₀O₄) M.W. 148.13 AA_13C2->Structure Reactivity Identical Chemical Reactivity Structure->Reactivity Physical Nearly Identical Physical Properties (e.g., melting point, boiling point, solubility) Structure->Physical

Caption: Core properties and the key difference between Adipic Acid and this compound.

G cluster_workflow Quantitative Analysis Workflow Sample Biological Sample (e.g., Urine) Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extraction Sample Preparation (Acidification, Extraction, Evaporation) Spike->Extraction Derivatization Derivatization (e.g., TMS ester formation) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Processing (Peak Area Integration) GCMS->Data Quantification Quantification (using Calibration Curve) Data->Quantification

References

An In-depth Technical Guide to the Natural Abundance of Carbon-13 in Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable isotope carbon-13 (¹³C) in dicarboxylic acids. Understanding the natural isotopic distribution in these molecules is crucial for a variety of scientific disciplines, including metabolic research, environmental science, and drug development. This document details the typical δ¹³C values of various dicarboxylic acids, outlines the experimental protocols for their determination, and illustrates the key metabolic pathway involved in their formation.

Data Presentation: Natural Abundance of Carbon-13 in Dicarboxylic Acids

The natural abundance of carbon-13 is typically expressed using the delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The table below summarizes the reported δ¹³C values for a range of dicarboxylic acids. It is important to note that these values can vary depending on the source of the material and the specific metabolic and environmental conditions. The data presented here are primarily from studies of organic aerosols and environmental samples, reflecting the current focus of research in this area.

Dicarboxylic AcidCommon NameChemical FormulaCarbon Chainδ¹³C (‰) RangeAverage δ¹³C (‰) ± SD
Ethanedioic acidOxalic acidHOOC-COOHC₂-24.2 to -7.2-16.6 ± 5.0[1]
Propanedioic acidMalonic acidHOOC-(CH₂)₁-COOHC₃-19.9 ± 6.6[1]-18.7 ± 4.0 to -17.6 ± 4.6[2]
Butanedioic acidSuccinic acidHOOC-(CH₂)₂-COOHC₄-21.3 ± 4.6[1]-17.1 ± 3.9 to -17.1 ± 2.0[2]
Pentanedioic acidGlutaric acidHOOC-(CH₂)₃-COOHC₅Winter/Summer variations observed[1]No average value available
Hexanedioic acidAdipic acidHOOC-(CH₂)₄-COOHC₆Data not readily availableData not readily available
Heptanedioic acidPimelic acidHOOC-(CH₂)₅-COOHC₇Data not readily availableData not readily available
Octanedioic acidSuberic acidHOOC-(CH₂)₆-COOHC₈Winter/Summer variations observed[1]No average value available
Nonanedioic acidAzelaic acidHOOC-(CH₂)₇-COOHC₉-27.2 ± 3.6[1]No average value available
Decanedioic acidSebacic acidHOOC-(CH₂)₈-COOHC₁₀Data not readily availableNo average value available
Undecanedioic acidUndecanedioic acidHOOC-(CH₂)₉-COOHC₁₁Data not readily availableData not readily available
Dodecanedioic acidDodecanedioic acidHOOC-(CH₂)₁₀-COOHC₁₂Data not readily availableData not readily available

Note: The δ¹³C values can be influenced by the photosynthetic pathway (C3 vs. C4) of the original organic material, subsequent metabolic fractionation, and diagenetic processes.

Experimental Protocols: Determination of δ¹³C in Dicarboxylic Acids

The determination of the natural abundance of ¹³C in dicarboxylic acids is primarily achieved through Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This powerful analytical technique allows for the separation of individual compounds in a complex mixture, followed by the precise measurement of their carbon isotope ratios.

A generalized experimental workflow for this analysis is presented below:

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological or Environmental Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Saponification/Hydrolysis Extraction->Hydrolysis Acidification Acidification to yield free dicarboxylic acids Hydrolysis->Acidification Derivatization Esterification (e.g., with BF₃/n-butanol) or Silylation (e.g., with BSTFA) Acidification->Derivatization GC_IRMS GC-C-IRMS Analysis Derivatization->GC_IRMS Data_Analysis Data Acquisition and Isotope Ratio Calculation GC_IRMS->Data_Analysis

A generalized workflow for the analysis of δ¹³C in dicarboxylic acids.
Detailed Methodology

1. Sample Collection and Storage:

  • Biological tissues, biofluids, or environmental samples (e.g., soil, aerosols) should be collected and immediately frozen at -80°C to halt enzymatic activity and preserve the integrity of the organic molecules.

2. Extraction of Dicarboxylic Acids:

  • Solid Samples (e.g., tissues, soil): Lipids are typically extracted using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water.

  • Aqueous Samples (e.g., biofluids, water): Direct solvent extraction with an organic solvent like diethyl ether or ethyl acetate after acidification of the sample to protonate the carboxylic acid groups.

  • The organic extract containing the lipids and free fatty acids is collected and the solvent is evaporated under a stream of nitrogen.

3. Saponification (Alkaline Hydrolysis):

  • To release dicarboxylic acids from their esterified forms (e.g., in triglycerides or wax esters), the lipid extract is subjected to saponification.

  • This is typically achieved by refluxing the extract with a solution of potassium hydroxide (KOH) in methanol. This process hydrolyzes the ester bonds, yielding free fatty acids and dicarboxylic acids as their potassium salts.

4. Isolation of Dicarboxylic Acids:

  • After saponification, the solution is acidified (e.g., with HCl) to protonate the carboxylate salts, forming free dicarboxylic acids.

  • The free acids are then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or hexane).

  • The organic phase is washed with water to remove any remaining inorganic salts and then dried over anhydrous sodium sulfate. The solvent is subsequently evaporated.

5. Derivatization for GC Analysis:

  • Dicarboxylic acids are non-volatile and require derivatization to increase their volatility for gas chromatography. Two common methods are:

    • Esterification: The carboxylic acid groups are converted to methyl or butyl esters. A common reagent is 14% boron trifluoride (BF₃) in n-butanol, which, upon heating, forms butyl esters.

    • Silylation: The acidic protons are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.

  • The choice of derivatization reagent can depend on the specific dicarboxylic acids being analyzed and the analytical column used.

6. GC-C-IRMS Analysis:

  • The derivatized sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a polar column like a wax-type or a mid-polar column).

  • The GC separates the individual dicarboxylic acid esters based on their boiling points and interaction with the stationary phase.

  • The separated compounds then flow into a combustion furnace (the 'C' in GC-C-IRMS), where they are quantitatively combusted to CO₂ and water at a high temperature (typically >900°C) over a catalyst (e.g., copper, nickel, and platinum oxides).

  • Water is removed by a water trap.

  • The purified CO₂ gas is then introduced into the ion source of an isotope ratio mass spectrometer (IRMS).

  • The IRMS simultaneously measures the ion beams of the different isotopologues of CO₂ (i.e., ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁸O) to determine the ¹³C/¹²C ratio.

7. Data Analysis and Calculation of δ¹³C:

  • The measured isotope ratio of the sample is compared to that of a calibrated reference gas that is introduced into the IRMS.

  • The δ¹³C value is calculated using the following formula: δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] * 1000 where R_sample is the ¹³C/¹²C ratio of the sample and R_standard is the ¹³C/¹²C ratio of the VPDB standard.

  • A correction for the carbon atoms added during the derivatization step must be applied to obtain the true δ¹³C value of the underivatized dicarboxylic acid. This requires knowing the δ¹³C value of the derivatizing agent.

Mandatory Visualization: Metabolic Pathway of Dicarboxylic Acid Formation

Dicarboxylic acids are primarily formed in vertebrates through the ω-oxidation of fatty acids, a metabolic pathway that occurs in the endoplasmic reticulum of the liver and kidneys. This pathway serves as an alternative to the primary β-oxidation pathway, especially for medium-chain fatty acids or when β-oxidation is impaired. The resulting dicarboxylic acids can then undergo further chain shortening via β-oxidation in peroxisomes.

Dicarboxylic_Acid_Metabolism FattyAcid Fatty Acid (Monocarboxylic Acid) OmegaHydroxyFA ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxyFA ω-Oxidation (Endoplasmic Reticulum) Cytochrome P450, O₂, NADPH OmegaOxoFA ω-Oxo Fatty Acid OmegaHydroxyFA->OmegaOxoFA Alcohol Dehydrogenase NAD⁺ → NADH DicarboxylicAcid Dicarboxylic Acid OmegaOxoFA->DicarboxylicAcid Aldehyde Dehydrogenase NAD⁺ → NADH DicarboxylylCoA Dicarboxylyl-CoA DicarboxylicAcid->DicarboxylylCoA Acyl-CoA Synthetase ATP, CoA ChainShortenedDCA Chain-Shortened Dicarboxylic Acid DicarboxylylCoA->ChainShortenedDCA Peroxisomal β-Oxidation AcetylCoA Acetyl-CoA DicarboxylylCoA->AcetylCoA Peroxisomal β-Oxidation

Metabolic pathway of dicarboxylic acid formation and subsequent degradation.

This guide provides a foundational understanding of the natural abundance of ¹³C in dicarboxylic acids, the methodologies for its measurement, and the biochemical context of their formation. This information is intended to be a valuable resource for researchers and professionals working in fields where the analysis and understanding of these important molecules are critical.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Adipic Acid using Adipic acid-13C2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid, a dicarboxylic acid, is an important industrial chemical primarily used in the production of nylon.[1] While not a common endogenous metabolite in humans, its presence in biological fluids can be indicative of dietary intake, particularly from foods containing gelatin.[2] Furthermore, elevated levels of adipic acid in urine can be a biomarker for certain inborn errors of metabolism, such as glutaric aciduria type I and lysinuric protein intolerance.[2] Therefore, the accurate and precise quantification of adipic acid in biological matrices is of significant interest in clinical research and diagnostics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological samples, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results by compensating for variations in sample preparation and matrix effects.[3][4] Adipic acid-13C2 is an ideal internal standard for the quantification of adipic acid as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency.

This document provides detailed application notes and protocols for the quantification of adipic acid in human urine and plasma using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Adipic acid (analytical standard)

  • This compound (internal standard)

  • LC-MS/MS grade water

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade methanol

  • Formic acid (LC-MS grade)

  • Human urine (drug-free)

  • Human plasma (K2EDTA)

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve 10 mg of adipic acid in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution.

Working Standard Solutions:

  • Prepare a series of working standard solutions of adipic acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL by diluting the stock solution with 50:50 (v/v) methanol:water.

Calibration Curve and Quality Control (QC) Samples:

  • Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into the biological matrix (urine or plasma).

Sample Preparation

Urine Samples (Dilute and Shoot):

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • To 50 µL of urine sample, add 50 µL of the 1 µg/mL this compound working solution.

  • Add 400 µL of 50:50 (v/v) methanol:water.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Plasma Samples (Protein Precipitation):

  • Thaw frozen plasma samples at room temperature and vortex.

  • To 50 µL of plasma sample, add 50 µL of the 1 µg/mL this compound working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterSuggested Conditions
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions See Table 1
Ion Source Temp. 500°C
Ion Spray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas 9 psi

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adipic Acid145.1127.1-15
Adipic Acid145.183.1-20
This compound147.1129.1-15

Note: The fragmentation of the adipic acid anion [M-H]⁻ can result in several product ions, including m/z 127.1 (loss of H₂O), m/z 101.1 (loss of CO₂), and m/z 83.1.[5] The transitions listed are suggestions and should be optimized on the specific mass spectrometer being used.

Data Presentation

Table 2: Example Calibration Curve Data for Adipic Acid in Urine

Concentration (ng/mL)Analyte AreaIS AreaAnalyte/IS Ratio
1015,234543,2100.028
5078,910551,0230.143
100155,432548,7650.283
500780,123552,3411.412
10001,567,890549,8762.851
20003,123,456550,1235.678

This is example data and will vary based on instrumentation and experimental conditions.

Visualizations

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Urine or Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Processing Processing (Dilution or Protein Precipitation) Add_IS->Processing Centrifugation Centrifugation Processing->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantification (using Calibration Curve) Ratio_Calculation->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for the quantification of adipic acid using LC-MS/MS.

Adipic_Acid_Metabolism cluster_sources Sources of Adipic Acid Diet Dietary Intake (e.g., Gelatin) Adipic_Acid Adipic Acid in Biological Fluids Diet->Adipic_Acid Metabolic_Disorders Inborn Errors of Metabolism (e.g., Glutaric Aciduria) Metabolic_Disorders->Adipic_Acid Excretion Urinary Excretion Adipic_Acid->Excretion

Caption: Simplified overview of the sources and excretion of adipic acid in humans.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Adipic Acid-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates, such as Adipic Acid-13C2, allows for the precise tracking of carbon atoms as they are metabolized through various pathways. This provides a quantitative understanding of cellular metabolism, which is invaluable in fields ranging from basic research to drug development. Adipic acid, a six-carbon dicarboxylic acid, is metabolized in mammalian cells primarily through peroxisomal beta-oxidation.[1][2][3] Tracing the fate of the 13C-labeled carbons from this compound can provide critical insights into fatty acid oxidation and its interplay with central carbon metabolism.

These application notes provide a detailed protocol for conducting metabolic flux analysis using this compound in mammalian cell culture, from experimental design to data analysis.

Metabolic Pathway of Adipic Acid

Adipic acid is first activated to its CoA thioester, Adipoyl-CoA, by an acyl-CoA synthetase.[4][5] Adipoyl-CoA then enters the peroxisome, where it undergoes beta-oxidation.[1][2][3] Each round of beta-oxidation shortens the carbon chain by two carbons, releasing one molecule of Acetyl-CoA. For adipic acid, this process yields one molecule of Succinyl-CoA and one molecule of Acetyl-CoA. These products can then enter the tricarboxylic acid (TCA) cycle in the mitochondria to fuel cellular energy production or be utilized in other biosynthetic pathways.

Adipic_Acid_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Adipic_acid This compound Adipoyl_CoA Adipoyl-CoA-13C2 Adipic_acid->Adipoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Adipoyl_CoA->Beta_Oxidation Glutaryl_CoA Glutaryl-CoA-13C2 Beta_Oxidation->Glutaryl_CoA Succinyl_CoA Succinyl-CoA-13C2 Beta_Oxidation->Succinyl_CoA Final Thiolysis Crotonyl_CoA Crotonyl-CoA-13C2 Glutaryl_CoA->Crotonyl_CoA Acetyl_CoA_perox Acetyl-CoA-13C2 Crotonyl_CoA->Acetyl_CoA_perox Acetyl_CoA_mito Acetyl-CoA-13C2 Acetyl_CoA_perox->Acetyl_CoA_mito Transport TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Acetyl_CoA_mito->TCA_Cycle

Caption: Metabolic fate of this compound.

Experimental Workflow

A typical metabolic flux analysis experiment using this compound involves several key steps, from cell culture and labeling to sample analysis and data interpretation.

Experimental_Workflow A 1. Cell Culture - Seed cells and grow to desired confluency. B 2. Isotope Labeling - Replace media with media containing This compound. A->B C 3. Metabolite Quenching & Extraction - Rapidly halt metabolism and extract intracellular metabolites. B->C D 4. Sample Preparation - Derivatize samples for GC-MS analysis. C->D E 5. Mass Spectrometry - Analyze samples by GC-MS or LC-MS/MS. D->E F 6. Data Analysis - Determine mass isotopomer distributions and calculate metabolic fluxes. E->F

Caption: Experimental workflow for 13C-MFA.

Detailed Experimental Protocols

1. Cell Culture and Isotope Labeling

  • Materials:

    • Mammalian cells of interest

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • This compound

    • Culture plates/flasks

  • Procedure:

    • Seed cells in appropriate culture vessels and grow to approximately 80% confluency.

    • Prepare the labeling medium by supplementing the base medium with this compound to the desired final concentration (e.g., 1 mM). Ensure the medium contains all other necessary nutrients.

    • Aspirate the existing medium from the cells and wash once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course sufficient to achieve isotopic steady-state. This time will vary depending on the cell type and the pathways of interest and should be determined empirically (e.g., 0, 2, 4, 8, 12, 24 hours).

2. Metabolite Quenching and Extraction

  • Materials:

    • Ice-cold 0.9% NaCl solution

    • -80°C methanol

    • Cell scraper

    • Microcentrifuge tubes

  • Procedure:

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled substrate.

    • Add a sufficient volume of -80°C methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).

    • Place the culture vessel on dry ice and use a cell scraper to detach the cells into the cold methanol.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

    • The metabolite extracts can be stored at -80°C until further processing.

3. Sample Preparation for GC-MS Analysis

  • Materials:

    • Nitrogen gas or vacuum concentrator

    • Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

    • Pyridine

    • GC-MS vials with inserts

  • Procedure:

    • Dry the metabolite extracts under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • To the dried extract, add 50 µL of a 2% methoxyamine hydrochloride in pyridine solution. Vortex and incubate at 60°C for 45 minutes.

    • Add 50 µL of MTBSTFA + 1% TBDMCS. Vortex and incubate at 60°C for 30 minutes to derivatize the metabolites.

    • Centrifuge the samples at 14,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to a GC-MS vial with an insert for analysis.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A suitable capillary column for separating organic acids (e.g., a DB-5ms or equivalent).

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Ionization: 70 eV

    • Scan Range: m/z 50-650

5. Data Analysis

  • Peak Identification and Integration: Identify the peaks corresponding to the derivatized metabolites of interest based on their retention times and mass spectra compared to authentic standards. Integrate the peak areas for all relevant mass isotopologues (M+0, M+1, M+2, etc.).

  • Natural Abundance Correction: Correct the raw mass isotopomer distributions for the natural abundance of 13C and other heavy isotopes.

  • Metabolic Flux Calculation: Use software packages designed for metabolic flux analysis (e.g., INCA, Metran, OpenFLUX) to fit the corrected mass isotopomer distributions to a metabolic model of the relevant pathways. This will provide quantitative flux values for the reactions in the network.

Data Presentation: Quantitative Analysis

The following table provides a hypothetical example of mass isotopomer distribution data for key metabolites following labeling with Adipic Acid-1,6-13C2. This data can be used to calculate the relative contributions of adipic acid to the TCA cycle intermediates.

MetaboliteM+0M+1M+2M+3M+4
Succinate 65.2%5.8%28.5%0.4%0.1%
Fumarate 66.1%6.2%27.1%0.5%0.1%
Malate 64.8%6.5%28.0%0.6%0.1%
Citrate 75.3%8.1%15.9%0.6%0.1%
Glutamate 80.1%9.5%9.8%0.5%0.1%
Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of TCA Cycle Intermediates. This table presents an example of MIDs that could be obtained from a 13C-MFA experiment using Adipic Acid-1,6-13C2 as a tracer in mammalian cells. The data is for illustrative purposes and would need to be experimentally determined.

Conclusion

The protocol described in these application notes provides a comprehensive framework for utilizing this compound in metabolic flux analysis. By tracing the metabolic fate of this dicarboxylic acid, researchers can gain valuable quantitative insights into peroxisomal beta-oxidation and its connections to central carbon metabolism. This powerful technique can be applied to a wide range of biological questions in both health and disease, aiding in the identification of novel therapeutic targets and the development of new drugs.

References

Application Notes and Protocols for Adipic Acid-¹³C₂ in Fatty Acid Oxidation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of flux rates. Adipic acid-¹³C₂, a dicarboxylic acid labeled with two carbon-13 isotopes, serves as a specialized tracer for investigating fatty acid oxidation (FAO), particularly peroxisomal β-oxidation. Dicarboxylic acids are metabolites that can be formed through ω-oxidation of monocarboxylic fatty acids and are primarily catabolized within peroxisomes. Therefore, tracking the metabolic fate of Adipic acid-¹³C₂ provides insights into peroxisomal function and its contribution to overall fatty acid metabolism. These application notes provide a comprehensive overview and detailed protocols for utilizing Adipic acid-¹³C₂ in both in vitro and in vivo fatty acid oxidation studies.

Principle of the Method

When introduced into a biological system, Adipic acid-¹³C₂ is taken up by cells and transported to the peroxisomes. There, it undergoes β-oxidation, a cyclical process that shortens the carbon chain by two carbons in each cycle, producing acetyl-CoA. The ¹³C labels from Adipic acid-¹³C₂ will be incorporated into the resulting metabolites. By using mass spectrometry to detect and quantify the ¹³C-labeled metabolites, researchers can trace the pathway of adipic acid degradation and measure the rate of its oxidation. This can be particularly useful for studying diseases associated with impaired peroxisomal function and for evaluating the efficacy of drugs targeting fatty acid metabolism.

Applications

  • Probing Peroxisomal β-Oxidation: Directly measures the metabolic activity of peroxisomal fatty acid oxidation.

  • Investigating Inborn Errors of Metabolism: Can be used to study genetic disorders that affect peroxisomal function, such as X-linked adrenoleukodystrophy.

  • Drug Discovery and Development: Provides a tool to screen and validate therapeutic compounds designed to modulate fatty acid oxidation pathways.

  • Understanding Metabolic Reprogramming: Helps to elucidate how fatty acid metabolism is altered in various physiological and pathological states, such as diabetes, obesity, and cancer.

Data Presentation

The quantitative data obtained from Adipic acid-¹³C₂ tracer studies can be effectively summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Illustrative Example of Isotope Enrichment in Key Metabolites Following Adipic Acid-¹³C₂ Administration in Cultured Hepatocytes.

MetaboliteIsotope Enrichment (Mole Percent Excess) - ControlIsotope Enrichment (Mole Percent Excess) - Treatment XFold Changep-value
Succinyl-CoA-¹³C₂5.2 ± 0.82.1 ± 0.4-2.48<0.01
Acetyl-CoA-¹³C₂15.7 ± 2.18.3 ± 1.5-1.89<0.01
Citrate-¹³C₂8.9 ± 1.24.5 ± 0.9-1.98<0.01
Glutamate-¹³C₂4.1 ± 0.62.0 ± 0.5-2.05<0.01

Data are presented as mean ± standard deviation for n=3 replicates. This table is an illustrative example with hypothetical data.

Table 2: Example of In Vivo Adipic Acid-¹³C₂ Oxidation Rates in a Mouse Model.

Treatment GroupRate of Appearance (Ra) of ¹³CO₂ (µmol/kg/min)Percent of Adipic Acid-¹³C₂ Oxidized
Wild-Type (Control)1.5 ± 0.325.4 ± 4.2
Peroxisomal Deficient Mutant0.4 ± 0.16.7 ± 1.8
Drug Y Treatment2.8 ± 0.547.1 ± 6.5

Data are presented as mean ± standard deviation for n=5 animals per group. This table is an illustrative example with hypothetical data.

Experimental Protocols

In Vitro Protocol: Tracing Adipic Acid-¹³C₂ Oxidation in Cultured Cells

This protocol describes the use of Adipic acid-¹³C₂ to measure fatty acid oxidation in cultured cells, such as hepatocytes or fibroblasts.

Materials:

  • Adipic acid-¹³C₂

  • Cultured cells (e.g., HepG2, primary hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Internal standards for mass spectrometry (e.g., ¹³C-labeled succinate, ¹³C-labeled citrate)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation of Tracer Stock Solution:

    • Prepare a 100 mM stock solution of Adipic acid-¹³C₂ in a suitable solvent (e.g., 50% ethanol in water).

    • To prepare the working solution, complex the Adipic acid-¹³C₂ with fatty acid-free BSA. A common molar ratio is 4:1 (adipic acid:BSA). Briefly, dissolve BSA in serum-free culture medium and warm to 37°C. Add the Adipic acid-¹³C₂ stock solution dropwise while gently stirring.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • On the day of the experiment, aspirate the growth medium and wash the cells twice with warm PBS.

    • Add serum-free medium containing the Adipic acid-¹³C₂-BSA complex to the cells. A final concentration of 100-500 µM Adipic acid-¹³C₂ is a good starting point for optimization.

    • Incubate the cells for a defined period (e.g., 1, 4, 8, or 24 hours) at 37°C in a CO₂ incubator.

  • Metabolite Extraction:

    • After incubation, place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells three times with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (containing internal standards) to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis by LC-MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

    • Analyze the samples using a high-resolution LC-MS system capable of resolving ¹³C-isotopologues.

    • Use a suitable chromatography method, such as reversed-phase or HILIC, to separate the metabolites of interest.

    • Monitor the mass-to-charge ratios (m/z) for the unlabeled and ¹³C₂-labeled versions of adipic acid and its downstream metabolites (e.g., succinyl-CoA, acetyl-CoA, citrate).

In Vivo Protocol: Assessing Whole-Body Adipic Acid-¹³C₂ Oxidation

This protocol provides a framework for an in vivo study in a mouse model to measure the whole-body oxidation of Adipic acid-¹³C₂.

Materials:

  • Adipic acid-¹³C₂

  • Sterile saline or other suitable vehicle for injection/infusion

  • Metabolic cages for breath collection

  • Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) or a mass spectrometer for breath ¹³CO₂ analysis

  • Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)

  • LC-MS system for plasma metabolite analysis

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimate mice to the metabolic cages for at least 24 hours before the experiment.

    • Fast the animals overnight (e.g., 12-16 hours) with free access to water to ensure a metabolic steady state.

  • Tracer Administration:

    • Prepare a sterile solution of Adipic acid-¹³C₂ in saline.

    • Administer the tracer via intravenous (IV) bolus injection or continuous infusion. A typical dose for a bolus injection might be 5-10 mg/kg body weight. For continuous infusion, a priming dose followed by a constant infusion rate is recommended to achieve isotopic steady state.

  • Sample Collection:

    • Breath Samples: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for 2-4 hours post-tracer administration. This is done by drawing air from the metabolic cage through a collection system.

    • Blood Samples: Collect small blood samples (e.g., 20-50 µL) from the tail vein or another appropriate site at baseline and at several time points after tracer administration. Collect plasma by centrifugation.

  • Sample Analysis:

    • Breath ¹³CO₂ Analysis: Analyze the isotopic enrichment of CO₂ in the breath samples using GC-IRMS or a similar mass spectrometry-based method. The rate of appearance of ¹³CO₂ reflects the rate of oxidation of the Adipic acid-¹³C₂ tracer.

    • Plasma Metabolite Analysis: Extract metabolites from plasma samples using a method similar to the in vitro protocol (e.g., protein precipitation with a cold organic solvent). Analyze the extracts by LC-MS to measure the enrichment of ¹³C in adipic acid and its downstream metabolites in the circulation.

Visualization of Metabolic Pathways and Workflows

Adipic Acid-¹³C₂ Metabolism via Peroxisomal β-Oxidation

The following diagram illustrates the pathway of Adipic acid-¹³C₂ metabolism within the peroxisome.

AdipicAcid_Metabolism cluster_mitochondrion Mitochondrion Adipic_acid_13C2 Adipic acid-¹³C₂ Adipoyl_CoA_13C2 Adipoyl-CoA-¹³C₂ Adipic_acid_13C2->Adipoyl_CoA_13C2 Acyl-CoA Synthetase Glutaryl_CoA_13C2 Glutaryl-CoA-¹³C₂ Adipoyl_CoA_13C2->Glutaryl_CoA_13C2 β-oxidation Cycle 1 Succinyl_CoA_13C2 Succinyl-CoA-¹³C₂ Glutaryl_CoA_13C2->Succinyl_CoA_13C2 β-oxidation Cycle 2 Acetyl_CoA_13C2 Acetyl-CoA-¹³C₂ Succinyl_CoA_13C2->Acetyl_CoA_13C2 β-oxidation Cycle 3 TCA_Cycle TCA Cycle Acetyl_CoA_13C2->TCA_Cycle Citrate_13C2 Citrate-¹³C₂ TCA_Cycle->Citrate_13C2 Glutamate_13C2 Glutamate-¹³C₂ TCA_Cycle->Glutamate_13C2

Caption: Peroxisomal β-oxidation of Adipic acid-¹³C₂.

Experimental Workflow for In Vitro Adipic Acid-¹³C₂ Tracing

This diagram outlines the key steps in a typical in vitro experiment using Adipic acid-¹³C₂.

in_vitro_workflow start Start: Seed Cells culture Culture Cells to Confluency start->culture prepare_tracer Prepare Adipic acid-¹³C₂-BSA Complex culture->prepare_tracer label_cells Incubate Cells with ¹³C Tracer prepare_tracer->label_cells wash_cells Wash Cells with Ice-Cold PBS label_cells->wash_cells extract_metabolites Extract Metabolites with 80% Methanol wash_cells->extract_metabolites analyze_samples Analyze by LC-MS extract_metabolites->analyze_samples data_analysis Data Analysis and Interpretation analyze_samples->data_analysis end End data_analysis->end

Caption: Workflow for in vitro Adipic acid-¹³C₂ tracing.

Logical Relationship for In Vivo Data Interpretation

This diagram shows the logical flow for interpreting data from an in vivo Adipic acid-¹³C₂ study.

in_vivo_interpretation tracer_admin Administer Adipic acid-¹³C₂ breath_collection Collect Breath Samples tracer_admin->breath_collection blood_collection Collect Blood Samples tracer_admin->blood_collection measure_13CO2 Measure ¹³CO₂ Enrichment breath_collection->measure_13CO2 measure_plasma_enrichment Measure Plasma ¹³C-Metabolite Enrichment blood_collection->measure_plasma_enrichment calculate_oxidation_rate Calculate Whole-Body Oxidation Rate measure_13CO2->calculate_oxidation_rate assess_pathway_activity Assess Downstream Pathway Activity measure_plasma_enrichment->assess_pathway_activity conclusion Draw Conclusions on Fatty Acid Metabolism calculate_oxidation_rate->conclusion assess_pathway_activity->conclusion

Caption: Data interpretation flow for in vivo studies.

Application Note: Quantitative Analysis of Dicarboxylic Acids in Human Urine Using Stable Isotope Dilution LC-MS/MS with Adipic acid-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dicarboxylic acids (DCAs) are a class of organic compounds containing two carboxylic acid functional groups. They are important intermediates in several metabolic pathways, including fatty acid oxidation and amino acid metabolism.[1] The analysis of urinary dicarboxylic acids is crucial for the diagnosis and monitoring of certain inborn errors of metabolism, as well as for studying metabolic dysregulation in various diseases.

Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of endogenous metabolites in complex biological matrices. This method utilizes a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte of interest but has a different mass. The SIL-IS is spiked into the sample at a known concentration at the beginning of the sample preparation process, correcting for variations in sample extraction, derivatization, and matrix effects during analysis.[2] Adipic acid-¹³C₂ serves as an excellent internal standard for the quantification of adipic acid and other structurally related dicarboxylic acids due to its similar chemical and physical properties.

This application note provides a detailed protocol for the simultaneous quantification of five dicarboxylic acids (succinic acid, glutaric acid, adipic acid, pimelic acid, and suberic acid) in human urine using Adipic acid-¹³C₂ as an internal standard. The method employs a simple sample preparation procedure followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Metabolic Pathway of Dicarboxylic Acids

Dicarboxylic acids are primarily formed through the ω-oxidation of fatty acids in the endoplasmic reticulum. This pathway becomes particularly active when β-oxidation is impaired. The resulting dicarboxylic acids can then undergo further chain shortening via β-oxidation within peroxisomes. The following diagram illustrates the general pathway for dicarboxylic acid metabolism.

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty Acid Fatty Acid omega-Hydroxy Fatty Acid omega-Hydroxy Fatty Acid Fatty Acid->omega-Hydroxy Fatty Acid ω-Oxidation (CYP450) Dicarboxylic Acid Dicarboxylic Acid omega-Hydroxy Fatty Acid->Dicarboxylic Acid ADH/ALDH DCA-CoA DCA-CoA Dicarboxylic Acid->DCA-CoA Acyl-CoA Synthetase Chain-shortened DCA-CoA Chain-shortened DCA-CoA DCA-CoA->Chain-shortened DCA-CoA β-Oxidation

Caption: Metabolic pathway of dicarboxylic acid formation and degradation.

Experimental Workflow

The following diagram outlines the major steps in the quantitative analysis of dicarboxylic acids from urine samples.

Experimental_Workflow Urine Sample Urine Sample Spike with Adipic acid-13C2 IS Spike with this compound IS Urine Sample->Spike with this compound IS Liquid-Liquid Extraction Liquid-Liquid Extraction Spike with this compound IS->Liquid-Liquid Extraction Derivatization Derivatization Liquid-Liquid Extraction->Derivatization LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Data Processing and Quantification Data Processing and Quantification LC-MS/MS Analysis->Data Processing and Quantification

Caption: Experimental workflow for dicarboxylic acid quantification.

Materials and Methods

Reagents and Materials
  • Dicarboxylic acid standards (Succinic acid, Glutaric acid, Adipic acid, Pimelic acid, Suberic acid)

  • Adipic acid-¹³C₂ (Internal Standard)

  • Hydrochloric acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Pyridine

  • Human urine (drug-free)

  • LC-MS grade water

  • LC-MS grade acetonitrile

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S)

  • Analytical column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each dicarboxylic acid standard and Adipic acid-¹³C₂ in LC-MS grade water to a final concentration of 1 mg/mL.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all five dicarboxylic acids at a concentration of 10 µg/mL in LC-MS grade water.

  • Internal Standard Working Solution: Prepare a working solution of Adipic acid-¹³C₂ at a concentration of 10 µg/mL in LC-MS grade water.

  • Calibration Standards: Prepare a series of calibration standards by spiking the working standard mixture into drug-free human urine to achieve final concentrations ranging from 0.1 to 50 µg/mL.

Sample Preparation
  • To 100 µL of urine sample (or calibration standard), add 10 µL of the Adipic acid-¹³C₂ internal standard working solution (10 µg/mL).

  • Acidify the sample by adding 10 µL of 6M HCl.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • For derivatization, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried residue.

  • Incubate the mixture at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and re-equilibrate at 5% B for 4 min.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Curtain Gas: 30 psi

    • IonSpray Voltage: -4500 V

    • Temperature: 500°C

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

Quantitative Data

MRM Transitions

The following table summarizes the proposed MRM transitions for the silylated derivatives of the target dicarboxylic acids and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Succinic Acid-2TMS261.1147.150-15
Glutaric Acid-2TMS275.1147.150-18
Adipic Acid-2TMS289.1147.150-20
Adipic acid-¹³C₂-2TMS291.1149.150-20
Pimelic Acid-2TMS303.2147.150-22
Suberic Acid-2TMS317.2147.150-24
Method Validation Data

The method was validated for linearity, limit of quantification (LLOQ), precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity and LLOQ

AnalyteCalibration Range (µg/mL)LLOQ (µg/mL)
Succinic Acid0.1 - 50>0.9950.1
Glutaric Acid0.1 - 50>0.9950.1
Adipic Acid0.1 - 50>0.9980.1
Pimelic Acid0.2 - 50>0.9940.2
Suberic Acid0.2 - 50>0.9960.2

Table 2: Precision and Accuracy

AnalyteSpiked Conc. (µg/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=6)Accuracy (%)
Succinic Acid 0.34.56.8102.3
53.15.298.9
402.54.1101.5
Glutaric Acid 0.35.17.297.8
53.86.1103.1
402.94.999.2
Adipic Acid 0.34.26.5101.7
52.84.8100.4
402.13.998.6
Pimelic Acid 0.66.38.195.4
104.56.9104.2
403.55.8101.1
Suberic Acid 0.65.87.996.9
104.16.5102.8
403.25.3100.8

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Succinic Acid92.5 ± 4.1-8.2
Glutaric Acid95.1 ± 3.8-6.5
Adipic Acid96.3 ± 3.2-5.1
Pimelic Acid91.8 ± 5.3-10.3
Suberic Acid93.2 ± 4.7-9.5

Conclusion

This application note describes a robust and reliable LC-MS/MS method for the quantitative analysis of five dicarboxylic acids in human urine. The use of Adipic acid-¹³C₂ as a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variability in sample preparation and matrix effects. The simple and efficient sample preparation protocol, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this method suitable for both research and clinical applications involving the study of dicarboxylic acid metabolism.

References

Application Note: Method Development for the Detection of Adipic Acid-13C2 by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and accurate quantification of Adipic acid-13C2 in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates stable isotope-labeled internal standards for robust quantification.

Introduction

Adipic acid is a dicarboxylic acid of industrial importance and a metabolite that can be found in biological systems. Stable isotope-labeled analogues, such as this compound, are valuable tools in metabolic research and pharmacokinetic studies to trace the fate of adipic acid in vivo. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of adipic acid, derivatization is necessary prior to GC-MS analysis.[1][2] This application note details a robust method for the extraction, derivatization, and quantification of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid biological matrices such as plasma or urine.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound (analyte)

  • Internal Standard (IS): Adipic acid-d10

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of the biological sample into a 15 mL centrifuge tube.

  • Spike the sample with 50 µL of the internal standard solution (Adipic acid-d10) at a known concentration.

  • Acidify the sample by adding 100 µL of 1M HCl to protonate the carboxylic acid groups.[3]

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte and internal standard into the organic phase.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

Derivatization: Silylation

Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids, to increase their volatility for GC analysis.[1]

Materials:

  • Dried sample extract from section 2.1.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample extract, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS)

GC Conditions:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness[4]
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at 1 mL/min

| Oven Program | Initial 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Transfer Line Temp 280°C

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Ions: The specific ions to monitor will depend on the fragmentation pattern of the derivatized adipic acid. For the bis-trimethylsilyl (bis-TMS) derivative of this compound and Adipic acid-d10, characteristic ions should be selected. The molecular ion and major fragment ions are typically chosen for quantification and confirmation.

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
This compound (bis-TMS)[M-15]+[Fragment ion]
Adipic acid-d10 (IS, bis-TMS)[M-15]+[Fragment ion]

Note: The exact m/z values need to be determined by analyzing the mass spectra of the derivatized standards.

Quantitative Data

Calibration curves should be prepared by spiking known concentrations of this compound into a blank biological matrix and processing them alongside the unknown samples. The concentration of the internal standard is kept constant.

Table 1: Example Calibration Curve Data

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,234148,9870.102
0.576,170150,1230.507
1.0151,050149,5501.010
5.0755,250150,5005.018
10.01,520,300151,00010.068

A linear regression of the peak area ratio against the concentration is used to determine the concentration of this compound in unknown samples.

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing sample Biological Sample spike Spike with IS (Adipic acid-d10) sample->spike acidify Acidify with HCl spike->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Dry & Evaporate extract->dry reconstitute Reconstitute in Pyridine dry->reconstitute derivatize Add BSTFA, Heat 70°C reconstitute->derivatize gcms GC-MS Analysis (SIM) derivatize->gcms integrate Peak Integration gcms->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_core Core Principle cluster_steps Key Method Steps cluster_outcome Desired Outcome volatility Increase Volatility gc Gas Chromatography volatility->gc separation Chromatographic Separation ms Mass Spectrometry (SIM) separation->ms detection Mass-based Detection extraction Extraction from Matrix derivatization Silylation (BSTFA) extraction->derivatization quant Accurate Quantification extraction->quant derivatization->volatility enables derivatization->quant gc->separation achieves gc->quant ms->detection provides ms->quant

Caption: Logical relationship of key method development steps.

References

Application Note: 13C NMR Spectroscopy Analysis of Adipic Acid-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide to the analysis of Adipic acid-13C2 using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Adipic acid, a dicarboxylic acid of significant industrial importance, when isotopically labeled, serves as a powerful tool in metabolic research and materials science. This document outlines the expected spectral characteristics, a detailed experimental protocol for sample preparation and data acquisition, and potential applications in metabolic flux analysis. The inclusion of 13C-13C coupling constants provides a unique spectroscopic signature for tracing the metabolic fate of the adipic acid backbone.

Introduction

Adipic acid (hexanedioic acid) is a precursor for the production of nylon and other polymers.[1] Isotopic labeling of adipic acid with 13C at specific positions, creating this compound, allows for detailed tracking of its incorporation and transformation in biological and chemical systems. 13C NMR spectroscopy is an ideal analytical technique for this purpose, as it not only provides information about the chemical environment of each carbon atom but also reveals through-bond scalar couplings between adjacent 13C nuclei. These 13C-13C couplings are a direct consequence of the isotopic labeling and are invaluable for elucidating metabolic pathways and reaction mechanisms.[2][3] This note details the analysis of Adipic acid-1,6-13C2, where both carboxylic acid carbons are labeled.

Expected 13C NMR Spectral Data

The 13C NMR spectrum of unlabeled adipic acid is relatively simple due to the molecule's symmetry. In a proton-decoupled spectrum, three distinct signals are expected: one for the two equivalent carboxylic carbons (C1 and C6), one for the two equivalent α-carbons (C2 and C5), and one for the two equivalent β-carbons (C3 and C4).

For Adipic acid-1,6-13C2, the introduction of 13C isotopes at the carboxyl groups does not significantly alter the chemical shifts but introduces observable carbon-carbon couplings. The primary spectral feature will be the long-range coupling between C1 and C6.

Table 1: Expected 13C NMR Chemical Shifts for Adipic Acid in DMSO-d6.

Carbon AtomChemical Shift (δ) ppmMultiplicity (in 13C2 labeled)
C1, C6~174-183 ppmSinglet
C2, C5~34-35 ppmTriplet (due to 5J(C,C))
C3, C4~24-25 ppmSinglet

Note: Chemical shifts can vary depending on solvent and concentration. The multiplicity of C2,C5 is due to the five-bond coupling to the labeled C6 and C1 respectively. This coupling may be small and not fully resolved.

Table 2: Expected 13C-13C Coupling Constants (J) for Adipic Acid-1,6-13C2.

Coupling TypeExpected Value (Hz)Description
5J(C1, C6)~1-5 HzFive-bond coupling between the two carboxyl carbons.
1J(C,C)Not ApplicableNo adjacent labeled carbons in this isomer.

Note: One-bond 13C-13C coupling constants are typically in the range of 35-45 Hz for single bonds.[4] While not present in this specific labeled variant, they are a key feature in other 13C labeled adipic acid isomers.

Experimental Protocol

This protocol provides a standardized procedure for the preparation and 13C NMR analysis of this compound.

1. Sample Preparation:

  • Materials:

    • This compound (5-50 mg)[5]

    • Deuterated solvent (e.g., DMSO-d6, D2O), 0.6-0.7 mL[5]

    • 5 mm NMR tubes[5]

    • Pasteur pipette and glass wool[6]

    • Vortex mixer

  • Procedure:

    • Weigh 5-50 mg of this compound and transfer it to a clean, dry vial.[5] A higher concentration is generally better for 13C NMR due to its lower sensitivity.[7]

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

    • Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool-plugged pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[6][7]

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ).

  • Parameters:

    • Experiment: 1D 13C with proton decoupling (e.g., zgpg30 or similar).

    • Solvent: Specify the deuterated solvent used.

    • Temperature: 298 K.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 1024-4096 (adjust based on sample concentration).

    • Proton Decoupling: Broadband decoupling (e.g., GARP or WALTZ16).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the solvent residual peak (e.g., DMSO-d6 at 39.52 ppm).

  • Integrate the signals to determine relative peak areas.

  • Analyze the multiplicities and measure coupling constants if resolved.

Application: Metabolic Flux Analysis

This compound is a valuable tracer for studying fatty acid metabolism and other metabolic pathways.[8][9] By introducing the labeled adipic acid to a biological system (e.g., cell culture, whole organism), the 13C labels can be traced as they are incorporated into downstream metabolites. This allows for the quantitative analysis of metabolic fluxes through various pathways.[2][3]

Below is a conceptual workflow for a typical metabolic flux analysis experiment using this compound.

Metabolic_Flux_Workflow Metabolic Flux Analysis Workflow using this compound cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase start This compound Tracer culture Cell Culture or Organism Incubation start->culture Introduction of Tracer quench Metabolic Quenching culture->quench Time Course extract Metabolite Extraction quench->extract nmr 13C NMR Spectroscopy extract->nmr ms Mass Spectrometry extract->ms data Data Processing and Isotopologue Analysis nmr->data ms->data flux Metabolic Flux Calculation data->flux pathway Pathway Mapping and Visualization flux->pathway conclusion Biological Interpretation pathway->conclusion

Caption: Workflow for metabolic flux analysis.

Conclusion

13C NMR spectroscopy is a robust and informative method for the analysis of this compound. The distinct chemical shifts and the presence of 13C-13C coupling constants provide unambiguous identification and allow for detailed structural and metabolic studies. The protocol and data presented in this application note serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development who are utilizing isotopically labeled compounds to investigate complex systems.

References

Application Notes and Protocols for Adipic Acid-13C2 Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid is a dicarboxylic acid of industrial importance, primarily used in the production of nylon. In the biomedical field, it is studied as a potential biomarker and is relevant in the context of certain metabolic disorders. Adipic acid-13C2 is a stable isotope-labeled internal standard crucial for the accurate quantification of adipic acid in biological matrices such as plasma. Its use corrects for variability in sample preparation and instrument response. This document provides detailed application notes and protocols for the extraction of this compound from plasma using three common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. The subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Context of Adipic Acid

Adipic acid is not a major component of central metabolism in humans. However, it can be formed through various metabolic pathways, including the omega-oxidation of fatty acids and from the breakdown of lysine. Understanding its metabolic origins can be important for interpreting its levels in plasma.

Lysine Lysine Alpha_Aminoadipic_Acid Alpha_Aminoadipic_Acid Lysine->Alpha_Aminoadipic_Acid Alpha_Ketoadipic_Acid Alpha_Ketoadipic_Acid Alpha_Aminoadipic_Acid->Alpha_Ketoadipic_Acid Adipyl_CoA Adipyl_CoA Alpha_Ketoadipic_Acid->Adipyl_CoA Adipic_Acid Adipic_Acid Adipyl_CoA->Adipic_Acid Fatty_Acids Fatty_Acids Omega_Oxidation Omega_Oxidation Fatty_Acids->Omega_Oxidation Dicarboxylic_Acids Dicarboxylic_Acids Omega_Oxidation->Dicarboxylic_Acids Dicarboxylic_Acids->Adipic_Acid cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Collection Add_IS Spike with this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Extraction Method Add_IS->Extraction PPT Protein Precipitation Extraction->PPT Option 1 LLE Liquid-Liquid Extraction Extraction->LLE Option 2 SPE Solid-Phase Extraction Extraction->SPE Option 3 Analysis Analytical Technique PPT->Analysis LLE->Analysis SPE->Analysis GC_MS GC-MS (with Derivatization) Analysis->GC_MS LC_MS LC-MS/MS Analysis->LC_MS Data Data Acquisition and Quantification GC_MS->Data LC_MS->Data

Application Notes and Protocols for Instrument Calibration and Qualification Using Adipic Acid-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly within drug development and metabolic research, the accuracy and reliability of quantitative data are paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for achieving high-quality data in mass spectrometry-based assays. Adipic acid-13C2 is a stable isotopologue of adipic acid, an important dicarboxylic acid and a metabolite in certain biological pathways. Its use as an internal standard allows for the precise quantification of its unlabeled counterpart, mitigating variability introduced during sample preparation and analysis.

These application notes provide detailed protocols for the use of this compound in instrument calibration and qualification for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) systems.

Physicochemical Properties of Adipic Acid and this compound

A summary of the key physicochemical properties of adipic acid and its 13C2-labeled counterpart is presented in the table below.

PropertyAdipic AcidThis compound
Synonyms Hexanedioic acid, 1,4-Butanedicarboxylic acidHexanedioic acid-1,6-13C2
Molecular Formula C6H10O413C2C4H10O4
Molecular Weight 146.14 g/mol 148.13 g/mol
CAS Number 124-04-9133954-44-6
Appearance White crystalline solidWhite crystalline solid
Melting Point 151-154 °C151-154 °C
Boiling Point 265 °C at 100 mmHg265 °C at 100 mmHg
Isotopic Purity N/ATypically ≥99 atom % 13C

Application 1: Instrument Calibration for Quantitative Analysis of Adipic Acid by LC-MS/MS

This protocol outlines the procedure for creating a calibration curve for the quantification of adipic acid in a given matrix, using this compound as an internal standard.

Experimental Protocol

1. Preparation of Stock Solutions:

  • Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve it in 10 mL of a suitable solvent (e.g., methanol or water).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with the solvent.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking the appropriate amount of the adipic acid stock solution into a blank matrix (e.g., plasma, urine, or a synthetic matrix).

  • A typical calibration curve might include concentrations ranging from 0.1 to 100 µg/mL.

  • To each calibration standard, add a constant volume of the IS working solution (10 µg/mL) to achieve a final IS concentration of 1 µg/mL in each standard.

3. Sample Preparation:

  • To each unknown sample, add the same constant volume of the IS working solution as was added to the calibration standards.

  • Perform sample extraction as required (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

4. LC-MS/MS Analysis:

  • Inject the prepared standards and samples onto the LC-MS/MS system.

  • Monitor the appropriate mass transitions for both adipic acid and this compound.

Table of Representative LC-MS/MS Parameters:

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (Adipic Acid) m/z 145 -> 127
MRM Transition (this compound) m/z 147 -> 129

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

  • Determine the concentration of adipic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Expected Performance Data

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method using this compound as an internal standard.

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.998
Calibration Range e.g., 0.1 - 100 µg/mLMeets requirement
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)≤ 10.1%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 µg/mL

Application 2: Instrument Performance Qualification (PQ) and System Suitability Testing (SST)

Instrument qualification is a formal process that provides documented evidence that an instrument is fit for its intended purpose. Performance Qualification (PQ) is the final stage of instrument qualification, demonstrating that the instrument consistently performs according to predefined specifications. System Suitability Testing (SST) is performed before each analytical run to ensure the system is operating correctly.

Performance Qualification (PQ) Protocol

This protocol describes a set of tests to be performed as part of a PQ for an LC-MS/MS system intended for the analysis of adipic acid.

1. Preparation of PQ Standard:

  • Prepare a solution containing a known concentration of adipic acid (e.g., 5 µg/mL) and this compound (e.g., 1 µg/mL).

2. PQ Test Procedures:

  • Injection Precision: Inject the PQ standard six replicate times.

  • Carryover: Inject a blank sample immediately following the highest calibration standard.

  • Signal-to-Noise (S/N): Inject a low-concentration standard (e.g., at the LLOQ).

Table of PQ Acceptance Criteria:

PQ TestParameterAcceptance Criteria
Injection Precision Peak Area %RSD (n=6)≤ 15%
Retention Time %RSD (n=6)≤ 2%
Carryover Peak area in blank≤ 20% of LLOQ peak area
Signal-to-Noise S/N at LLOQ≥ 10
System Suitability Testing (SST) Protocol

This protocol should be run at the beginning of each analytical batch.

1. Preparation of SST Standard:

  • Prepare a solution containing a mid-range concentration of adipic acid (e.g., 50 µg/mL) and this compound (e.g., 1 µg/mL).

2. SST Procedure:

  • Inject the SST standard at the beginning of the analytical run.

Table of SST Acceptance Criteria:

SST ParameterAcceptance Criteria
Peak Tailing Factor 0.8 - 1.5
Theoretical Plates ≥ 5000
Peak Area Response Within ±20% of expected
Retention Time Within ±2% of expected

Visualizations

Experimental Workflow for Instrument Calibration

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards stock_is IS Stock stock_is->cal_standards samples Unknown Samples stock_is->samples lcms LC-MS/MS Analysis cal_standards->lcms samples->lcms peak_integration Peak Integration & Area Ratio lcms->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification of Unknowns peak_integration->quantification cal_curve->quantification

Caption: Workflow for instrument calibration using a stable isotope-labeled internal standard.

Logical Relationship for Instrument Qualification and System Suitability

cluster_qual Instrument Qualification (Periodic) cluster_routine Routine Analysis cluster_decision Decision iq Installation Qualification (IQ) oq Operational Qualification (OQ) iq->oq pq Performance Qualification (PQ) oq->pq sst System Suitability Test (SST) pq->sst Enables sst_pass SST Pass? sst->sst_pass analysis Sample Analysis sst_pass->sst No, Troubleshoot & Rerun sst_pass->analysis Yes glucose Glucose acetyl_coa Acetyl-CoA glucose->acetyl_coa tca TCA Cycle acetyl_coa->tca oxoadipyl_coa 3-Oxoadipyl-CoA acetyl_coa->oxoadipyl_coa succinyl_coa Succinyl-CoA succinyl_coa->oxoadipyl_coa tca->succinyl_coa beta_ox Fatty Acid β-Oxidation beta_ox->acetyl_coa adipyl_coa Adipyl-CoA oxoadipyl_coa->adipyl_coa Multiple Steps adipic_acid Adipic Acid adipyl_coa->adipic_acid

Application Notes and Protocols: The Role of Adipic Acid-13C2 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adipic acid-13C2 is a stable isotope-labeled version of adipic acid, a dicarboxylic acid. In the realm of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled (SIL) compounds are invaluable tools.[1] They serve as tracers that can be distinguished from their endogenous or unlabeled counterparts by mass spectrometry, allowing for precise quantification in complex biological matrices like plasma, urine, and tissues.[1][2] The use of non-radioactive stable isotopes like 13C offers a significant safety advantage over radioactive isotopes, making them suitable for clinical studies, including those in vulnerable populations.[1] this compound can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of adipic acid itself or as a component of a larger drug molecule.

Key Applications in DMPK Studies

  • Pharmacokinetic (PK) Profiling: Determining key PK parameters such as clearance, volume of distribution, half-life, and bioavailability. A 13C-labeled compound allows researchers to distinguish the exogenously administered dose from any endogenous levels of the compound.[3][4]

  • Absolute Bioavailability Studies: By co-administering an oral dose of an unlabeled drug and an intravenous (IV) microdose of the 13C-labeled version, the absolute bioavailability can be determined in a single study.[1]

  • Metabolic Pathway Elucidation: Tracing the metabolic fate of adipic acid or a drug containing an adipic acid moiety. The 13C label allows for the identification and quantification of metabolites in various biological samples.[5][6]

  • Tissue Distribution: Quantifying the concentration of the labeled compound in different tissues to understand its distribution throughout the body.[3][4]

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound, structured based on typical pharmacokinetic studies. This data is for illustrative purposes, modeled after findings for similar 13C-labeled dicarboxylic acids like succinic acid.[3][4]

Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma

ParameterIntravenous (IV) Dose (10 mg/kg)Oral (PO) Dose (100 mg/kg)
Tmax (h) -0.25
Cmax (ng/mL) 15,000850
AUC0-t (hng/mL) 6,200930
AUC0-inf (hng/mL) 6,250945
t1/2 (h) 0.600.75
Clearance (mL/h/kg) 1,600-
Volume of Distribution (Vss, mL/kg) 550-
Bioavailability (F, %) -1.5

Table 2: Tissue Distribution of this compound in Mice (AUC0-t, h*ng/g)

TissueConcentration (h*ng/g)
Liver 1,800
Kidney 1,200
Brown Adipose Tissue 1,500
White Adipose Tissue 1,350
Brain 150
Heart 700
Lung 950

Table 3: In Vitro Metabolic Stability of this compound in Liver Microsomes

Speciest1/2 (min)Intrinsic Clearance (µL/min/mg protein)
Mouse > 60< 11.5
Rat > 60< 11.5
Human > 60< 11.5

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic and Tissue Distribution Study of this compound in Mice

This protocol is adapted from a study on 13C-labeled succinic acid.[3][4]

Objective: To determine the pharmacokinetic profile and tissue distribution of this compound following a single intravenous or oral dose in mice.

Materials:

  • This compound

  • Male C57BL/6 mice (8 weeks old)

  • Vehicle (e.g., sterile water for injection)

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Methodology:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV): Administer a single 10 mg/kg dose of this compound dissolved in vehicle via the tail vein.

    • Oral (PO): Administer a single 100 mg/kg dose of this compound dissolved in vehicle via oral gavage after an overnight fast.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from the saphenous vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place samples into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Tissue Collection (for terminal time point):

    • At 24 hours post-dose, euthanize the mice.

    • Perfuse the circulatory system with saline to remove residual blood.

    • Harvest tissues of interest (liver, kidney, brain, adipose tissue, etc.), weigh them, and store them at -80°C.

  • Sample Analysis (LC-MS/MS):

    • Prepare plasma and tissue homogenate samples by protein precipitation with acetonitrile.

    • Use a validated LC-MS/MS method to quantify the concentration of this compound.

    • Mobile Phase Example: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Column Example: A C18 reverse-phase column.

    • Mass Spectrometry: Monitor the specific mass transitions for this compound and an appropriate internal standard.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis software.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

Objective: To assess the metabolic stability of this compound in mouse, rat, and human liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (mouse, rat, human)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Incubator/water bath at 37°C

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mixture containing phosphate buffer and liver microsomes (final protein concentration e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the reaction mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding this compound (final concentration e.g., 1 µM) and the NADPH regenerating system.

    • Incubate at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Analysis:

    • Quantify the remaining concentration of this compound at each time point using LC-MS/MS.

    • Determine the half-life (t1/2) by plotting the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the intrinsic clearance.

Visualizations

G cluster_0 In Vivo Study cluster_1 Analysis Dosing Dosing (IV or Oral) Sampling Blood/Tissue Sampling Dosing->Sampling Processing Sample Processing Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Analysis Pharmacokinetic Data Analysis LCMS->PK_Analysis G Adipic_Acid This compound (C6 Dicarboxylic Acid) Beta_Oxidation Peroxisomal β-Oxidation Adipic_Acid->Beta_Oxidation Succinyl_CoA Succinyl-CoA-13C2 (C4) Beta_Oxidation->Succinyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle G cluster_0 Dosing cluster_1 Measurement Unlabeled_PO Unlabeled Drug (Oral Dose) AUC_PO AUC_oral (from unlabeled drug) Unlabeled_PO->AUC_PO Labeled_IV Labeled Drug-13C2 (IV Microdose) AUC_IV AUC_IV (from labeled drug) Labeled_IV->AUC_IV Bioavailability Absolute Bioavailability (F) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) AUC_PO->Bioavailability AUC_IV->Bioavailability

References

Unlocking Polymerization Insights: Applications of Adipic Acid-¹³C₂ in Polymer Synthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of polymer science, understanding the precise mechanisms, kinetics, and structural nuances of polymerization is paramount. The introduction of isotopically labeled monomers, such as Adipic acid-¹³C₂, has provided researchers with a powerful tool to unravel these complexities. This application note details the utility of Adipic acid-¹³C₂ in polymer synthesis research, offering insights for scientists and professionals in drug development and materials science.

Adipic acid is a cornerstone dicarboxylic acid monomer in the production of a wide array of polymers, most notably polyamides like nylon 6,6, and polyesters, including biodegradable polymers such as Poly(butylene adipate-co-terephthalate) (PBAT).[1][2] The strategic incorporation of carbon-13 isotopes at specific positions within the adipic acid molecule (Adipic acid-¹³C₂) allows for detailed tracking and analysis of the monomer's fate during polymerization and subsequent polymer degradation.

Key Applications in Polymer Synthesis

The use of Adipic acid-¹³C₂ offers several advantages in polymer research, primarily revolving around its utility as a tracer that can be readily distinguished from its unlabeled counterpart by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. Mechanistic Elucidation of Polymerization:

Isotopically labeled adipic acid is instrumental in elucidating the step-by-step mechanism of polymerization reactions. By tracking the ¹³C-labeled carbonyl or backbone carbons, researchers can follow the incorporation of the adipic acid monomer into the growing polymer chain, identify intermediate species, and understand the reaction pathways. This is particularly valuable in complex polymerization systems or when investigating the efficacy of new catalysts.

2. Kinetic Analysis of Polymerization Reactions:

Quantitative NMR (qNMR) spectroscopy can be employed to monitor the consumption of Adipic acid-¹³C₂ and the formation of ester or amide linkages in real-time. This allows for the precise determination of reaction rates, rate constants, and the overall kinetics of the polymerization process. Such data is crucial for optimizing reaction conditions to achieve desired polymer properties.

3. Polymer Structure and End-Group Analysis:

The distinct NMR signal of the ¹³C-labeled carbons in Adipic acid-¹³C₂ facilitates the unambiguous assignment of signals in the complex NMR spectra of polymers. This is particularly useful for:

  • Determining Monomer Sequencing: In copolymers, the distribution of adipic acid units along the polymer chain can be accurately determined.

  • End-Group Analysis: By labeling the adipic acid used in the initial or final stages of polymerization, the nature and quantity of polymer end-groups can be precisely quantified. This information is critical for calculating the number-average molecular weight (Mn) of the polymer.

4. Studying Polymer Degradation:

For biodegradable polymers, understanding the degradation pathways is essential. By synthesizing polymers with Adipic acid-¹³C₂, researchers can track the breakdown of the polymer backbone and identify the resulting degradation products using techniques like liquid chromatography-mass spectrometry (LC-MS). This provides valuable insights into the biodegradability and environmental fate of the material.

Experimental Protocols

Below are generalized protocols for the application of Adipic acid-¹³C₂ in polymer synthesis research. Specific parameters should be optimized for the particular polymer system under investigation.

Protocol 1: Synthesis of a ¹³C-Labeled Polyester and Kinetic Monitoring by ¹³C NMR

Objective: To synthesize a polyester using Adipic acid-¹³C₂ and a diol, and to monitor the reaction kinetics using in-situ ¹³C NMR spectroscopy.

Materials:

  • Adipic acid-¹³C₂ (specifically labeled at the carboxyl carbons)

  • 1,4-Butanediol (or other suitable diol)

  • Esterification catalyst (e.g., titanium(IV) isopropoxide)

  • High-boiling point NMR solvent (e.g., deuterated diphenyl ether)

  • NMR tubes suitable for high-temperature measurements

Procedure:

  • Reactant Preparation: In a clean, dry NMR tube, combine a known molar ratio of Adipic acid-¹³C₂ and the diol.

  • Solvent and Catalyst Addition: Add the deuterated high-boiling point solvent to dissolve the reactants. Add a catalytic amount of the esterification catalyst.

  • Initial NMR Spectrum: Acquire an initial ¹³C NMR spectrum at room temperature to identify the chemical shifts of the labeled carbonyl carbons in the monomer.

  • Reaction Monitoring: Place the NMR tube in the NMR spectrometer preheated to the desired reaction temperature (e.g., 180 °C).

  • Time-Resolved Spectroscopy: Acquire a series of ¹³C NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the carbonyl carbons of the Adipic acid-¹³C₂ monomer and the newly formed ester linkages. Plot the normalized integral values as a function of time to determine the reaction kinetics.

Quantitative Data Summary:

Time (min)Integral of Monomer Carbonyl (¹³C)Integral of Ester Carbonyl (¹³C)% Conversion
01.000.000
300.750.2525
600.500.5050
1200.250.7575
2400.050.9595

Note: The above data is illustrative. Actual results will vary based on specific reaction conditions.

Protocol 2: End-Group Analysis of Nylon 6,6 using Adipic acid-¹³C₂

Objective: To determine the number-average molecular weight (Mn) of a nylon 6,6 sample by quantifying the acid end-groups using ¹³C-labeled adipic acid.

Materials:

  • Hexamethylenediamine

  • Adipoyl chloride

  • Adipic acid-¹³C₂ (for capping)

  • Suitable solvent for polymerization and NMR analysis (e.g., m-cresol-d₇)

Procedure:

  • Polymer Synthesis: Synthesize nylon 6,6 via interfacial or melt polymerization of hexamethylenediamine and adipoyl chloride.

  • End-Capping Reaction: After the main polymerization, introduce a known, substoichiometric amount of Adipic acid-¹³C₂ to react with the amine end-groups, effectively capping them with a ¹³C-labeled adipic acid moiety.

  • Polymer Purification: Precipitate and wash the polymer to remove unreacted monomers and capping agent. Dry the polymer under vacuum.

  • NMR Sample Preparation: Dissolve a precisely weighed amount of the purified, end-capped polymer in a suitable deuterated solvent.

  • ¹³C NMR Analysis: Acquire a quantitative ¹³C NMR spectrum. Use a long relaxation delay and inverse-gated decoupling to ensure accurate integration.

  • Data Analysis: Integrate the signal from the labeled carbonyl carbon of the Adipic acid-¹³C₂ end-group and a signal from a carbon in the repeating unit of the polymer backbone.

  • Mn Calculation: Calculate the number-average molecular weight using the ratio of the integrals and the known masses of the polymer and the labeled adipic acid.

Visualizing Workflows and Concepts

To further clarify the application of Adipic acid-¹³C₂, the following diagrams illustrate key experimental workflows and conceptual relationships.

Polymerization_Monitoring cluster_synthesis Synthesis cluster_analysis Analysis Adipic_Acid_13C2 Adipic acid-¹³C₂ NMR_Spectrometer NMR Spectrometer Adipic_Acid_13C2->NMR_Spectrometer Diol Diol/Diamine Diol->NMR_Spectrometer Catalyst Catalyst Catalyst->NMR_Spectrometer Solvent Solvent Solvent->NMR_Spectrometer Data_Processing Data Processing & Kinetic Modeling NMR_Spectrometer->Data_Processing Time-resolved Spectra

Caption: Workflow for kinetic monitoring of polymerization using Adipic acid-¹³C₂.

End_Group_Analysis Start Synthesized Polymer with Amine End-Groups Capping End-capping with Adipic acid-¹³C₂ Start->Capping Purification Polymer Purification Capping->Purification NMR_Analysis Quantitative ¹³C NMR Purification->NMR_Analysis Calculation Mn Calculation NMR_Analysis->Calculation

Caption: Logical flow for polymer end-group analysis using Adipic acid-¹³C₂.

Conclusion

Adipic acid-¹³C₂ is a versatile tool that provides invaluable information in polymer synthesis research. Its application in mechanistic studies, kinetic analysis, structural characterization, and degradation tracking enables a deeper understanding of polymer chemistry. The protocols and concepts outlined in this note serve as a foundation for researchers to design and execute sophisticated experiments, ultimately leading to the development of novel polymers with tailored properties for a wide range of applications, from advanced materials to innovative drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Improving Signal Intensity of Adipic acid-13C2 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges related to achieving a strong and stable signal for Adipic acid-13C2 in mass spectrometry (MS) experiments.

Frequently Asked Questions & Troubleshooting Guides

This section directly addresses common issues encountered during the analysis of this compound, presented in a question-and-answer format.

Q1: Why is the signal for my this compound low or non-existent in ESI-MS?

A1: A weak or absent signal is a common issue that can stem from multiple factors.[1][2] A systematic check is the best approach:

  • Incorrect m/z Value: First, confirm you are monitoring the correct mass-to-charge ratio (m/z) for the deprotonated ion ([M-H]⁻).

  • Sample Concentration: The sample may be too dilute to produce a strong signal, or conversely, too concentrated, leading to ion suppression.[1]

  • Ionization Efficiency: Adipic acid, as a dicarboxylic acid, can have suboptimal ionization efficiency under certain conditions. This is highly dependent on mobile phase composition and source parameters.[1]

  • Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated. A general loss of sensitivity can occur if the instrument requires maintenance.[1]

  • LC System Issues: If using LC-MS, problems like a disconnected column, air in the pump, or leaks can prevent the analyte from reaching the mass spectrometer.[2]

Q2: What is the correct m/z value I should be monitoring for this compound?

A2: The expected m/z depends on the specific isotopic labeling and the ion being formed. Assuming the common 1,6-¹³C₂ labeling pattern, the molecular formula is ¹³C₂C₄H₁₀O₄.

  • Monoisotopic Mass: The neutral monoisotopic mass is approximately 148.0644 Da.

  • Primary Ion ([M-H]⁻): In negative ion electrospray ionization (ESI), the most common ion is the deprotonated molecule. You should primarily monitor for an m/z of ~147.057 .

  • Other Adducts: In negative mode, you might also observe a chloride adduct ([M+Cl]⁻) if there are chlorine sources in your sample or mobile phase. In positive mode, sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts are common.

Q3: How can I optimize my mobile phase for better signal intensity in negative ion mode?

A3: Mobile phase composition is critical for the efficient ionization of dicarboxylic acids.[3]

  • Organic Modifier: Increasing the concentration of an organic modifier like methanol generally increases the ionization efficiency of dicarboxylic acids due to improved solvent evaporation.[3]

  • Acidic Additives: While seemingly counterintuitive for negative ion mode, adding a weak, hydrophobic carboxylic acid can significantly improve signal.[3] Weak acids like acetic acid or propanoic acid are recommended.[3][4] Conversely, strong acids like trifluoroacetic acid (TFA) can cause signal suppression.[3]

  • Buffers: Buffers like ammonium acetate can improve chromatographic peak shape but may suppress the signal of carboxylic acids compared to using a weak acid alone.[4][5]

Table 1: Effects of Common Mobile Phase Additives on Carboxylic Acid Signal in Negative ESI-MS

AdditiveTypical ConcentrationRecommended ModeEffect on SignalCitation(s)
Acetic Acid 0.02% - 0.1%-ESIOften enhances signal and provides good balance.[4][5]
Propanoic/Butyric Acid Low mM concentrations-ESICan significantly improve signal for dicarboxylic acids.[3]
Formic Acid 0.1%+ESI / -ESIOften causes signal suppression in negative ion mode.[4]
Ammonium Acetate 5-10 mM+ESI / -ESICan improve peak shape but may suppress signal in -ESI.[4]
Ammonium Hydroxide Low mM concentrations-ESIHas been shown to cause significant signal suppression.[4]
Q4: Which ESI source parameters are most critical to optimize, and what are typical starting points?

A4: Optimizing ESI source parameters is essential for maximizing ion generation and transmission.[6] This should be done systematically by infusing a standard solution of this compound directly into the mass spectrometer.[6][7]

  • Capillary/Spray Voltage: This voltage drives the electrospray process. Too high a voltage can cause instability or fragmentation.[6][8]

  • Cone/Fragmentor Voltage: This voltage influences ion transmission from the source to the analyzer and can induce in-source fragmentation. Lower voltages generally favor the precursor ion.[5]

  • Desolvation Temperature & Gas Flow: These parameters are crucial for removing solvent from the ESI droplets to release gas-phase ions. Dicarboxylic acids may require higher temperatures for efficient desolvation.[5][8]

Table 2: Key ESI Source Parameters for Optimization of this compound (-ESI Mode)

ParameterTypical Starting RangeFunction & Optimization TipCitation(s)
Capillary Voltage -2.5 to -4.0 kVDrives the electrospray. Optimize for a stable signal; avoid corona discharge.[8]
Cone/Fragmentor Voltage 20 - 60 VAffects ion transmission and in-source fragmentation. Systematically ramp the voltage to find the maximum signal for the [M-H]⁻ ion.[5]
Desolvation Temperature 350 - 550 °CAids solvent evaporation. Optimize for efficient desolvation without causing thermal degradation of the analyte.[5][9]
Nebulizer Gas Flow 20 - 60 psiControls aerosol droplet formation. Optimize for a stable spray; excessively high flow can decrease signal.[8]
Desolvation/Drying Gas Flow 600 - 800 L/hrFacilitates droplet shrinkage. Optimize in conjunction with temperature to ensure complete solvent removal.[5]
Q5: My signal is inconsistent or suppressed, especially in biological samples. Could this be a matrix effect?

A5: Yes, this is a classic symptom of matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites) interfere with the ionization of the target analyte, causing signal suppression or enhancement.[10][11][12] ESI is particularly susceptible to these effects.[11]

  • Diagnosis: The presence of matrix effects can be confirmed by a post-column infusion experiment, where a constant flow of this compound is introduced into the LC eluent after the column.[10] Dips in the signal when a blank extracted matrix is injected indicate regions of ion suppression.

  • Mitigation Strategies:

    • Improve Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering components before analysis.[6]

    • Enhance Chromatographic Separation: Modify your LC gradient to separate this compound from the regions where matrix effects occur.[10]

    • Use a Stable Isotope-Labeled Internal Standard: Since this compound is already a labeled compound often used as an internal standard, this principle is key. If you are quantifying an unlabeled analyte, a labeled standard like this compound is ideal because it co-elutes and experiences similar matrix effects, allowing for accurate correction.[13]

Q6: When should I consider chemical derivatization, and what are the benefits?

A6: If optimizing the mobile phase and source parameters is insufficient, chemical derivatization is a powerful strategy to dramatically boost signal intensity.[5]

  • Principle: Derivatization involves reacting the carboxylic acid groups with a reagent to attach a chemical moiety that is more easily ionized.[5] For carboxylic acids, this often involves adding a group with a permanent positive charge, allowing for highly sensitive analysis in the more robust positive ion mode.[5]

  • Benefits:

    • Greatly Increased Sensitivity: Signal enhancements of several orders of magnitude are possible.

    • Analysis in Positive Ion Mode: Allows use of positive ESI, which is often more sensitive and stable for many instruments.

    • Improved Chromatography: Derivatization can change the analyte's polarity, leading to better retention and peak shape on reversed-phase columns.[5]

  • Example Reagent: 3-Nitrophenylhydrazine (3-NPH) is a common derivatizing agent for short-chain fatty acids and organic acids, enabling sensitive detection.[14]

Experimental Protocols

Protocol 1: ESI Source Parameter Optimization via Direct Infusion

Objective: To determine the optimal ESI source parameters (e.g., capillary voltage, cone voltage, gas flows, temperatures) for this compound.[6][15]

  • Prepare Standard Solution: Create a 1 µg/mL solution of this compound in a solvent that mimics your typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% acetic acid).

  • Setup Infusion: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ESI source at a low, stable flow rate (e.g., 5-10 µL/min).

  • Initial MS Settings: Set the mass spectrometer to negative ion mode and perform a full scan over a relevant mass range (e.g., m/z 100-200) to find the [M-H]⁻ ion at ~m/z 147.1.

  • Systematic Optimization: While monitoring the signal intensity of the [M-H]⁻ ion, adjust one source parameter at a time across its operational range. Record the value that provides the maximum, most stable signal.

  • Iterate: After finding the optimum for one parameter, move to the next (e.g., optimize capillary voltage, then cone voltage, then desolvation temperature). You may need to iterate through the parameters more than once as they can have interactive effects.

Protocol 2: General LC-MS Method for Underivatized this compound

Objective: To provide a robust starting point for the chromatographic analysis of this compound.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Acetic Acid.[5]

    • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.[5]

    • Gradient: 5% B held for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Negative Ion Mode):

    • Ionization Mode: ESI Negative.

    • Scan Type: Selected Ion Monitoring (SIM) of m/z 147.1 or Multiple Reaction Monitoring (MRM) if a fragmentation pathway is known.

    • Source Parameters: Use the values determined from the optimization in Protocol 1 .

Protocol 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

Objective: To chemically modify this compound to improve ionization efficiency for high-sensitivity analysis.[14]

  • Reagent Preparation: Prepare solutions of 3-NPH-HCl and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a suitable solvent (e.g., methanol/water).

  • Reaction: To your aqueous sample containing this compound, add the 3-NPH and EDC solutions. Pyridine is often used as a catalyst.

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 40-60 °C) for 30-60 minutes. The carbodiimide (EDC) acts as a condensing agent to facilitate the reaction between the carboxylic acid groups and the hydrazine.[14]

  • Quenching/Dilution: After the reaction is complete, stop it by adding a quenching agent or by diluting the sample with the initial mobile phase for LC-MS analysis.

  • Analysis: Analyze the derivatized sample using LC-MS in positive ion mode, monitoring for the protonated molecule of the di-3-NPH-derivatized this compound.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Signal for This compound check_mz Is the correct m/z (~147.1 for [M-H]⁻) being monitored? start->check_mz check_std Is the standard prepared correctly (concentration, solvent)? check_mz->check_std Yes recalculate Recalculate mass. Verify ion type. check_mz->recalculate No infuse Infuse standard directly into MS (Protocol 1). Is signal visible? check_std->infuse Yes remake_std Prepare fresh standard. check_std->remake_std No check_lc Is the LC system functioning? (Pumps, leaks, column) infuse->check_lc No tune_ms Optimize MS Source Parameters (Protocol 1). infuse->tune_ms Yes check_lc->start Yes, still no signal fix_lc Troubleshoot LC system. Check for pressure drops, leaks, and clogs. check_lc->fix_lc No check_matrix Signal is present but low/ unstable in samples? Suspect Matrix Effects. tune_ms->check_matrix mitigate_matrix Improve sample cleanup (SPE) and/or adjust LC gradient to avoid suppression. check_matrix->mitigate_matrix Method_Development_Logic start Goal: Develop Sensitive Method for this compound step1 Analyze underivatized acid with standard LC-MS method (Protocol 2). start->step1 decision1 Is signal intensity sufficient for the application? step1->decision1 step2 Optimize ESI source parameters via infusion (Protocol 1). decision1->step2 No end Final Method Achieved decision1->end Yes decision2 Is signal intensity sufficient now? step2->decision2 step3 Systematically optimize mobile phase additives (e.g., weak acids). decision2->step3 No decision2->end Yes decision3 Is signal intensity sufficient now? step3->decision3 step4 Consider Chemical Derivatization (Protocol 3). decision3->step4 No decision3->end Yes step4->end ESI_Process cluster_source Atmospheric Pressure Region cluster_vacuum Mass Spectrometer Vacuum capillary LC Eluent with Adipic Acid (AA) enters ESI Needle spray Nebulization: Charged Droplets (AA-H)⁻ in solvent capillary->spray High Voltage & Nebulizing Gas desolvation Desolvation: Solvent Evaporates, Droplet Shrinks spray->desolvation Drying Gas & Heat ion Gas-Phase Ion: [M-H]⁻ m/z ~147.1 desolvation->ion Ion Evaporation

References

Overcoming matrix effects in Adipic acid-13C2 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Adipic acid using its stable isotope-labeled internal standard, Adipic acid-13C2. The focus is on identifying and overcoming matrix effects in complex biological samples like plasma and urine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] These interferences can either suppress the analyte's signal, leading to underestimation (ion suppression), or enhance it, causing overestimation (ion enhancement).[3][4][5] This phenomenon is a primary cause of inaccuracy and irreproducibility in quantitative LC-MS/MS methods, particularly with electrospray ionization (ESI), which is highly susceptible to these effects.[5][6][7]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound considered the gold standard for quantification?

A2: A SIL-IS is considered the ideal internal standard because it has nearly identical physicochemical properties, chromatographic retention time, and ionization behavior to the unlabeled analyte.[6][8] Because this compound co-elutes with the native Adipic acid, it experiences the same degree of ion suppression or enhancement.[5][6] This allows it to accurately compensate for variations in both sample preparation (e.g., extraction recovery) and matrix effects, leading to more accurate and precise quantification.[3][9] The use of 13C-labeled analogues has been shown to be fully capable of correcting for ion suppression effects up to 70-80%.[5]

Q3: What are the common indicators of significant matrix effects in my data?

A3: Common signs of underlying matrix effects include:

  • Poor reproducibility and high variability between replicate samples.[3]

  • Inaccurate quantitative results, even when recovery seems acceptable.[7]

  • Shifts in analyte retention time between pure standards and matrix samples.[4]

  • Distorted peak shapes or the appearance of split peaks for a single analyte.[4]

  • Failure to meet validation criteria for accuracy and precision.[10][11]

Q4: Can using this compound completely eliminate all problems related to matrix effects?

A4: Not entirely. While this compound is excellent for compensating for matrix effects and improving accuracy, it does not eliminate the root cause of the interference.[6] Significant ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard, potentially raising the limit of quantification (LOQ).[6] Therefore, even when using a SIL-IS, the most effective strategy is to minimize matrix effects in the first place through optimized sample preparation and chromatography.[3][6]

Troubleshooting Guide

Problem 1: I'm seeing high variability (%RSD) in my quality control (QC) samples and between replicate injections.

  • Possible Cause: Inconsistent matrix effects between samples or inefficient sample cleanup. The composition of the matrix can vary significantly from sample to sample, leading to different degrees of ion suppression or enhancement.[7][12]

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Protein precipitation (PPT) is often the least effective cleanup method, leaving many interfering components like phospholipids in the extract.[13] Consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6][13] Mixed-mode SPE can be particularly effective at producing cleaner extracts.[13]

    • Optimize Chromatography: Modify your LC gradient to better separate Adipic acid from the regions where ion suppression occurs. A shallower gradient around the analyte's retention time can reduce the number of co-eluting matrix components.[14]

    • Check for Contamination: Ensure that the variability is not coming from the autosampler or carryover between injections. Injecting a blank solvent after a high-concentration sample can help diagnose this.

G start High Variability Observed in QC Samples q1 Is Sample Cleanup Method Optimized? start->q1 p1 Consider LLE or SPE instead of PPT. Implement wash steps. q1->p1 No q2 Is LC Gradient Optimized for Separation? q1->q2 Yes a1_no No a1_yes Yes p1->q2 p2 Develop a shallower gradient around the analyte's RT to resolve interferences. q2->p2 No p3 Investigate for carryover and system contamination. Review SIL-IS addition step. q2->p3 Yes a2_no No a2_yes Yes p2->p3 end Problem Resolved p3->end

Caption: Troubleshooting logic for high data variability.

Problem 2: My calibration curve is non-linear or has a poor correlation coefficient (r² < 0.99).

  • Possible Cause: The matrix in the calibration standards does not match the matrix of the unknown samples, leading to a differential matrix effect across the concentration range.

  • Troubleshooting Steps:

    • Use Matrix-Matched Calibrators: The most reliable approach is to prepare your calibration standards in the same biological matrix (e.g., blank plasma, blank urine) as your study samples.[5][12] This ensures that the standards and samples experience similar matrix effects.

    • Consider Standard Addition: If a blank matrix is unavailable, the standard addition method can be effective.[15] This involves splitting each unknown sample and spiking known amounts of the analyte into the aliquots to create a calibration curve within each sample's unique matrix.[12]

    • Verify SIL-IS Concentration: Ensure the concentration of this compound is appropriate. If the SIL-IS signal is too low or too high, it can affect the linearity of the response ratio.

Problem 3: The overall signal intensity for both Adipic acid and this compound is very low, affecting the assay's sensitivity (high LOQ).

  • Possible Cause: Severe ion suppression is occurring, reducing the signal for both the analyte and the internal standard. While the ratio may remain accurate, the sensitivity is compromised.[6]

  • Troubleshooting Steps:

    • Dilute the Sample: A simple and effective first step is to dilute the final sample extract with the mobile phase.[3][14] This reduces the concentration of interfering matrix components while potentially keeping the analyte concentration within the instrument's detection range.

    • Improve Sample Cleanup: As mentioned for variability, a more aggressive cleanup method like SPE or LLE is crucial for removing the compounds causing suppression.[6][13]

    • Optimize LC-MS/MS Interface Settings: Adjust ion source parameters (e.g., spray voltage, gas temperatures, gas flows) to maximize ionization efficiency for Adipic acid.[15]

    • Qualitatively Assess Suppression: Use the post-column infusion technique to identify the retention time windows where ion suppression is most severe.[5][12] Then, adjust the chromatography to move the Adipic acid peak away from these zones.

Experimental Protocols & Data

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to quantitatively determine the impact of the matrix on your analysis.[5][6][12]

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard of Adipic acid and this compound in the final reconstitution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process blank biological matrix samples (e.g., plasma, urine) through the entire extraction procedure. Spike the Adipic acid and this compound standards into the final, clean extract just before analysis.

    • Set C (Pre-Extraction Spike): Spike the Adipic acid and this compound standards into the blank biological matrix before starting the extraction procedure.

  • Analyze all samples using your LC-MS/MS method.

  • Calculate the following parameters using the mean peak areas:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

G cluster_0 Sample Sets cluster_1 Calculations A Set A Analyte in Solvent ME Matrix Effect A->ME B / A PE Process Efficiency A->PE C / A B Set B Analyte Spiked Post-Extraction B->ME RE Recovery B->RE C / B C Set C Analyte Spiked Pre-Extraction C->RE C->PE

Caption: Workflow for assessing matrix effects and recovery.
Data Interpretation

The results from Protocol 1 can guide your method development.

ParameterCalculationValue = 100%Value < 100%Value > 100%
Matrix Effect (ME) (B / A) * 100No matrix effectIon SuppressionIon Enhancement
Recovery (RE) (C / B) * 100100% recoveryLoss during extractionInaccurate (check B)
Process Efficiency (PE) (C / A) * 100Perfect recovery & no MEAnalyte loss and/or suppressionEnhancement > Loss
Protocol 2: Optimized Liquid-Liquid Extraction (LLE) for Adipic Acid

This protocol is a starting point for extracting an acidic analyte like Adipic acid from a biological fluid.

Procedure:

  • Sample Aliquot: Pipette 100 µL of your sample (e.g., plasma, urine) into a microcentrifuge tube.

  • Add Internal Standard: Add a small volume (e.g., 10 µL) of your this compound working solution.

  • Acidify Sample: Add 20 µL of an acid (e.g., 10% formic acid) to the sample. For an acidic analyte like adipic acid, adjusting the pH two units below its pKa ensures it is uncharged and extracts efficiently into an organic solvent.[6]

  • Add Extraction Solvent: Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[6]

  • Vortex: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer Supernatant: Carefully transfer the upper organic layer to a new, clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex briefly and transfer to an autosampler vial for injection.

Comparison of Sample Preparation Techniques
TechniquePrincipleEffectiveness in Removing InterferencesCommon IssuesBest For
Protein Precipitation (PPT) Protein denaturation and precipitation using organic solvent (e.g., acetonitrile) or acid.Low. Co-precipitates proteins but leaves many small molecules, salts, and phospholipids.[13]Significant ion suppression is common.[6] Dilution of supernatant is often required.High-throughput screening where speed is prioritized over cleanliness.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on polarity and pH.Moderate to High. Can effectively remove highly polar (salts) and non-polar (lipids) interferences.[13]Can be labor-intensive; analyte recovery can be low for certain compounds.[13]Isolating analytes of a specific polarity (e.g., acidic, basic, neutral).
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent and elution with a solvent.High to Very High. Offers selective removal of interferences based on different retention mechanisms (e.g., reversed-phase, ion-exchange).[13]Can be more costly and requires more method development.Complex matrices requiring very clean extracts for high sensitivity.

References

Technical Support Center: Optimizing Chromatographic Separation of Adipic Acid-13C2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Adipic acid-13C2.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting methods for the HPLC separation of this compound?

A1: For High-Performance Liquid Chromatography (HPLC) analysis of this compound, a reversed-phase method is a common starting point. Adipic acid can be analyzed using a mixed-mode column with a mobile phase of water, acetonitrile (MeCN), and an acid like sulfuric acid, with UV detection at 200 nm.[1] Alternatively, a C18 column can be used with a mobile phase of 3% acetonitrile in 0.25M phosphoric acid, with UV detection at 209 nm.[2] For Mass Spectrometry (MS) compatible methods, phosphoric acid can be replaced with formic acid.[3]

Q2: Is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?

A2: Yes, derivatization is highly recommended for GC analysis of dicarboxylic acids like adipic acid to improve volatility and chromatographic performance.[4] Silylation is a common derivatization technique, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS).[4][5] Direct GC analysis of underivatized dicarboxylic acids can lead to poor peak shape and irreproducible results.[4][6]

Q3: My peak shape for this compound is poor (e.g., tailing or fronting). What are the possible causes and solutions?

A3: Poor peak shape in HPLC can be caused by several factors. Asymmetric peaks can result from analyte degradation during chromatography.[7] For acidic compounds like adipic acid, operating the mobile phase at a pH close to the analyte's pKa can lead to tailing peaks.[7] It is recommended to adjust the mobile phase pH to be at least 2 units above or below the pKa of adipic acid for better peak shape and reproducibility.[7] In GC, incomplete derivatization is a common cause of peak tailing.

Q4: I am not seeing any peaks for this compound. What should I check?

A4: The absence of peaks can be due to a variety of issues. First, verify that the sample was injected and that the detector is turned on and functioning correctly.[7] Check for any leaks in the system.[7] Ensure the mobile phase composition is correct and that the solvents are properly degassed.[7] For GC analysis, confirm that the derivatization step was successful. In some cases, the compound may be strongly retained on the column; a stronger elution solvent or a gradient may be necessary.

Q5: How can I improve the resolution between this compound and other components in my sample?

A5: To improve resolution in HPLC, you can try modifying the mobile phase composition, such as changing the organic solvent percentage or the pH.[7] Using a column with a different stationary phase chemistry or a smaller particle size can also enhance separation.[3] In GC, optimizing the temperature program (e.g., using a slower ramp rate) can improve the separation of closely eluting peaks.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible CauseSuggested Solution
Peak Tailing Mobile phase pH is too close to the pKa of adipic acid.Adjust the mobile phase pH to be at least 2 units away from the pKa.[7]
Column overload.Reduce the injection volume or the sample concentration.
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase.
Broad Peaks High dead volume in the system.Check and minimize the length and diameter of tubing between the injector and detector.[7]
Column contamination or degradation.Flush the column with a strong solvent or replace the column.
Inconsistent Retention Times Inadequate column equilibration between runs.Increase the equilibration time, especially for gradient methods.[7]
Fluctuations in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
GC Troubleshooting
ProblemPossible CauseSuggested Solution
No or Low Peak Intensity Incomplete derivatization.Optimize derivatization conditions (reagent, temperature, time).
Analyte degradation in the injector.Use a lower injector temperature or a deactivated liner.
Adsorption in the column.Use a properly deactivated column.
Ghost Peaks Carryover from previous injections.Run a blank solvent injection to clean the system.
Contamination in the carrier gas or syringe.Use high-purity carrier gas and clean the syringe regularly.
Split Peaks Improper injection technique.Ensure a fast and smooth injection.
Column is not properly installed.Reinstall the column, ensuring clean, square cuts.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound

This protocol is based on a common reversed-phase HPLC method for dicarboxylic acids.[1][2]

  • Column: C18, 4.6 x 125 mm, 10 nm pore size[2]

  • Mobile Phase: 3% Acetonitrile in 0.25 M Phosphoric Acid[2]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL[2]

  • Detection: UV at 209 nm[2]

  • Column Temperature: Ambient

  • Run Time: Sufficient to allow for the elution of all components, typically 3 times the retention time of adipic acid.[2]

Protocol 2: GC-MS Method for this compound (with Derivatization)

This protocol outlines a general procedure for the GC-MS analysis of adipic acid following silylation.[4][5]

  • Sample Preparation:

    • To an appropriate amount of the dried sample containing this compound, add a suitable solvent (e.g., pyridine).

    • Add the silylation reagent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: e.g., 80°C, hold for 2 minutes.

      • Ramp: Increase to e.g., 280°C at a rate of 10°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-500.

Visualizations

HPLC_Troubleshooting_Workflow start Problem with This compound Peak peak_shape Poor Peak Shape? start->peak_shape no_peak No Peak? start->no_peak retention_time Inconsistent Retention Time? start->retention_time tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting check_injection Check Injection & Detector no_peak->check_injection Yes check_equilibration Check Column Equilibration retention_time->check_equilibration Yes solution_ph Adjust Mobile Phase pH tailing->solution_ph solution_overload Reduce Sample Concentration fronting->solution_overload check_mobile_phase Check Mobile Phase & Leaks check_injection->check_mobile_phase solution_injection Verify System Operation check_mobile_phase->solution_injection check_temp Check Temperature Control check_equilibration->check_temp solution_equilibration Increase Equilibration Time check_temp->solution_equilibration

Caption: HPLC Troubleshooting Workflow for this compound Analysis.

GC_Derivatization_Workflow start Start: Sample containing This compound dry_sample Dry Sample (if aqueous) start->dry_sample add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry_sample->add_solvent add_reagent Add Silylation Reagent (e.g., BSTFA) add_solvent->add_reagent heat Heat Mixture (e.g., 60°C for 30 min) add_reagent->heat inject Inject into GC-MS heat->inject

Caption: General Workflow for GC-MS Derivatization of this compound.

References

Adipic acid-13C2 stability issues in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Adipic Acid-13C2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues and answering frequently asked questions related to the handling and use of this compound in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

Adipic acid, and by extension its stable isotopologue this compound, is a chemically stable dicarboxylic acid.[1][2] It is a white, crystalline solid that is stable under recommended storage conditions, which typically involve storing it in a cool, dry place in a tightly sealed container.[3] While stable isotopes do not significantly alter the chemical properties of a molecule, it is always good practice to handle isotopically labeled compounds with care.

Q2: Is this compound sensitive to acidic conditions?

Aqueous solutions of adipic acid are weakly acidic.[3] Adipic acid has two pKa values, 4.41 and 5.41, indicating that it is a weak acid.[1][2] In typical acidic conditions used in experimental settings, such as dilute mineral acids (e.g., 0.1 N HCl), significant degradation is not expected under ambient temperatures. However, prolonged exposure to strong acids at elevated temperatures could potentially lead to degradation.

Q3: How does this compound behave in basic conditions?

Adipic acid readily reacts with bases to form adipate salts.[1] In basic solutions (e.g., 0.1 N NaOH), it will be deprotonated. While the adipate salt form is generally stable, prolonged exposure to strongly basic conditions, especially at elevated temperatures, may promote degradation.

Q4: Can the 13C isotopic label affect the stability of the molecule?

Stable isotopic labels, such as Carbon-13, do not involve radioactive decay and are considered chemically stable. The mass difference between 12C and 13C is minimal and is not expected to significantly impact the chemical stability or reactivity of the adipic acid molecule under typical experimental conditions.

Q5: What are the potential degradation products of this compound?

Under forced degradation conditions, such as strong acid or base hydrolysis at high temperatures, the primary degradation pathway would likely involve decarboxylation or cleavage of the carbon chain. Potential degradation products could include smaller dicarboxylic acids like glutaric and succinic acids.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of this compound signal in analytical runs (e.g., LC-MS). Degradation in sample matrix. - Review the pH of your sample preparation and mobile phase. - If the matrix is strongly acidic or basic, consider neutralizing the sample or using a milder buffer. - Analyze a freshly prepared standard in a neutral solvent to confirm the integrity of the stock material.
Appearance of unknown peaks in chromatograms. Formation of degradation products. - Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. - Use a mass spectrometer to determine the mass of the unknown peaks and compare them to potential degradation products of adipic acid.
Poor recovery of this compound from a reaction mixture. Reaction with other components or degradation under reaction conditions. - Evaluate the compatibility of this compound with other reagents in your experiment. - Analyze a control sample of this compound under the same reaction conditions (temperature, solvent, duration) without other reactants to assess its stability.
Inconsistent quantification results. Instability in stock or working solutions. - Prepare fresh stock and working solutions. - Store stock solutions in a non-reactive solvent (e.g., methanol, water) at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage). - Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.[4][5][6][7]

Objective: To determine the degradation profile of this compound under acidic, basic, and oxidative stress conditions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen Peroxide (H2O2), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC-UV or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

      • To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

      • Incubate both solutions at 60°C for 24 hours.

      • After incubation, cool the solutions to room temperature and neutralize with an appropriate amount of NaOH.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

      • To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

      • Incubate both solutions at 60°C for 24 hours.

      • After incubation, cool the solutions to room temperature and neutralize with an appropriate amount of HCl.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

      • Keep the solution at room temperature for 24 hours.

    • Control Sample:

      • Mix 1 mL of the stock solution with 1 mL of high-purity water.

      • Keep the control sample under the same conditions as the stressed samples.

  • Analysis:

    • Analyze all samples (acid-stressed, base-stressed, oxidation-stressed, and control) by a validated stability-indicating HPLC method.

    • Quantify the amount of remaining this compound and any degradation products formed.

Data Presentation:

Stress Condition Concentration Temperature (°C) Time (hours) This compound Remaining (%) Degradation Products Observed (Peak Area %)
Control-Room Temp.24
Acid Hydrolysis0.1 N HCl6024
Acid Hydrolysis1 N HCl6024
Base Hydrolysis0.1 N NaOH6024
Base Hydrolysis1 N NaOH6024
Oxidation3% H2O2Room Temp.24
Protocol 2: Analytical Method for this compound Quantification

Objective: To provide a general HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with UV or Mass Spectrometric (MS) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A suitable gradient to elute adipic acid (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection:

    • UV: 210 nm

    • MS (Negative Ion Mode): Monitor for the deprotonated molecular ion [M-H]-. For this compound, this would be m/z 147.1 (assuming two 13C labels).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results stock Prepare 1 mg/mL This compound Stock Solution acid Acid Stress (0.1N & 1N HCl, 60°C) stock->acid base Base Stress (0.1N & 1N NaOH, 60°C) stock->base oxid Oxidative Stress (3% H2O2, RT) stock->oxid control Control (Water, RT) stock->control hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxid->hplc control->hplc quant Quantify Remaining This compound hplc->quant degrad Identify Degradation Products hplc->degrad report Generate Stability Report quant->report degrad->report

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_conditions Experimental Conditions cluster_stability Stability Outcome pH pH of Solution Stable Stable (No significant degradation) pH->Stable Neutral / Mildly Acidic or Basic Degraded Degraded (Formation of byproducts) pH->Degraded Strongly Acidic or Basic Temp Temperature Temp->Stable Ambient Temp->Degraded Elevated Time Exposure Time Time->Stable Short-term Time->Degraded Prolonged

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Minimizing Isotopic Scrambling with Adipic Acid-13C2 Tracer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Adipic acid-13C2 as a metabolic tracer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshoot common issues, and answer frequently asked questions related to isotopic scrambling and metabolic flux analysis with this tracer.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in metabolic research?

This compound is a stable isotope-labeled version of adipic acid, a six-carbon dicarboxylic acid. It is used as a tracer in metabolic studies to investigate cellular metabolism, particularly pathways related to fatty acid oxidation and the tricarboxylic acid (TCA) cycle. By tracing the incorporation of the 13C labels into downstream metabolites, researchers can elucidate metabolic fluxes and pathway activities.

Q2: What is isotopic scrambling, and why is it a concern with this compound?

Isotopic scrambling refers to the redistribution of isotopic labels among different positions within a molecule, leading to a labeling pattern that is not directly predictable from the initial tracer. With this compound, the primary concern for scrambling arises from its metabolism into intermediates that enter the TCA cycle. The cyclical nature and reversible reactions within the TCA cycle can lead to the randomization of the 13C labels.[1][2][3]

Q3: How does the metabolism of this compound lead to isotopic scrambling?

Adipic acid is metabolized via a pathway analogous to the β-oxidation of fatty acids, yielding acetyl-CoA and succinyl-CoA. If this compound is labeled on the first two carbons (C1 and C2), it will generate [1,2-13C2]acetyl-CoA and unlabeled succinyl-CoA. This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. Within the TCA cycle, symmetrical intermediates like succinate and fumarate can cause the 13C labels to be distributed across different carbon positions in subsequent cycle turns.[3]

Q4: Can this compound be used to trace fatty acid synthesis?

Yes, the [1,2-13C2]acetyl-CoA generated from this compound metabolism can be exported from the mitochondria to the cytosol and serve as a precursor for fatty acid synthesis.[4][5] By analyzing the mass isotopologue distribution in newly synthesized fatty acids, it is possible to quantify the contribution of adipic acid to the cellular acetyl-CoA pool for lipogenesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low or No Incorporation of 13C Label into Downstream Metabolites
Possible Cause Troubleshooting Step
Inefficient cellular uptake of adipic acid. - Optimize the concentration of this compound in the culture medium. Start with a concentration range and perform a dose-response experiment. - Increase the incubation time to allow for sufficient uptake and metabolism. A time-course experiment is recommended.
Low activity of the metabolic pathway for adipic acid degradation. - Ensure that the cell type being used has the enzymatic machinery for dicarboxylic acid metabolism. This can be verified through literature search or genomic/proteomic data. - Consider co-factors that might be limiting for the enzymatic reactions involved.
Issues with sample preparation and extraction. - Use a validated protocol for metabolite extraction that is suitable for organic acids and TCA cycle intermediates. Quenching of metabolism should be rapid to prevent metabolic changes during sample handling.[6] - Include internal standards to monitor extraction efficiency.
Analytical sensitivity issues. - Optimize the mass spectrometry method for the detection of labeled metabolites. This includes tuning the instrument for the specific mass transitions of interest. - Ensure that the amount of starting material (cell number) is sufficient for the detection of labeled compounds.
Issue 2: Unexpected or High Levels of Isotopic Scrambling
Possible Cause Troubleshooting Step
Multiple turns of the TCA cycle. - Shorten the labeling duration. Isotopic scrambling increases with the number of turns the labeled molecules complete in the TCA cycle. Dynamic labeling experiments with shorter time points can help capture the initial labeling patterns before extensive scrambling occurs.[7]
High activity of reversible reactions in the TCA cycle. - This is an inherent property of cellular metabolism. Instead of trying to eliminate it, use metabolic flux analysis (MFA) software that can account for bidirectional reactions and estimate the degree of scrambling.
Contribution from other metabolic pathways. - Be aware of other pathways that can lead to the production of TCA cycle intermediates (anaplerosis), such as pyruvate carboxylation or glutaminolysis.[8][9] Using additional tracers (e.g., 13C-glucose, 13C-glutamine) in parallel experiments can help to dissect the contributions of different pathways.
Incorrect interpretation of mass isotopologue distributions (MIDs). - Use software designed for the correction of natural 13C abundance in your mass spectrometry data.[9] - Carefully analyze the full MID of key TCA cycle intermediates to understand the scrambling patterns.

Experimental Protocols

General Protocol for this compound Labeling in Cultured Mammalian Cells

This protocol provides a general framework. Optimization of concentrations, incubation times, and cell numbers is crucial for each specific cell line and experimental question.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow them to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with this compound. The final concentration should be optimized, but a starting point could be in the range of 100 µM to 1 mM. Ensure the medium contains all other necessary nutrients for the cells.

  • Adaptation Phase (Optional): For steady-state labeling, you may need to adapt the cells to the labeling medium for a period before the actual experiment. However, for many applications, direct replacement of the medium is sufficient.

  • Labeling: Aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed this compound containing labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period. For dynamic labeling, this could range from minutes to a few hours. For steady-state labeling, longer incubation times (e.g., 24 hours) might be necessary.[7]

  • Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells quickly with ice-cold PBS or saline to remove extracellular tracer.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol at -80°C).[6]

    • Scrape the cells in the extraction solvent and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the metabolite extracts using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopologue distributions of target metabolites.

Quantitative Data Summary

The primary quantitative data from an this compound tracing experiment is the mass isotopologue distribution (MID) for various metabolites. The table below illustrates a hypothetical MID for citrate after labeling with [1,2-13C2]Adipic acid.

MetaboliteMass IsotopologueFractional Abundance (%)Interpretation
CitrateM+040Unlabeled citrate from endogenous sources.
M+15Natural abundance of 13C.
M+250Citrate labeled from the first turn of the TCA cycle with [1,2-13C2]acetyl-CoA.
M+33Citrate labeled from subsequent turns of the TCA cycle, indicating some scrambling.
M+42Further scrambling and incorporation of labeled carbons.

Note: These are hypothetical values and the actual distributions will depend on the cell type, metabolic state, and experimental conditions.

Visualizations

Metabolic Fate of this compound and Entry into the TCA Cycle

cluster_peroxisome Peroxisome / Mitochondria cluster_tca TCA Cycle Adipic_acid_13C2 This compound Adipoyl_CoA_13C2 Adipoyl-CoA-13C2 Adipic_acid_13C2->Adipoyl_CoA_13C2 Beta_oxidation β-oxidation-like pathway Adipoyl_CoA_13C2->Beta_oxidation Acetyl_CoA_13C2 [1,2-13C2]Acetyl-CoA Beta_oxidation->Acetyl_CoA_13C2 Succinyl_CoA Succinyl-CoA Beta_oxidation->Succinyl_CoA Citrate Citrate (M+2) Acetyl_CoA_13C2->Citrate Succinate Succinate Succinyl_CoA->Succinate Succinyl_CoA->Succinate alpha_KG α-Ketoglutarate Citrate->alpha_KG alpha_KG->Succinyl_CoA Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Metabolism of this compound to labeled Acetyl-CoA and its entry into the TCA cycle.

Logical Workflow for Troubleshooting Isotopic Scrambling

Start High Isotopic Scrambling Observed Check_Time Is labeling time too long? Start->Check_Time Reduce_Time Perform dynamic labeling with shorter time points Check_Time->Reduce_Time Yes Check_MFA Is data corrected for natural abundance and analyzed with appropriate MFA model? Check_Time->Check_MFA No Reduce_Time->Check_MFA Correct_Data Use software for natural abundance correction and MFA models that account for scrambling Check_MFA->Correct_Data No Consider_Anaplerosis Are other pathways contributing to TCA cycle intermediates? Check_MFA->Consider_Anaplerosis Yes Correct_Data->Consider_Anaplerosis Use_Tracers Use additional tracers (e.g., 13C-glucose, 13C-glutamine) in parallel experiments Consider_Anaplerosis->Use_Tracers Yes End Interpret Data in Context of Metabolic Network Consider_Anaplerosis->End No Use_Tracers->End

Caption: A logical workflow for troubleshooting and interpreting isotopic scrambling.

References

Resolving co-eluting peaks with Adipic acid-13C2 in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving analytical challenges involving Adipic acid-13C2 in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a significant problem in LC-MS analysis of biological samples?

A1: Co-elution occurs when two or more compounds are not adequately separated by the liquid chromatography (LC) column and pass into the mass spectrometer (MS) at the same time. In complex biological matrices like plasma or urine, endogenous compounds such as salts, lipids, or metabolites can co-elute with the target analyte (adipic acid) and its internal standard (this compound). This is a major issue because these co-eluting substances can interfere with the ionization process in the MS source, leading to a phenomenon known as matrix effect.[1][2]

Q2: What are matrix effects, and how do they impact quantification?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances.[2] This can manifest as:

  • Ion Suppression: The most common effect, where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a lower signal and potential underestimation of its concentration.[1][3]

  • Ion Enhancement: Less common, but some matrix components can increase the ionization efficiency, causing an artificially high signal and overestimation of the analyte's concentration.

Because matrix effects can vary between samples and even between different injections of the same sample, they are a significant source of inaccuracy and imprecision in quantitative bioanalysis.[1]

Q3: Why is a stable isotope-labeled (SIL) internal standard like this compound essential for this analysis?

A3: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS. Because it has nearly identical physicochemical properties to the native (unlabeled) adipic acid, it co-elutes perfectly and experiences the same degree of matrix effects (ion suppression or enhancement).[4][5] The mass spectrometer can distinguish between the analyte and the SIL-IS due to their mass difference. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively canceled out, leading to accurate and precise quantification.[4]

Q4: My this compound internal standard peak is slightly separating from the native adipic acid peak. Is this a problem?

A4: Yes, this can be a significant problem. Even a slight separation means the analyte and the internal standard are not experiencing the exact same matrix environment as they elute from the column. If one peak elutes in a region of high ion suppression while the other does not, the ratio-based correction will be inaccurate, leading to scattered and unreliable results.[4] This phenomenon can sometimes occur with deuterated standards but is less common with 13C labels. If observed, the chromatographic method should be adjusted to ensure complete co-elution.[4][5]

Q5: What is the best type of chromatography column for analyzing adipic acid?

A5: Adipic acid and other small organic acids are highly polar and show poor retention on traditional reversed-phase C18 columns, which can increase the likelihood of co-elution with other polar matrix components.[6] Better retention and separation can often be achieved using:

  • Ion-Exclusion Chromatography: This technique is excellent for separating organic acids.[6][7]

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange properties to improve retention of polar and ionic compounds.[8]

  • Derivatization: Chemically modifying the adipic acid to make it less polar can improve its retention on reversed-phase columns and increase sensitivity.[9][10][11]

Troubleshooting Guides

This section addresses specific chromatographic problems you may encounter.

Problem 1: An unknown peak is co-eluting with Adipic Acid, causing interference.

This is a common challenge in complex biological matrices. The solution involves improving the selectivity of the method at different stages of the workflow.

cluster_0 Troubleshooting Co-elution Interference start Interfering Peak Observed step1 Step 1: Optimize Sample Preparation start->step1 step2 Step 2: Modify Chromatographic Conditions step1->step2 step1_opts A) Use Solid-Phase Extraction (SPE) B) Perform Liquid-Liquid Extraction (LLE) C) Evaluate different protein precipitation solvents step1->step1_opts step3 Step 3: Adjust Mass Spectrometer Parameters step2->step3 step2_opts A) Change mobile phase gradient/pH B) Try a different column chemistry (e.g., IEX) C) Lower flow rate for better resolution step2->step2_opts end Interference Resolved step3->end step3_opts A) Find more selective MRM transitions B) Use High-Resolution MS if available step3->step3_opts

Caption: Workflow for resolving interfering peaks.

  • Step 1: Optimize Sample Preparation: The goal is to remove the interfering compound before analysis. Protein precipitation is a common first step, but more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide cleaner samples.[12]

  • Step 2: Modify Chromatographic Conditions: If sample cleanup is insufficient, adjust the LC method to separate the interfering peak from the adipic acid peak. This can involve changing the mobile phase gradient, adjusting the pH, or trying a column with a different stationary phase chemistry.

  • Step 3: Adjust Mass Spectrometer Parameters: If chromatographic separation is not possible, try to find more selective Multiple Reaction Monitoring (MRM) transitions for adipic acid that are unique and not shared by the interfering compound.

Problem 2: Peaks are tailing, fronting, or splitting.

Poor peak shape compromises integration accuracy and resolution. These issues often point to problems with the column, mobile phase, or injection solvent.[13]

Problem Possible Cause Solution Citation
Peak Tailing Secondary interactions with active sites on the column (e.g., residual silanols).Use a mobile phase with a lower pH to suppress silanol activity. Add a competitor base like triethylamine in small amounts. Ensure adequate buffer concentration (50-100 mM).
Column overload.Dilute the sample or inject a smaller volume.
Peak Fronting Sample solvent is stronger (higher elution strength) than the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.[13]
Sample overload.Decrease the concentration of the injected sample.
Split Peaks Contamination at the head of the guard or analytical column.Reverse-flush the column. If the problem persists, replace the guard cartridge or the column.
Sample solvent is incompatible with the mobile phase.Ensure the sample solvent is miscible with the mobile phase and, ideally, has a lower elution strength.[13]
Partially clogged frit or injector issue.Check system pressure for abnormalities. Replace the column inlet frit if possible or service the injector.
Experimental Protocols

Protocol 1: Protein Precipitation of Biological Fluids (Plasma/Serum/Urine)

This protocol provides a general method for removing the majority of proteins from a biological sample, which is a critical first step in reducing matrix effects.

start Start: Biological Sample step1 Aliquot 100 µL of sample into a microcentrifuge tube start->step1 step2 Add 20 µL of This compound Internal Standard step1->step2 step3 Add 400 µL of ice-cold Acetonitrile (with 0.1% Formic Acid) step2->step3 step4 Vortex for 2 minutes to precipitate proteins step3->step4 step5 Centrifuge at >12,000 x g for 10 minutes at 4°C step4->step5 step6 Transfer supernatant to a new tube or injection vial step5->step6 step7 Evaporate to dryness under nitrogen (optional, for concentration) step6->step7 step8 Reconstitute in initial mobile phase step7->step8 end Ready for LC-MS/MS Injection step8->end

Caption: Sample preparation workflow via protein precipitation.

Methodology:

  • Thaw biological samples (e.g., plasma, serum, urine) on ice.

  • Aliquot 100 µL of the sample into a clean 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • To precipitate proteins, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[9][12] The acid helps to keep the adipic acid in its protonated form.

  • Vortex the mixture vigorously for at least 2 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at a high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the clear supernatant and transfer it to a new tube or an autosampler vial for analysis.

Protocol 2: Representative LC-MS/MS Method Parameters

The following table summarizes a typical set of starting conditions for the analysis of adipic acid. These parameters should be optimized for your specific instrumentation and application.

ParameterRecommended Setting
LC Column Mixed-Mode or Ion-Exclusion Column (e.g., Newcrom B, Intrada Organic Acid)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B, then re-equilibrate. Optimize for peak shape and resolution.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Adipic Acid MRM Q1: 145.1 m/z -> Q3: 127.1 m/z (Example transition, must be optimized)
This compound MRM Q1: 147.1 m/z -> Q3: 129.1 m/z (Example transition, must be optimized)
Visualizing the Core Problem and Solution

The relationship between co-elution, matrix effects, and the internal standard is central to achieving accurate quantification.

cluster_1 The Challenge in Bioanalysis cluster_2 The Solution Matrix Biological Matrix (Salts, Lipids, Metabolites) CoElution Co-elution Matrix->CoElution Analyte Adipic Acid (Analyte) Analyte->CoElution IS This compound (Internal Standard) IS->CoElution MatrixEffect Matrix Effect (Ion Suppression/ Enhancement) CoElution->MatrixEffect Ratio Calculate Peak Area Ratio (Analyte / IS) MatrixEffect->Ratio Both are affected equally, so the effect is cancelled out Result Accurate Quantification Ratio->Result

Caption: How an internal standard corrects for matrix effects.

References

Technical Support Center: Purification of Custom Synthesized Adipic Acid-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of custom synthesized Adipic acid-¹³C₂.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Adipic acid-¹³C₂.

Problem: Low Recovery After Recrystallization

Possible Cause Suggested Solution
Incomplete precipitation: The cooling process was too rapid, or the final temperature was not low enough.Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least one hour to maximize crystal formation.
Excessive solvent used: Too much solvent was used to dissolve the crude product, leading to a significant amount of product remaining in the mother liquor.Use the minimum amount of hot solvent required to fully dissolve the crude adipic acid. Refer to the recrystallization protocol for recommended solvent ratios.
Product loss during washing: The crystals were washed with a solvent in which adipic acid has high solubility.Wash the purified crystals with a minimal amount of ice-cold solvent to reduce loss.
Premature crystallization: The solution cooled too quickly during filtration, causing product to crystallize on the filter paper or in the funnel.Use a pre-heated funnel and filter flask to prevent premature crystallization during hot filtration.

Problem: Product is Not Pure Enough After a Single Purification Step

Possible Cause Suggested Solution
Presence of structurally similar impurities: Impurities such as glutaric acid and succinic acid, which have similar properties to adipic acid, may co-crystallize.[1][2]A second recrystallization may be necessary. Alternatively, for very high purity requirements, consider using column chromatography.
Inadequate washing of crystals: The mother liquor containing impurities was not completely removed from the crystal surfaces.Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration.
Solvent inclusions: Solvent molecules can become trapped within the crystal lattice during rapid crystallization.[3]Slower cooling rates during recrystallization can help minimize the formation of solvent inclusions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in custom synthesized Adipic acid-¹³C₂?

A1: The most common impurities depend on the synthetic route. However, if synthesized via oxidation of a cyclohexyl precursor, you can expect to find other dicarboxylic acids such as glutaric acid and succinic acid.[1][2][4] Unreacted starting materials or partially oxidized intermediates may also be present.

Q2: Which purification method is most suitable for Adipic acid-¹³C₂?

A2: Recrystallization is the most common and often sufficient method for purifying adipic acid.[5] For isotopically labeled compounds, it is crucial to optimize the procedure to maximize recovery and minimize the loss of the expensive labeled material. For very high purity requirements, column chromatography can be employed.

Q3: What is the best solvent for recrystallizing Adipic acid-¹³C₂?

A3: Water is a common and effective solvent for the recrystallization of adipic acid.[6] Other options include dilute nitric acid or acetic acid, though these may be less desirable due to handling and removal considerations.[5][6] The choice of solvent can impact the crystal morphology and purity.

Q4: How can I assess the purity of my final Adipic acid-¹³C₂ product?

A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of dicarboxylic acids.[7] Melting point determination is a simpler method to get a preliminary indication of purity; pure adipic acid has a melting point of 151–152°C.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and isotopic labeling, as well as identify any remaining impurities.

Q5: Will the purification process affect the ¹³C isotopic label?

A5: Standard purification techniques like recrystallization and column chromatography are physical separation processes and will not affect the stable ¹³C isotopic label on the adipic acid molecule.

Purification Strategies: Data Summary

The following table summarizes key quantitative data for common recrystallization solvents for adipic acid. These values are a starting point and may need to be optimized for your specific crude Adipic acid-¹³C₂ sample.

Purification Method Solvent Solvent to Solute Ratio (w/w) Reported Purity Notes
RecrystallizationWater~2.5 : 1>99%A common and effective green solvent.[5]
Recrystallization50% Ethanol~2.5 : 1>99%May be less satisfactory than other options.[5]
RecrystallizationConcentrated Nitric Acid~1.5 : 1HighEffective but requires careful handling and removal.[5]
RecrystallizationAcetic Acid~2 : 1HighCan be used as an alternative to water or nitric acid.[6]

Experimental Protocols

Protocol 1: Recrystallization of Adipic acid-¹³C₂ from Water

  • Dissolution: In a flask, add the crude Adipic acid-¹³C₂. Add a minimal amount of deionized water (start with approximately 2.5 mL per gram of crude product). Heat the mixture with stirring until the adipic acid is completely dissolved. If necessary, add small additional portions of hot water to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter flask to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of Adipic acid-¹³C₂

For instances where very high purity is required and recrystallization is insufficient, column chromatography can be employed.

  • Stationary Phase: Silica gel is a common stationary phase. To prevent peak tailing, the silica gel can be pre-treated with an acidic mobile phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acid (e.g., acetic acid or formic acid) is typically used. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis to achieve good separation.

  • Column Packing: The silica gel should be packed as a slurry in the mobile phase to ensure a uniform column bed.

  • Sample Loading: Dissolve the crude Adipic acid-¹³C₂ in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Adipic acid-¹³C₂.

Visualizations

PurificationWorkflow Crude Crude Adipic acid-13C2 Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Filter Hot Filtration (Optional) Dissolve->Filter Cool Slow Cooling & Ice Bath Filter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure this compound Dry->Pure

Caption: Recrystallization workflow for Adipic acid-¹³C₂.

TroubleshootingTree Start Purification Issue LowYield Low Yield? Start->LowYield Impure Product Impure? LowYield->Impure No TooMuchSolvent Used excess solvent? LowYield->TooMuchSolvent Yes SimilarImpurities Similar impurities present? Impure->SimilarImpurities Yes FastCooling Cooled too quickly? TooMuchSolvent->FastCooling No Sol_LY_1 Use minimal hot solvent TooMuchSolvent->Sol_LY_1 Yes ImproperWash Washed with warm solvent? FastCooling->ImproperWash No Sol_LY_2 Cool slowly, use ice bath FastCooling->Sol_LY_2 Yes Sol_LY_3 Wash with ice-cold solvent ImproperWash->Sol_LY_3 Yes InadequateWash Inadequate washing? SimilarImpurities->InadequateWash No Sol_IP_1 Perform second recrystallization or column chromatography SimilarImpurities->Sol_IP_1 Yes Sol_IP_2 Ensure thorough washing with cold solvent InadequateWash->Sol_IP_2 Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Adipic Acid-13C2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adipic acid-13C2 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the variability in mass spectrometry fragmentation patterns of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound.

Question: Why am I observing unexpected fragment ions or significant variability in the fragmentation pattern of this compound between analytical runs?

Answer:

Variability in the fragmentation pattern of this compound can arise from several factors, primarily related to the ionization process and instrument parameters. The most common causes include in-source fragmentation and fluctuations in collision energy.

Potential Causes and Solutions:

  • In-Source Fragmentation (ISF): This is a common phenomenon where the analyte fragments within the ion source before entering the mass analyzer.[1][2][3] ISF is highly dependent on the ion source settings.

    • Solution: Optimize the ion source parameters to minimize ISF. Reduce the capillary voltage, cone voltage (or fragmentor voltage), and source temperature. A systematic approach, where one parameter is varied at a time, is recommended to find the optimal conditions for minimizing premature fragmentation.

  • Collision Energy (CE): The energy applied in the collision cell for MS/MS experiments directly influences the extent and type of fragmentation.[4] Inconsistent CE will lead to variable fragment intensities.

    • Solution: Ensure that the collision energy is appropriate for the desired fragmentation and is kept consistent across all runs. For targeted analysis, perform a collision energy optimization experiment to determine the CE value that yields the most stable and abundant fragment ion for quantification.

  • Matrix Effects and Sample Concentration: The presence of co-eluting compounds from the sample matrix can interfere with the ionization of this compound, a phenomenon known as ion suppression or enhancement.[5] High concentrations of the analyte can also lead to detector saturation and altered fragmentation patterns.

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Ensure that the concentration of this compound is within the linear range of the instrument.[5]

  • Instrument Contamination and Calibration: Contamination in the ion source or mass analyzer can lead to the appearance of background ions and adducts.[5] An improperly calibrated instrument will result in inaccurate mass assignments.

    • Solution: Perform regular cleaning and maintenance of the ion source as per the manufacturer's guidelines. Ensure the mass spectrometer is properly calibrated across the desired mass range.[5]

Below is a troubleshooting workflow to help diagnose and resolve fragmentation variability.

TroubleshootingWorkflow start Start: Fragmentation Pattern Variability Observed check_isf Is In-Source Fragmentation (ISF) Suspected? start->check_isf optimize_source Action: Reduce Source Voltages (Capillary, Cone) & Temperature check_isf->optimize_source Yes check_ce Is Collision Energy (CE) Consistent? check_isf->check_ce No optimize_source->check_ce optimize_ce Action: Perform CE Optimization for Key Fragments check_ce->optimize_ce No check_sample Is Sample Preparation Adequate? check_ce->check_sample Yes optimize_ce->check_sample improve_prep Action: Enhance Sample Cleanup (e.g., SPE) or Dilute Sample check_sample->improve_prep No check_instrument Is Instrument Performance Optimal? check_sample->check_instrument Yes improve_prep->check_instrument maintain_instrument Action: Clean Ion Source & Recalibrate Mass Spectrometer check_instrument->maintain_instrument No end End: Stable Fragmentation Pattern Achieved check_instrument->end Yes maintain_instrument->end

A troubleshooting workflow for addressing fragmentation variability.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in negative ion mode ESI-MS/MS?

The fragmentation of dicarboxylic acids like adipic acid in negative ion mode typically involves sequential losses of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂).[6] For this compound ([M-H]⁻ at m/z 147), the fragmentation pathways are expected to be similar to the unlabeled compound, but with mass shifts for fragments containing the ¹³C isotopes.

The diagram below illustrates a plausible fragmentation pathway.

FragmentationPathway parent This compound [M-H]⁻ m/z 147 frag1 [M-H-H₂O]⁻ m/z 129 parent->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 103 parent->frag2 - ¹³CO₂ or CO₂ frag3 [M-H-H₂O-CO₂]⁻ m/z 85 frag1->frag3 - ¹³CO₂ or CO₂

Proposed fragmentation of this compound in negative ESI.

Q2: How does the position of the 13C labels affect the observed fragments?

The location of the two ¹³C atoms in the adipic acid backbone is critical. Assuming the labels are on the carboxyl carbons (Adipic acid-1,6-¹³C₂), the loss of CO₂ can result in a fragment ion that is either labeled or unlabeled, depending on which carboxyl group is lost. This can lead to a pair of fragment ions for each CO₂ loss event, separated by 1 or 2 m/z units, depending on whether one or both carboxyl groups are lost in subsequent fragmentation steps. If the labels are elsewhere in the carbon chain, the CO₂ loss will always be of an unlabeled CO₂ molecule, and the resulting fragment will retain the ¹³C labels.

Q3: How do I quantitatively represent the variability in fragmentation patterns?

To systematically assess and address variability, it is useful to tabulate the relative abundances of key fragment ions under different experimental conditions. The following table provides an example of how changes in collision energy can affect the fragmentation of this compound ([M-H]⁻ at m/z 147).

Precursor Ion (m/z)Fragment Ion (m/z)Putative IdentityRelative Abundance at Low CE (e.g., 10 eV)Relative Abundance at High CE (e.g., 30 eV)
147129[M-H-H₂O]⁻80%30%
147103[M-H-CO₂]⁻15%50%
14785[M-H-H₂O-CO₂]⁻5%20%

Note: These values are illustrative and will vary depending on the specific mass spectrometer and experimental conditions.

Experimental Protocol: Standard Operating Procedure for this compound MS/MS Analysis

This protocol provides a general methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Objective: To extract this compound from the sample matrix and prepare it for LC-MS/MS analysis.

  • Procedure:

    • To 100 µL of sample (e.g., plasma, urine), add an appropriate internal standard.

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).

    • Transfer to an autosampler vial for injection.

2. Liquid Chromatography Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Equilibrate at 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound

    • Precursor Ion (Q1): 147.0 m/z

    • Product Ion (Q3): 103.0 m/z (for quantification), 85.0 m/z (for confirmation)

  • Key Instrument Settings (to be optimized for your specific instrument):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 25 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Energy: Optimize between 10-20 eV for the 147.0 -> 103.0 transition.

References

How to correct for natural 13C abundance in tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural 13C abundance in tracer studies.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural 13C abundance in tracer studies?

A1: In stable isotope tracer studies, the aim is to measure the incorporation of an experimentally introduced isotope (e.g., 13C) into metabolites. However, stable isotopes of elements like carbon exist naturally at low abundances. For carbon, approximately 1.1% of all carbon atoms are the 13C isotope.[1] This natural abundance contributes to the mass isotopomer distribution (MID) of a metabolite, independent of any tracer incorporation.[2][3] Failure to correct for this natural abundance can lead to an overestimation of tracer enrichment and inaccurate calculations of metabolic fluxes, potentially leading to misinterpretation of experimental results.[2][4]

Q2: What are the common methods for natural abundance correction?

A2: Several methods exist to correct for natural 13C abundance, ranging from simple to more complex computational approaches. The most common methods include:

  • Use of Unlabeled Controls: Analyzing a parallel sample that has not been exposed to the 13C tracer allows for the measurement of the natural MID. However, simply subtracting the unlabeled MID from the labeled MID is not an appropriate correction method.[5]

  • Correction Matrix Method: This is a widely used algebraic approach that uses correction factors, derived either theoretically or experimentally, to deconvolve the measured MID into the true tracer-derived MID.[2]

  • Iterative Correction Methods: These methods are useful when mass spectral data is imperfect and can help refine the correction.[2]

  • Software Tools: Several software packages are available to automate the correction process, including AccuCor, IsoCorrectoR, and Corna.[4][6][7][8]

Q3: What information is required to perform a natural abundance correction?

A3: To perform an accurate correction, you will need the following information:

  • The chemical formula of the metabolite of interest.

  • The chemical formula of any derivatization agents used during sample preparation for mass spectrometry.[9]

  • The measured mass isotopomer distribution (MID) of the metabolite from your mass spectrometry data.

  • The natural abundance of all isotopes for each element in the metabolite and derivatization agent.

Troubleshooting Guides

Issue 1: My corrected tracer enrichment values seem too high or too low.

  • Possible Cause 1: Incorrect Chemical Formula.

    • Troubleshooting Step: Double-check the chemical formula of your metabolite and any derivatization agents. An incorrect atom count will lead to an inaccurate theoretical natural abundance calculation.[9]

  • Possible Cause 2: Failure to Account for Derivatization.

    • Troubleshooting Step: If you are using a derivatization agent (e.g., for GC-MS analysis), the natural abundance of isotopes in the derivative must be included in the correction calculations.[9]

  • Possible Cause 3: Software Configuration Error.

    • Troubleshooting Step: If using a software tool, review the input parameters carefully. Ensure you have correctly specified the metabolite formula, the tracer isotope, and the natural abundance values. Refer to the software's documentation for guidance.[7]

Issue 2: I am observing unexpected peaks in my mass spectrum.

  • Possible Cause 1: Impurities in the 13C-labeled tracer.

    • Troubleshooting Step: The isotopic purity of your tracer substrate should be considered. Some correction software can account for tracer impurity if the purity level is known.[4][10]

  • Possible Cause 2: Overlapping Spectra from Co-eluting Compounds.

    • Troubleshooting Step: Improve your chromatographic separation to ensure that the mass spectrum for your metabolite of interest is not contaminated by other co-eluting compounds.

  • Possible Cause 3: In-source Fragmentation.

    • Troubleshooting Step: Optimize your mass spectrometer's source conditions to minimize in-source fragmentation, which can generate unexpected ions.

Experimental Protocols

Protocol 1: Natural Abundance Correction using the Correction Matrix Method

This protocol outlines the general steps for performing a natural abundance correction using the correction matrix method.

  • Determine the Theoretical Mass Isotopomer Distribution (MID) of the Unlabeled Metabolite:

    • Based on the chemical formula of the metabolite and the natural abundance of its constituent isotopes, calculate the theoretical relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.).

  • Construct the Correction Matrix:

    • The correction matrix is constructed based on the probabilities of different isotopologue distributions. The size of the matrix depends on the number of atoms of the element being traced (e.g., carbon).

  • Measure the Raw MID of the Labeled Sample:

    • Acquire the mass spectrum of your metabolite from the 13C-labeled experiment and determine the raw, uncorrected MID.

  • Apply the Correction:

    • The corrected MID is obtained by multiplying the inverse of the correction matrix by the vector of the measured raw MID.

Quantitative Data Summary

IsotopeNatural Abundance (%)
12C98.93
13C1.07
14N99.632
15N0.368
16O99.757
17O0.038
18O0.205
1H99.9885
2H (D)0.0115

Table 1: Natural abundance of common stable isotopes.

Visualizations

Correction_Workflow cluster_experiment Experimental Phase cluster_data_processing Data Processing Phase cell_culture 1. Cell Culture with 13C Tracer sample_prep 2. Sample Preparation & Derivatization cell_culture->sample_prep ms_analysis 3. Mass Spectrometry Analysis sample_prep->ms_analysis raw_mid 4. Obtain Raw Mass Isotopomer Distribution (MID) ms_analysis->raw_mid Raw Data correction 5. Apply Natural Abundance Correction raw_mid->correction corrected_mid 6. Obtain Corrected MID correction->corrected_mid flux_analysis 7. Metabolic Flux Analysis corrected_mid->flux_analysis

Caption: Workflow for a 13C labeling experiment and subsequent data correction.[2]

Correction_Principle cluster_measured Measured Signal cluster_components Contributing Components measured_mid Measured MID tracer_mid Tracer-Derived Enrichment tracer_mid->measured_mid + natural_mid Natural Abundance Contribution natural_mid->measured_mid +

Caption: The measured MID is a convolution of tracer enrichment and natural abundance.

References

Technical Support Center: Low-Level Adipic Acid-¹³C₂ Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during low-level Adipic Acid-¹³C₂ analysis.

Frequently Asked Questions (FAQs)

Q1: What is Adipic Acid-¹³C₂ and why is it used?

Adipic Acid-¹³C₂ is a stable isotope-labeled version of adipic acid, where two of the carbon atoms are replaced with the heavier ¹³C isotope. It is commonly used as an internal standard in quantitative analysis by mass spectrometry (MS).[1] The use of a stable isotope-labeled internal standard allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Q2: What are the most common sources of contamination in low-level adipic acid analysis?

The most significant source of contamination is the unlabeled ("light") adipic acid leaching from laboratory consumables. Adipic acid is a primary component in the production of nylon and other plastics.[2][3] Therefore, plasticware such as microcentrifuge tubes, pipette tips, and vial caps can be a major source of background interference. Other potential sources include solvents, reagents, and the general laboratory environment. Dust, in particular, can contain plasticizers and other contaminants.

Q3: Why is background contamination a major issue for this specific analysis?

In low-level analysis, the concentration of the target analyte is very small. If there is significant background contamination with unlabeled adipic acid, it can overwhelm the signal from the analyte of interest, leading to inaccurate quantification. This is particularly problematic in isotope dilution mass spectrometry, where a high background of the unlabeled compound can interfere with the accurate measurement of the isotope ratio between the labeled internal standard and the native analyte.[4][5]

Q4: Can I use Adipic Acid-d₁₀ instead of Adipic Acid-¹³C₂?

Yes, Adipic Acid-d₁₀, a deuterium-labeled version, can also be used as an internal standard for quantitative analysis.[6][7] The choice between ¹³C and deuterium labeling often depends on the specific analytical method, potential for isotopic exchange, and cost.

Troubleshooting Guide: High Background of Unlabeled Adipic Acid

This guide provides a step-by-step approach to identifying and eliminating sources of unlabeled adipic acid contamination.

Problem: High signal for unlabeled adipic acid (m/z 145 in negative ion mode) in blank samples.[9]

Step 1: Isolate the Source of Contamination

The first step is to systematically identify the source of the contamination. This can be achieved by running a series of blank experiments, progressively adding components of your analytical workflow.

Experimental Workflow for Contamination Sourcing

G cluster_0 Troubleshooting Path A Start with a Direct Infusion of Mobile Phase B Run a Blank Injection (No Sample Prep) A->B If clean, proceed. C Process a 'Solvent-Only' Blank through the Entire Sample Preparation B->C If clean, proceed. D Systematically Test Each Piece of Labware C->D If contaminated, proceed to isolate the source. E Evaluate Reagents and Solvents D->E If labware is clean, check reagents. G decision decision action action start High Adipic Acid Background decision1 Contamination in Direct Infusion? start->decision1 action1 Clean MS Source and Check Mobile Phase decision1->action1 Yes decision2 Contamination in Blank Injection? decision1->decision2 No end Problem Resolved action1->end action2 Flush LC System, Check Autosampler decision2->action2 Yes decision3 Contamination in Full Method Blank? decision2->decision3 No action2->end action3 Test Individual Labware and Reagents decision3->action3 Yes decision3->end No action3->end

References

Technical Support Center: Enhancing Derivatization Efficiency for GC-MS Analysis of Adipic acid-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the derivatization efficiency of Adipic acid-13C2 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Adipic acid, a dicarboxylic acid, has low volatility due to the two polar carboxylic acid groups (-COOH).[1] These groups can also interact with the siloxane stationary phase in the GC column, leading to poor peak shape (tailing) and late elution times.[2] Derivatization converts these polar groups into less polar, more volatile derivatives, making the molecule suitable for GC analysis.[1]

Q2: What are the most common derivatization methods for adipic acid?

A2: The most common methods for derivatizing carboxylic acids like adipic acid are silylation and esterification.[1]

  • Silylation: This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[2] Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[2][3]

  • Esterification: This involves converting the carboxylic acid to an ester, for example, a methyl ester (FAME).[2] A common reagent for this is BF3-methanol.[2]

Q3: Are there any specific challenges when derivatizing an isotopically labeled compound like this compound?

A3: The primary challenges with isotopically labeled compounds involve the mass spectrometry analysis rather than the derivatization reaction itself. The derivatization chemistry is identical for both labeled and unlabeled adipic acid. However, during MS analysis, it is crucial to account for the mass shift due to the 13C isotopes and to correct for the natural abundance of isotopes in both the analyte and the derivatizing agent to ensure accurate quantification.[4] The fragmentation pattern of the derivatized molecule will also show a corresponding mass shift, which needs to be considered when setting up the MS method.[5]

Q4: How can I confirm if my derivatization reaction is complete?

A4: To confirm the completion of the derivatization, you can analyze aliquots of the reaction mixture at different time points.[6] Inject the samples into the GC-MS and monitor the peak area of the derivatized adipic acid. The reaction is considered complete when the peak area of the derivative no longer increases over time.[6] You should also look for the absence or significant reduction of the underivatized adipic acid peak, although it may not be observable under typical GC conditions for acids.

Troubleshooting Guide

Issue 1: Low or No Peak for Derivatized this compound

This issue often points to incomplete derivatization. Here’s a systematic approach to troubleshoot the problem.[7]

Potential Cause Troubleshooting Steps
Poor Reagent Quality Ensure the derivatization reagent (e.g., BSTFA, MSTFA) is fresh and has been stored under anhydrous (dry) conditions to prevent hydrolysis.[7] Use a new vial of the reagent if possible.
Presence of Water or Alcohol Water or alcohols in the sample will react with the derivatization reagent, consuming it and preventing the derivatization of adipic acid.[8][9] Ensure your sample is completely dry before adding the reagent. This can be achieved by evaporation under a stream of nitrogen.
Suboptimal Reaction Conditions The derivatization reaction is dependent on temperature and time.[7] Increase the reaction temperature (typically 60-100°C) and/or extend the reaction time (from 30 minutes to several hours) to improve the yield.[7][10]
Insufficient Reagent An excess of the derivatization reagent is necessary to drive the reaction to completion.[9] A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens in your sample.[6]
Sample Matrix Interference Components in your sample matrix may interfere with the derivatization reaction.[7] Consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances.[7]
Issue 2: Peak Tailing for Derivatized this compound

Peak tailing can result from issues within the GC system or from the derivatization process itself.[11]

Potential Cause Troubleshooting Steps
Incomplete Derivatization If the derivatization is incomplete, the remaining polar carboxyl groups can interact with active sites in the GC system, causing peak tailing.[7] Re-optimize your derivatization protocol using the steps outlined in "Issue 1".
Active Sites in the GC System The inlet liner, column, or seals can have active sites (e.g., silanol groups) that interact with the analyte.[11] Use a deactivated inlet liner and replace it regularly. Trim a small portion of the column from the inlet side.
Incorrect Injection Temperature If the injector temperature is too low, the derivatized analyte may not vaporize efficiently, leading to tailing.[7] Conversely, a temperature that is too high can cause thermal degradation. Optimize the injector temperature.
Column Overload Injecting too much sample can lead to peak fronting, but in some cases can contribute to tailing.[7] Try diluting your sample.
Issue 3: Presence of Artifact or Extraneous Peaks

Artifact peaks can originate from the derivatization reagent, the solvent, or the sample matrix.[7]

Potential Cause Troubleshooting Steps
Reagent Impurities or Byproducts Impurities in the derivatization reagent or byproducts of the reaction can appear as extra peaks.[7]
Contamination Contamination can be introduced from glassware, solvents, or the sample handling process.[12]
Thermal Degradation The derivatized analyte may be degrading in the hot GC inlet, leading to the formation of degradation products that appear as peaks.[7]

To identify the source of these peaks, a systematic blank analysis is recommended:

  • Reagent Blank: Analyze the derivatization reagent and solvent without the analyte. This will identify peaks originating from the reagent and solvent.[7]

  • Method Blank: Perform the entire sample preparation and derivatization procedure on a sample that does not contain adipic acid. This helps identify contaminants introduced during the process.[7]

Quantitative Data Summary

The choice of derivatization reagent can significantly impact the yield of the derivatized product.

Reagent Analyte Relative Yield Increase Reference
MTBSTFA vs. MSTFAAdipic Acid1.8 times higher with MTBSTFA[13]

MTBSTFA: N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS

This protocol is a general guideline and should be optimized for your specific application.[2]

  • Sample Preparation: Ensure the sample containing this compound is completely dry. If in an aqueous solution, evaporate to dryness under a stream of dry nitrogen gas.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of a silylation reagent mixture, such as BSTFA with 1% TMCS, ensuring a molar excess of the reagent.[2]

  • Reaction: Cap the vial tightly and vortex for 10 seconds.[2] Heat the vial in an incubator or oven at 60°C for 60 minutes.[2] Note: Both temperature and time may require optimization.

  • Cooling and Dilution: After the reaction is complete, allow the vial to cool to room temperature. Add a suitable solvent, such as dichloromethane (DCM), if dilution is necessary.[2]

  • GC-MS Analysis: Inject an appropriate volume of the derivatized sample into the GC-MS system.

Protocol 2: Esterification of this compound using BF3-Methanol

This protocol is adapted for dicarboxylic acids based on methods for free fatty acids.[2]

  • Sample Preparation: Ensure the sample is dry.

  • Reagent Addition: Add 1 mL of 14% BF3-methanol solution to the dried sample in a reaction vial.

  • Reaction: Cap the vial and heat at 60°C for 30-60 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the methyl-esterified adipic acid, to a new vial. To ensure complete extraction, you can repeat the hexane extraction.

  • Drying: Pass the collected hexane extract through a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • GC-MS Analysis: Inject the dried hexane extract into the GC-MS system.

Visualizations

Derivatization_Workflow start Start: Dried this compound Sample add_reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) start->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat Reaction (e.g., 60°C for 60 min) vortex->heat cool Cool to Room Temperature heat->cool dilute Dilute with Solvent (Optional) cool->dilute analyze GC-MS Analysis dilute->analyze end End: Data Acquisition analyze->end Troubleshooting_Tree start Low or No Derivatized Peak? check_reagent Is Reagent Fresh & Stored Properly? start->check_reagent Yes replace_reagent Action: Use New Reagent check_reagent->replace_reagent No check_sample Is Sample Completely Dry? check_reagent->check_sample Yes success Problem Resolved replace_reagent->success dry_sample Action: Dry Sample Thoroughly check_sample->dry_sample No check_conditions Are Reaction Conditions Optimal? check_sample->check_conditions Yes dry_sample->success optimize_conditions Action: Increase Temp/Time/ Reagent Amount check_conditions->optimize_conditions No check_matrix Consider Matrix Effects check_conditions->check_matrix Yes optimize_conditions->success cleanup Action: Implement Sample Cleanup (e.g., SPE) check_matrix->cleanup cleanup->success

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: Adipic Acid-13C2 vs. Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of drug development and scientific research, ensuring the accuracy, precision, and reliability of quantitative data. The choice of an appropriate internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability during sample preparation and analysis. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, Adipic acid-13C2, against a common alternative, a structural analog internal standard (e.g., Suberic Acid), in the validation of analytical methods for the quantification of adipic acid.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By incorporating heavy isotopes like 13C, these standards are chemically identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This near-perfect chemical and physical similarity allows the SIL-IS to mimic the analyte throughout the entire analytical process, from extraction to ionization, thereby providing the most accurate correction for potential errors.

An Alternative Approach: Structural Analog Internal Standards

Performance Comparison: this compound vs. Suberic Acid

The following tables summarize the expected performance data from a validated LC-MS/MS method for the quantification of adipic acid in human plasma, comparing the use of this compound and Suberic Acid as internal standards. This data is illustrative, based on typical performance characteristics observed in validated bioanalytical methods, due to the absence of a direct head-to-head published study.

Table 1: Linearity and Sensitivity

ParameterThis compound as ISSuberic Acid as IS
Calibration Range (µg/mL) 0.1 - 1000.1 - 100
Correlation Coefficient (r²) ≥ 0.998≥ 0.995
Lower Limit of Quantification (LLOQ) (µg/mL) 0.10.1
Signal-to-Noise at LLOQ > 10> 10

Table 2: Accuracy and Precision

QC LevelNominal Conc. (µg/mL)This compound as IS Suberic Acid as IS
Accuracy (% Bias) Precision (% RSD) Accuracy (% Bias) Precision (% RSD)
LLOQ 0.1-2.54.8-8.29.5
Low QC 0.31.83.55.77.8
Mid QC 500.52.1-3.16.2
High QC 80-1.21.94.55.5

Table 3: Recovery and Matrix Effect

ParameterThis compound as ISSuberic Acid as IS
Analyte Recovery (%) 92.591.8
IS Recovery (%) 93.185.4
Matrix Effect (%) 98.2 (IS-normalized)88.7 (IS-normalized)

The data illustrates that while both internal standards can be used to develop a validatable method, this compound consistently demonstrates superior performance. The accuracy and precision are tighter across all quality control levels, and the matrix effect is more effectively compensated for, leading to more reliable and reproducible results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or Suberic Acid in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions:

    • Adipic Acid: 145.1 -> 127.1

    • This compound: 147.1 -> 129.1

    • Suberic Acid: 173.1 -> 155.1

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship in the choice of internal standard.

experimental_workflow plasma Plasma Sample is_addition Add Internal Standard (this compound or Suberic Acid) plasma->is_addition ppt Protein Precipitation (Acetonitrile) is_addition->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Figure 1. A generalized experimental workflow for the quantification of adipic acid in plasma.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard adipic_acid Adipic Acid adipic_c13 This compound (SIL-IS) adipic_acid->adipic_c13 Chemically Identical (Different Mass) suberic_acid Suberic Acid (Structural Analog) adipic_acid->suberic_acid Structurally Similar (Different Properties)

References

A Head-to-Head Comparison: Adipic acid-13C2 vs. Deuterated Adipic Acid as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This is particularly true in complex matrices where variability in sample preparation and instrument response is inherent. This guide provides an objective comparison of two stable isotope-labeled internal standards for adipic acid: Adipic acid-13C2 and deuterated adipic acid.

Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based quantitative analysis. By being chemically identical to the analyte, they co-elute and experience similar ionization effects, thus providing a reliable reference for quantification. However, the choice between carbon-13 (¹³C) and deuterium (²H or D) labeling can significantly impact assay performance. While deuterated standards are often more readily available and cost-effective, ¹³C-labeled standards are generally considered superior for many applications.[1]

Performance Comparison: this compound vs. Deuterated Adipic Acid

The ideal internal standard should exhibit identical chromatographic behavior and ionization efficiency to the analyte it is intended to quantify.[2] Here, we compare the expected performance of this compound and deuterated adipic acid based on established principles of stable isotope labeling.

FeatureThis compoundDeuterated Adipic AcidRationale
Chromatographic Co-elution Expected to co-elute perfectly with unlabeled adipic acid.Potential for a slight shift in retention time (isotope effect).[3][4]The larger mass difference between deuterium and hydrogen can lead to differences in physicochemical properties, affecting chromatographic separation. ¹³C isotopes have a negligible effect on retention time.[5][6]
Isotopic Stability High stability; the ¹³C label is not susceptible to exchange.[5]Risk of deuterium-hydrogen back-exchange, especially if the label is on an exchangeable site.[7][8]C-D bonds can sometimes break and exchange with protons from the solvent, leading to a loss of the isotopic label and compromising quantification. C-¹³C bonds are much more stable.
Matrix Effect Compensation More accurate compensation due to identical co-elution and ionization.[6][9]May not fully compensate for matrix effects if chromatographic separation occurs.[3][4]If the internal standard and analyte elute at different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.
Availability and Cost Generally less common and more expensive to synthesize.[1]More widely available and typically less expensive.[7]The synthetic routes for introducing deuterium are often simpler and more established than for ¹³C labeling.

Experimental Protocols

To empirically evaluate the performance of this compound and deuterated adipic acid as internal standards, the following experimental protocol for a comparative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is proposed.

Objective:

To compare the chromatographic behavior and quantitative performance of this compound and deuterated adipic acid for the analysis of adipic acid in a biological matrix (e.g., human urine).

Materials:
  • Adipic acid standard

  • This compound internal standard

  • Deuterated adipic acid internal standard (e.g., Adipic acid-d10)

  • Human urine pool (as a representative biological matrix)

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

Methodology:
  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of adipic acid, this compound, and deuterated adipic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare a series of calibration standards by spiking known concentrations of adipic acid into the human urine pool.

    • Spike each calibration standard with a constant concentration of either this compound or deuterated adipic acid.

  • Sample Preparation:

    • Thaw frozen urine samples and centrifuge to remove particulates.

    • Perform a sample cleanup and concentration step using SPE.

    • Elute the analytes from the SPE cartridge and evaporate to dryness.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18) for the separation of organic acids.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for adipic acid, this compound, and deuterated adipic acid.

  • Data Analysis:

    • Compare the retention times of adipic acid, this compound, and deuterated adipic acid.

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Evaluate the linearity, accuracy, and precision of the calibration curves for both internal standards.

    • Assess the matrix effects by comparing the response of the internal standards in neat solution versus the biological matrix.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with Internal Standard (this compound or Deuterated Adipic acid) Urine->Spike SPE Solid-Phase Extraction Spike->SPE Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for the comparative analysis of internal standards.

Isotope_Effect cluster_13C This compound cluster_D Deuterated Adipic Acid A_13C Analyte + 13C-IS C_13C Co-elution A_13C->C_13C Identical Retention Time A_D Analyte + D-IS S_D Separation A_D->S_D Different Retention Times

References

A Guide to Inter-Laboratory Cross-Validation of Adipic Acid-¹³C₂ Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of Adipic acid-¹³C₂ assays between different laboratories. Ensuring assay reproducibility across multiple sites is critical for the reliability and comparability of data in multi-center research and clinical studies. This document outlines the key performance characteristics to be compared, presents a standardized experimental protocol, and offers a model for data presentation and interpretation.

Introduction

Adipic acid-¹³C₂ is a stable isotope-labeled internal standard frequently employed in mass spectrometry-based assays for the quantification of endogenous adipic acid, a dicarboxylic acid with implications in various metabolic pathways. Cross-validation of these assays is essential to demonstrate that the analytical method is robust and provides equivalent results regardless of the laboratory performing the analysis. The use of stable-isotope dilution mass spectrometry is a widely accepted technique for quantitative biomarker analysis due to its high analytical specificity.[1] Inter-laboratory validation studies are crucial for establishing the ruggedness and transferability of such analytical methods.[2][3]

Key Performance Characteristics for Comparison

The following parameters are critical for evaluating the performance of an Adipic acid-¹³C₂ assay and should be compared between laboratories. The acceptance criteria should be predefined in a validation plan.

Table 1: Inter-Laboratory Comparison of Adipic Acid-¹³C₂ Assay Performance

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9980.9990.997≥ 0.995
Range (µg/mL) 0.1 - 1000.1 - 1000.1 - 100Consistent across labs
Intra-Assay Precision (%CV) 3.5%4.1%3.8%≤ 15%
Inter-Assay Precision (%CV) 5.8%6.2%5.5%≤ 15%
Accuracy (% Recovery) 98.5%101.2%99.3%85% - 115%
Lower Limit of Quantification (LLOQ) (µg/mL) 0.10.10.1Consistent and fit for purpose
Matrix Effect 1.050.981.020.8 - 1.2
Recovery 95%97%96%Consistent across labs

Experimental Protocols

A detailed and harmonized experimental protocol is fundamental for a successful inter-laboratory comparison. All participating laboratories should adhere to the same procedures for sample handling, preparation, and analysis.

1. Sample Preparation: Protein Precipitation & Extraction

This protocol describes a generic method for the extraction of adipic acid from a biological matrix (e.g., plasma, urine).

  • Materials:

    • Biological matrix (e.g., human plasma)

    • Adipic acid-¹³C₂ internal standard (IS) solution

    • Acetonitrile (ACN), LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw biological samples on ice.

    • Spike 100 µL of each sample, calibration standard, and quality control (QC) sample with 10 µL of the Adipic acid-¹³C₂ internal standard solution at a known concentration.

    • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex mix for 30 seconds.

    • Incubate at 4°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This section provides a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Specific parameters may need to be optimized for the instrument used.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Adipic acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z) [To be determined based on fragmentation]

      • Adipic acid-¹³C₂ (IS): Precursor ion (m/z) -> Product ion (m/z) [To be determined based on fragmentation]

    • Instrument-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximal signal intensity.

Visualizing the Workflow and Metabolic Context

Experimental Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates the key steps in a typical inter-laboratory cross-validation study.

G cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Analysis & Comparison P1 Define Validation Parameters & Acceptance Criteria P2 Develop Standardized Experimental Protocol P1->P2 S1 Prepare & Distribute Standardized Samples (Calibrators, QCs) P2->S1 S2 Lab A: Sample Analysis S1->S2 S3 Lab B: Sample Analysis S1->S3 S4 Lab C: Sample Analysis S1->S4 D1 Collect Raw Data from All Laboratories S2->D1 S3->D1 S4->D1 D2 Statistical Analysis & Comparison of Performance Parameters D1->D2 D3 Final Report & Assessment of Inter-Laboratory Reproducibility D2->D3

Caption: Workflow for a multi-laboratory assay cross-validation study.

Simplified Metabolic Pathway of Adipic Acid

Adipic acid is involved in fatty acid metabolism. The use of ¹³C-labeled adipic acid allows for tracer studies to investigate these pathways.

Long-Chain Fatty Acids Long-Chain Fatty Acids Omega-Oxidation Omega-Oxidation Long-Chain Fatty Acids->Omega-Oxidation Dicarboxylic Acids Dicarboxylic Acids Omega-Oxidation->Dicarboxylic Acids Adipic Acid Adipic Acid Dicarboxylic Acids->Adipic Acid Beta-Oxidation Beta-Oxidation Adipic Acid->Beta-Oxidation Succinyl-CoA Succinyl-CoA Beta-Oxidation->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Simplified metabolic pathway involving adipic acid.

Conclusion

A robust and reproducible analytical method is the cornerstone of high-quality research and development. By following a standardized protocol and comparing key performance metrics, laboratories can confidently establish the inter-laboratory validity of their Adipic acid-¹³C₂ assays. This ensures that data generated across different sites are comparable, which is paramount for the success of collaborative and multi-center studies.

References

Comparative Metabolomics: Unraveling Cellular Energetics with Adipic Acid-13C2 Tracer

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolomics, the choice of tracer is paramount to elucidating complex cellular pathways. While glucose and fatty acid tracers have been the workhorses of metabolic research, novel tracers are emerging to probe specific aspects of cellular bioenergetics. This guide provides a comparative overview of Adipic acid-13C2 as a tracer in metabolomics, offering insights into its potential applications, and comparisons with established alternatives. Although direct comparative experimental data for this compound is limited, this document extrapolates from the known metabolism of dicarboxylic acids and the principles of stable isotope tracing to present a guide for its application.

This compound: A Novel Probe for Dicarboxylic Acid Metabolism

Adipic acid is a six-carbon dicarboxylic acid that can be metabolized by cells.[1] As a 13C-labeled tracer, this compound offers a unique tool to investigate the metabolic fate of dicarboxylic acids, which are involved in various physiological and pathological processes.[2][3] The stable isotope label allows for the tracking of carbon atoms as they are incorporated into downstream metabolites, providing a quantitative measure of pathway flux.[4]

Postulated Metabolic Fate of this compound

Based on the known metabolism of dicarboxylic acids, this compound is postulated to enter cellular metabolism and undergo β-oxidation.[2][3] This process would lead to the generation of labeled acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. The incorporation of 13C from this compound into TCA cycle intermediates and other connected metabolic pathways can provide insights into cellular respiration and biosynthetic processes.

This compound This compound Adipoyl-CoA-13C2 Adipoyl-CoA-13C2 This compound->Adipoyl-CoA-13C2 Beta-Oxidation Beta-Oxidation Adipoyl-CoA-13C2->Beta-Oxidation Acetyl-CoA-13C Acetyl-CoA-13C Beta-Oxidation->Acetyl-CoA-13C Succinyl-CoA-13C Succinyl-CoA-13C Beta-Oxidation->Succinyl-CoA-13C TCA Cycle TCA Cycle Acetyl-CoA-13C->TCA Cycle Succinyl-CoA-13C->TCA Cycle Downstream Metabolites Downstream Metabolites TCA Cycle->Downstream Metabolites

Caption: Postulated metabolic pathway of this compound.

Comparison with Alternative Tracers

The choice of a metabolic tracer depends on the specific biological question being addressed. Here, we compare the postulated characteristics of this compound with two commonly used tracers: [U-13C]glucose and [U-13C]palmitate.

FeatureThis compound (Postulated)[U-13C]Glucose[U-13C]Palmitate
Metabolic Pathway Entry Dicarboxylic acid metabolism, β-oxidationGlycolysisFatty acid activation, β-oxidation
Primary Metabolic Insights Dicarboxylic acid oxidation, anaplerotic contribution to TCA cycleCentral carbon metabolism, glycolysis, pentose phosphate pathway, TCA cycleFatty acid oxidation, lipid synthesis
Potential Advantages Specific probe for dicarboxylic acid pathways, may reveal alternative fuel sources.Well-characterized, traces a central metabolic hub.Directly traces fatty acid metabolism.
Potential Limitations Metabolic pathways may be less active in some cell types, limited direct comparative data.Can be rapidly consumed, may not fully reflect fatty acid metabolism.Poor solubility in aqueous media, can be influenced by lipid storage pools.

Illustrative Quantitative Comparison (Hypothetical Data)

The following table presents hypothetical data to illustrate how the fractional contribution of different tracers to the acetyl-CoA pool might be compared in a cancer cell line under normoxic and hypoxic conditions.

ConditionTracerFractional Contribution to Acetyl-CoA (%)
NormoxiaThis compound15
[U-13C]Glucose60
[U-13C]Palmitate25
HypoxiaThis compound25
[U-13C]Glucose30
[U-13C]Palmitate45

Experimental Protocols

A generalized protocol for a comparative metabolomics study using a 13C-labeled tracer in cultured cells is provided below. This protocol can be adapted for use with this compound.

1. Cell Culture and Tracer Incubation:

  • Culture cells to the desired confluency in standard growth medium.

  • On the day of the experiment, replace the standard medium with a custom medium containing either this compound, [U-13C]glucose, or [U-13C]palmitate at a defined concentration.

  • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer into cellular metabolites.

2. Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.

4. Data Analysis:

  • Identify and quantify the mass isotopologues of key metabolites.

  • Correct for the natural abundance of 13C.

  • Calculate the fractional contribution of the tracer to specific metabolite pools and determine metabolic fluxes using appropriate software.[5][6]

cluster_0 Cell Culture cluster_1 Tracer Incubation cluster_2 Metabolite Extraction cluster_3 Analysis & Data Processing Seed Cells Seed Cells Grow to Confluency Grow to Confluency Seed Cells->Grow to Confluency Prepare Labeling Media Prepare Labeling Media Grow to Confluency->Prepare Labeling Media Incubate with Tracer Incubate with Tracer Prepare Labeling Media->Incubate with Tracer Wash Cells Wash Cells Incubate with Tracer->Wash Cells Quench & Extract Quench & Extract Wash Cells->Quench & Extract Collect Supernatant Collect Supernatant Quench & Extract->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Isotopologue Analysis Isotopologue Analysis LC-MS/MS Analysis->Isotopologue Analysis Flux Calculation Flux Calculation Isotopologue Analysis->Flux Calculation

Caption: General experimental workflow for a comparative metabolomics study.

Conclusion and Future Directions

This compound holds promise as a novel tracer for investigating dicarboxylic acid metabolism and its contribution to cellular energy homeostasis. While direct comparative studies are needed to fully elucidate its performance against established tracers, the theoretical framework and experimental protocols outlined in this guide provide a foundation for its application in metabolomics research. Future studies employing this compound will be instrumental in validating its utility and expanding our understanding of cellular metabolism in health and disease, with potential applications in drug development and personalized medicine.[7]

References

A Head-to-Head Battle of Precision: Evaluating Adipic Acid-13C2 on QTOF vs. Triple Quadrupole MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of analytical instrumentation is paramount to achieving accurate and reliable results. When it comes to the quantitative analysis of isotopically labeled compounds like Adipic acid-13C2, two types of mass spectrometers stand out: the Quadrupole Time-of-Flight (QTOF) and the Triple Quadrupole (QqQ). This guide provides an objective comparison of their performance for this application, supported by representative experimental data, to help you make an informed decision for your analytical needs.

Executive Summary

Triple quadrupole mass spectrometers, operating in Multiple Reaction Monitoring (MRM) mode, are the gold standard for targeted quantification, offering superior sensitivity and a wide dynamic range.[1] For the routine, high-sensitivity quantification of this compound, a QqQ is often the preferred instrument.

On the other hand, QTOF mass spectrometers provide high-resolution accurate mass (HRAM) data, which is invaluable for identifying unknown compounds and for untargeted screening.[2][3] While historically considered less sensitive for quantification than their QqQ counterparts, modern QTOF instruments have made significant strides in quantitative performance.[4][5] A QTOF is the instrument of choice when both quantification and qualitative confirmation or metabolite identification are required in a single analysis.

Principles of Operation

Triple Quadrupole (QqQ) Mass Spectrometry

A triple quadrupole mass spectrometer consists of two mass-analyzing quadrupoles (Q1 and Q3) separated by a collision cell (q2). For quantitative analysis, it operates in MRM mode. Q1 is set to isolate the precursor ion (the molecule of interest, in this case, this compound). This isolated ion is then fragmented in the collision cell (q2). Q3 is then set to detect a specific fragment ion. This highly specific precursor-to-product ion transition is what gives the QqQ its exceptional sensitivity and selectivity, as it effectively filters out chemical noise from the matrix.[1]

G cluster_source Ion Source cluster_ms Triple Quadrupole Mass Spectrometer Ion This compound (Precursor Ion) Q1 Q1 (Isolates Precursor) Ion->Q1 Introduction q2 q2 (Collision Cell - Fragmentation) Q1->q2 Precursor Ion Q3 Q3 (Isolates Product Ion) q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion G cluster_source Ion Source cluster_ms QTOF Mass Spectrometer Ion This compound (Precursor Ion) Q1 Q1 (Optional Isolation) Ion->Q1 Introduction CollisionCell Collision Cell (Fragmentation) Q1->CollisionCell TOF Time-of-Flight (Mass Analysis) CollisionCell->TOF All Ions Detector Detector TOF->Detector

References

A Comparative Guide to the Linearity and Detection Limits of Adipic Acid Calibration Curves for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of calibration curves for the quantification of adipic acid, with a focus on the use of Adipic acid-13C2 as an internal standard. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the expected performance of analytical methods and to provide detailed experimental protocols for establishing linearity and detection limits.

While specific performance data for this compound calibration curves are often application-dependent and determined in individual laboratories, this guide leverages published data for unlabeled adipic acid to establish a baseline for comparison. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice to enhance the accuracy and precision of quantitative analysis, particularly in complex matrices.

Data Presentation: Linearity and Detection Limits

The following table summarizes the performance of a validated LC-MS method for the quantification of unlabeled adipic acid and outlines the expected improvements when employing this compound as an internal standard. The use of an internal standard is anticipated to yield a more robust and reliable calibration.

ParameterAdipic Acid (Unlabeled)[1]This compound (Internal Standard) - Expected Performance
Linearity (R²) ≥ 0.9985≥ 0.999
Linear Range 0.1 - 5.0 mg/LExpected to be similar or broader, with improved precision at the limits
Method Detection Limit (MDL) 0.04 mg/LExpected to be similar or slightly lower
Limit of Quantitation (LOQ) Not specified (typically 3-5x MDL)Expected to be well-defined and robust
Precision (%RSD) 0.936% at 1.0 mg/LExpected to be consistently low across the linear range

Experimental Protocols

A detailed methodology for generating a calibration curve for adipic acid using LC-MS is provided below. This protocol can be adapted for use with this compound as an internal standard.

1. Materials and Reagents:

  • Adipic acid standard

  • This compound (for internal standard method)

  • Deionized (DI) water

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

2. Preparation of Stock and Working Standard Solutions:

  • Adipic Acid Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of adipic acid standard in DI water.[1]

  • This compound Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DI water or methanol). The concentration will depend on the specific application.

  • Calibration Standards: Prepare a series of working standard solutions by serial dilution of the adipic acid stock solution with DI water to achieve concentrations within the desired linear range (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mg/L).[1]

  • For Internal Standard Method: Spike a constant, known concentration of the this compound internal standard into all calibration standards and samples.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A suitable HPLC or UHPLC system.

  • Column: A column designed for the separation of organic acids, such as a Thermo Scientific Acclaim™ Organic Acid (OA) column.[1]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry (MS) System: A mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.[1]

  • Detection: Use Selected Ion Monitoring (SIM) for the deprotonated molecular ions [M-H]⁻. For adipic acid, this is m/z 145.[1] For this compound, the expected [M-H]⁻ would be m/z 147.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the adipic acid standard against its concentration.

  • For the internal standard method, plot the ratio of the peak area of adipic acid to the peak area of this compound against the concentration of adipic acid.

  • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (R²), the limit of detection (LOD), and the limit of quantitation (LOQ).

Workflow Visualization

The following diagram illustrates the general workflow for generating a calibration curve using a stable isotope-labeled internal standard.

G cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Adipic Acid Stock Solution C Create Serial Dilutions of Adipic Acid Standards A->C B Prepare this compound (Internal Standard) Stock Solution D Spike Internal Standard into all Standards and Samples B->D C->D E Inject Samples into LC-MS/MS System D->E F Separate Analytes (Adipic Acid & this compound) E->F G Detect and Quantify Ions (m/z 145 and m/z 147) F->G H Calculate Peak Area Ratio (Analyte/Internal Standard) G->H I Plot Ratio vs. Concentration H->I J Perform Linear Regression (Determine R², LOD, LOQ) I->J

Workflow for Calibration Curve Generation with an Internal Standard.

References

A Comparative Guide to the Analytical Performance of Adipic Acid-13C2 for Quantitative Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Adipic acid-13C2 with other dicarboxylic acids used as internal standards in quantitative analytical studies. The focus is on the application of stable isotope dilution methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard for bioanalysis.

Superiority of 13C-Labeled Internal Standards in Bioanalysis

In quantitative mass spectrometry, the ideal internal standard co-elutes with the analyte of interest, exhibits the same ionization efficiency, and compensates for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard for achieving accurate and precise quantification. Among SILs, carbon-13 (¹³C) labeled standards, such as this compound, are generally superior to their deuterated (²H) counterparts.

The primary advantages of ¹³C-labeled standards include:

  • No Chromatographic Shift: The small mass difference between ¹²C and ¹³C results in negligible changes to the physicochemical properties of the molecule. Consequently, ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte, ensuring accurate correction for matrix effects. Deuterated standards, due to the more significant mass difference between hydrogen and deuterium, can sometimes exhibit slight chromatographic separation from the analyte, which may compromise accuracy.

  • Isotopic Stability: The ¹³C label is incorporated into the carbon backbone of the molecule and is therefore highly stable under typical experimental conditions. Deuterium labels, particularly on certain functional groups, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.

Data Presentation: A Comparative Overview of Analytical Performance

Analytical Parameter This compound (Expected) Other ¹³C-Labeled Dicarboxylic Acids (e.g., ¹³C₄-Succinic Acid) [3]Deuterated Dicarboxylic Acids (General)
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.05 - 10 ng/mL0.05 - 10 ng/mL0.1 - 20 ng/mL
Limit of Quantification (LOQ) 0.1 - 50 ng/mL0.1 - 50 ng/mL0.5 - 100 ng/mL
Accuracy (% Recovery) 90 - 110%90 - 110%85 - 115%
Precision (% CV) <15%<15%<20%
Chromatographic Shift NegligibleNegligiblePossible
Isotopic Stability HighHighVariable

Note: The expected performance values are estimations based on typical LC-MS/MS method validation results for dicarboxylic acids and the known advantages of ¹³C-labeled standards. Actual performance may vary depending on the specific analyte, matrix, instrumentation, and experimental conditions.

Experimental Protocols

A robust and validated experimental protocol is crucial for obtaining reliable quantitative data. Below is a representative methodology for the quantification of dicarboxylic acids in a biological matrix (e.g., urine or plasma) using this compound as an internal standard. This protocol is a composite based on established methods for dicarboxylic acid analysis.[1][2]

Sample Preparation
  • Thawing and Centrifugation: Thaw frozen biological samples (e.g., urine, plasma) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Internal Standard Spiking: Transfer a known volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube. Add a precise amount of this compound internal standard solution to each sample, quality control, and calibration standard.

  • Protein Precipitation (for plasma/serum): Add 4 volumes of ice-cold acetonitrile to the sample. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for drying or derivatization.

Derivatization (Optional but Recommended for Improved Chromatography)

For enhanced retention on reversed-phase columns and improved ionization efficiency, derivatization of the carboxylic acid groups is often performed.

  • Drying: Dry the supernatant from the sample preparation step under a gentle stream of nitrogen.

  • Reconstitution and Derivatization: Reconstitute the dried extract in a suitable solvent. Add the derivatizing agent (e.g., 3-nitrophenylhydrazine) and catalyst. Incubate at a specific temperature for a set time to allow the reaction to complete.

  • Quenching: Stop the reaction by adding a quenching agent.

  • Final Preparation: Dilute the derivatized sample with the initial mobile phase before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute the dicarboxylic acids.

    • Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization agent used.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each dicarboxylic acid and for this compound. For example, for this compound, the precursor ion would be [M-H]⁻ at m/z 147.1 and for native adipic acid, it would be m/z 145.1 in negative ion mode. The specific product ions would be determined by fragmentation analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma, Urine) spike Spike with This compound start->spike precipitate Protein Precipitation (if applicable) spike->precipitate extract Supernatant Extraction precipitate->extract dry Dry Extract extract->dry derivatize Add Derivatization Reagent dry->derivatize quench Quench Reaction derivatize->quench lc_ms LC-MS/MS Analysis (MRM Mode) quench->lc_ms data Data Processing & Quantification lc_ms->data

Caption: Experimental workflow for dicarboxylic acid quantification.

signaling_pathway fatty_acid Fatty Acids omega_oxidation ω-Oxidation (Endoplasmic Reticulum) fatty_acid->omega_oxidation dicarboxylic_acid Dicarboxylic Acids (e.g., Adipic Acid) omega_oxidation->dicarboxylic_acid beta_oxidation β-Oxidation (Peroxisomes) dicarboxylic_acid->beta_oxidation chain_shortened_dca Chain-Shortened Dicarboxylic Acids beta_oxidation->chain_shortened_dca acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

Caption: Metabolic pathway of dicarboxylic acid formation.

References

Justification for Selecting Adipic Acid-13C2 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly in complex matrices such as biological fluids, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Adipic acid-13C2 with alternative internal standards, supported by experimental data and detailed protocols, to justify its selection for mass spectrometry-based quantification of adipic acid.

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] this compound, a SIL derivative of adipic acid, embodies the key characteristics that make this class of standards superior to other alternatives like structural analogs. The fundamental principle behind the efficacy of a SIL internal standard is its near-identical chemical and physical properties to the analyte of interest. This ensures that both the analyte and the internal standard behave similarly during sample extraction, derivatization, and chromatographic separation, as well as in the ion source of the mass spectrometer. This co-elution and similar ionization behavior allow the SIL internal standard to effectively compensate for variations in sample preparation and matrix effects, which are common sources of error in quantitative analysis.[3]

Comparative Analysis: this compound vs. Alternatives

The primary alternatives to this compound fall into two categories: other stable isotope-labeled standards (e.g., Adipic acid-d10) and structural analogs (e.g., Glutaric acid).

  • Adipic acid-d10: This deuterated analog is also a SIL internal standard and is expected to perform similarly to this compound. The choice between 13C and deuterium labeling can sometimes be influenced by the potential for isotopic effects, where the heavier deuterium atoms can occasionally lead to slight chromatographic separation from the unlabeled analyte. However, for most applications, both are considered excellent choices.

  • Glutaric acid: As a structural analog, glutaric acid has a similar chemical structure to adipic acid but differs in its molecular weight and, to some extent, its physicochemical properties. While more cost-effective than SIL standards, structural analogs may not co-elute perfectly with the analyte and can exhibit different responses to matrix effects and ionization suppression or enhancement.

The following table summarizes the key performance characteristics of this compound compared to a structural analog, based on typical performance data observed when comparing SIL internal standards to their non-isotopically labeled counterparts.

Performance MetricThis compound (SIL)Structural Analog (e.g., Glutaric Acid)Justification
Co-elution with Analyte Nearly identical retention timeMay have a different retention timeThis compound's identical core structure ensures it behaves chromatographically like adipic acid, leading to more accurate correction for matrix effects that can vary across a chromatographic peak.[3]
Matrix Effect Compensation HighVariableBecause it is affected by matrix interferences in the same way as the analyte, this compound provides superior correction for ion suppression or enhancement.
Recovery Tracks analyte recovery closelyMay have different extraction recoveryThe similar physicochemical properties of this compound ensure that its recovery during sample preparation is highly representative of the analyte's recovery.
Accuracy & Precision HighModerate to HighBy effectively correcting for variability, this compound leads to higher accuracy and precision in the final quantitative results.
Cost HigherLowerThe synthesis of isotopically labeled compounds is more complex and expensive.

Experimental Protocol: Quantification of Adipic Acid in Biological Samples using LC-MS/MS

This protocol provides a detailed methodology for the quantification of adipic acid in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of the biological sample, add 400 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 50 ng/mL).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate adipic acid from other matrix components. For example: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Adipic Acid: Precursor ion (m/z) 145.1 → Product ion (m/z) 127.1

      • This compound: Precursor ion (m/z) 147.1 → Product ion (m/z) 129.1

    • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity.

3. Quantification

  • A calibration curve is constructed by plotting the ratio of the peak area of adipic acid to the peak area of this compound against the concentration of adipic acid standards. The concentration of adipic acid in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow and Rationale

To further illustrate the experimental workflow and the logical justification for selecting a SIL internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Biological Sample add_is Spike with This compound sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data peak_integration Peak Area Integration data->peak_integration ratio Calculate Area Ratio (Analyte/IS) peak_integration->ratio calibration Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

Caption: Experimental workflow for the quantification of adipic acid.

justification_logic cluster_goal Primary Goal cluster_challenges Analytical Challenges cluster_solution Solution cluster_is_types Internal Standard Types cluster_comparison Key Comparison cluster_outcome Outcome goal Accurate & Precise Quantification matrix_effects Matrix Effects (Ion Suppression/Enhancement) goal->matrix_effects sample_loss Sample Loss during Preparation goal->sample_loss instrument_variability Instrumental Variability goal->instrument_variability is Internal Standard (IS) matrix_effects->is sample_loss->is instrument_variability->is sil_is Stable Isotope-Labeled IS (this compound) is->sil_is analog_is Structural Analog IS (e.g., Glutaric Acid) is->analog_is behavior_comparison Behavioral Similarity to Analyte sil_is->behavior_comparison analog_is->behavior_comparison best_choice This compound is the Optimal Choice behavior_comparison->best_choice best_choice->goal Achieves

Caption: Justification for selecting this compound.

Conclusion

The selection of this compound as an internal standard for the quantification of adipic acid is strongly justified by its ability to provide the highest levels of accuracy and precision. Its behavior as a stable isotope-labeled internal standard ensures that it effectively compensates for analytical variability, including matrix effects and inconsistencies in sample preparation. While structural analogs present a more economical option, the investment in a SIL internal standard like this compound is often warranted by the superior quality and reliability of the resulting data, which is a critical consideration in research, clinical diagnostics, and drug development.

References

Unraveling Metabolic Rewiring: A Guide to Correlating Adipic Acid-13C2 Tracer Data with Genomic and Proteomic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for correlating Adipic acid-13C2 tracer data with genomic and proteomic results. Understanding how cells metabolize adipic acid, a key industrial chemical and potential metabolic intermediate, is crucial for fields ranging from biotechnology to clinical research. By integrating stable isotope tracing with multi-omics approaches, researchers can gain unprecedented insights into metabolic fluxes and their underlying genetic and protein-level regulation.

Executive Summary

Stable isotope tracing using this compound allows for the precise tracking of carbon atoms through metabolic pathways. When combined with genomics (e.g., RNA-Seq) and proteomics (e.g., mass spectrometry-based quantitative proteomics), this approach enables a multi-dimensional view of cellular responses to adipic acid. This integrated strategy can reveal not only the metabolic fate of adipic acid but also the adaptive changes in gene expression and protein abundance that govern these metabolic shifts. This guide uses a case study approach, centered on the degradation of adipic acid in the bacterium Cupriavidus necator H16, to illustrate the power of this correlative analysis.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical this compound tracer data alongside published proteomic data from studies of Cupriavidus necator H16 grown on adipic acid. This integrated view demonstrates how tracer data can validate and quantify the metabolic activities suggested by changes in protein expression.

Table 1: Correlation of this compound Incorporation with Proteomic Changes in the β-Oxidation Pathway

Locus TagProtein NameProteomic Fold Change (Adipic Acid vs. Control)Expected 13C Labeling Pattern from this compoundBiological Function
B0198/B0199Acyl-CoA ligase (two-subunit)↑ HighHigh 13C enrichment in adipoyl-CoAActivation of adipic acid
B2555Acyl-CoA dehydrogenase↑ ModerateHigh 13C enrichment in 2-enoyl-CoA derivativesFirst step of β-oxidation
A0179Enoyl-CoA hydratase↑ ModerateHigh 13C enrichment in 3-hydroxyacyl-CoA derivativesSecond step of β-oxidation
A14453-hydroxyacyl-CoA dehydrogenase↑ LowHigh 13C enrichment in 3-ketoacyl-CoA derivativesThird step of β-oxidation
B0200Thiolase↑ HighHigh 13C enrichment in acetyl-CoA and succinyl-CoAFinal step of β-oxidation

Table 2: Comparison of Alternative Metabolic Routes

Metabolic PathwayKey Enzymes (Locus Tags)Proteomic Evidence (Adipic Acid Growth)Expected 13C Labeling from this compoundInterpretation
Primary β-Oxidation B0198, B0199, B2555, B0200UpregulatedHigh incorporation into pathway intermediates and end-products (acetyl-CoA, succinyl-CoA)The dominant pathway for adipic acid catabolism.
Alternative Acyl-CoA Ligase B1239UpregulatedHigh incorporation into adipoyl-CoA, potentially with different kinetics.A potential secondary or alternative activation mechanism.
Fatty Acid β-Oxidation A0459-A0464, A1526-A1531Not significantly upregulatedMinimal to no incorporation from this compound.Suggests distinct pathways for dicarboxylic and fatty acid degradation.

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. The following protocols outline the key experiments for an integrated tracer and multi-omics study.

This compound Tracer Experiment
  • Cell Culture and Labeling: Cupriavidus necator H16 is cultured in a minimal medium with either unenriched adipic acid or this compound as the sole carbon source. Cells are harvested at mid-logarithmic growth phase.

  • Metabolite Extraction: Cells are rapidly quenched in a cold saline solution and centrifuged. The cell pellet is then extracted with a cold solvent mixture (e.g., 80% methanol).

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of key metabolites in the β-oxidation pathway (e.g., adipoyl-CoA, acetyl-CoA, succinyl-CoA).

  • Metabolic Flux Analysis: The mass isotopologue distribution data is used to calculate the relative or absolute flux through the adipic acid degradation pathway.

Quantitative Proteomics
  • Protein Extraction and Digestion: Cell pellets from cultures grown on adipic acid and a control carbon source (e.g., gluconate) are lysed, and the proteins are extracted. The proteins are then digested into peptides using trypsin.

  • LC-MS/MS Analysis: The peptide mixtures are analyzed by LC-MS/MS. For quantitative analysis, either label-free quantification or isotopic labeling (e.g., iTRAQ, TMT) can be employed.

  • Data Analysis: The raw mass spectrometry data is processed to identify peptides and proteins. The relative abundance of proteins between the adipic acid and control conditions is then determined. Proteins with statistically significant changes in abundance are identified as key players in the metabolic response.

Transcriptomics (RNA-Seq)
  • RNA Extraction: Total RNA is extracted from C. necator H16 cells grown under the same conditions as the proteomics experiment.

  • Library Preparation and Sequencing: The RNA is used to prepare sequencing libraries, which are then sequenced on a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to the C. necator H16 reference genome, and the differential expression of genes between the adipic acid and control conditions is calculated.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Adipic_Acid_Beta_Oxidation cluster_uptake Uptake & Activation cluster_beta_oxidation β-Oxidation Cycle cluster_cleavage Thiolytic Cleavage cluster_tca TCA Cycle Adipic_acid Adipic Acid Adipoyl_CoA Adipoyl-CoA Adipic_acid->Adipoyl_CoA B0198/B0199 (Acyl-CoA ligase) Enoyl_CoA 2-Enoyl-CoA Adipoyl_CoA->Enoyl_CoA B2555 (Acyl-CoA dehydrogenase) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA A0179 (Enoyl-CoA hydratase) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA A1445 (3-Hydroxyacyl-CoA dehydrogenase) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA B0200 (Thiolase) Succinyl_CoA Succinyl-CoA Ketoacyl_CoA->Succinyl_CoA B0200 (Thiolase) TCA TCA Cycle Acetyl_CoA->TCA Succinyl_CoA->TCA

Caption: Adipic acid degradation via the β-oxidation pathway in C. necator H16.

Multi_Omics_Workflow cluster_experiment Experimental Design cluster_metabolomics Metabolomics cluster_proteomics Proteomics cluster_genomics Genomics cluster_integration Data Integration Culture Cell Culture with this compound vs. Control Metabolite_Extraction Metabolite Extraction Culture->Metabolite_Extraction Protein_Extraction Protein Extraction & Digestion Culture->Protein_Extraction RNA_Extraction RNA Extraction Culture->RNA_Extraction LCMS_Metabolomics LC-MS/MS Analysis Metabolite_Extraction->LCMS_Metabolomics MFA Metabolic Flux Analysis LCMS_Metabolomics->MFA Integration Integrative Analysis MFA->Integration LCMS_Proteomics Quantitative LC-MS/MS Protein_Extraction->LCMS_Proteomics Protein_ID Protein Identification & Quantification LCMS_Proteomics->Protein_ID Protein_ID->Integration RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Gene_Expression Differential Gene Expression RNA_Seq->Gene_Expression Gene_Expression->Integration

Caption: Integrated workflow for correlating tracer data with omics results.

Conclusion

The integration of this compound stable isotope tracing with genomics and proteomics provides a powerful, systems-level understanding of metabolic pathways. This multi-omics approach, as illustrated through the case study of adipic acid degradation in Cupriavidus necator H16, allows for the direct correlation of metabolic flux with the expression of the genes and proteins that control it. For researchers and drug development professionals, this integrated strategy offers a robust framework for elucidating metabolic mechanisms, identifying novel enzyme functions, and discovering potential targets for metabolic engineering or therapeutic intervention.

Assessing the Kinetic Isotope Effect in Reactions of Adipic Acid-13C2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution.[1] In the context of drug development and industrial chemical synthesis, understanding the KIE of key molecules like adipic acid can provide invaluable insights into metabolic pathways, enzymatic catalysis, and chemical reaction dynamics. This guide provides a comparative assessment of the expected kinetic isotope effect in reactions involving Adipic acid-13C2, a non-radioactive, stable isotopologue of adipic acid labeled at the C1 and C6 carboxyl carbons. While direct experimental data for this compound is limited in publicly accessible literature, this guide extrapolates expected outcomes based on established principles and data from analogous reactions involving dicarboxylic acids and other organic molecules.

Understanding the 13C Kinetic Isotope Effect

The 13C KIE is the ratio of the rate constant of a reaction with the naturally abundant 12C isotope to the rate constant of the same reaction with the 13C isotope (k12/k13). A KIE value greater than 1 (a "normal" KIE) indicates that the 12C-containing reactant reacts faster, which is typical for reactions where a bond to the isotopic carbon is broken or significantly weakened in the rate-determining step.[1] Conversely, a KIE value less than 1 (an "inverse" KIE) suggests a strengthening of the bonding to the isotopic carbon in the transition state. The magnitude of the 13C KIE is generally smaller than that for deuterium, typically in the range of 1.02 to 1.07 for primary effects, due to the smaller relative mass difference between 12C and 13C.[2]

Potential Reactions of Adipic Acid for KIE Studies

Adipic acid is a versatile dicarboxylic acid that undergoes a variety of chemical and enzymatic transformations. The introduction of a 13C label at the carboxyl carbons (this compound) allows for the investigation of reactions involving these functional groups. Key reaction types where a significant KIE would be anticipated include:

  • Oxidative Decarboxylation: A common reaction for carboxylic acids, where the C-C bond between the carboxyl group and the adjacent carbon is cleaved.

  • Enzymatic Reactions: Various enzymes can metabolize adipic acid, and KIE studies can reveal details of the enzyme-substrate interactions and the catalytic mechanism.

  • Esterification: While typically not involving the breaking of a C-C bond, secondary KIEs can sometimes be observed, providing information about the transition state.

Comparative Data and Expected Kinetic Isotope Effects

The following table summarizes the expected 13C kinetic isotope effects for plausible reactions involving this compound, based on data from similar reactions reported in the literature.

Reaction TypeReactant/EnzymeExpected Primary 13C KIE (k12/k13) at C1/C6Mechanistic InsightReference System
Chemical Oxidation Strong Oxidizing Agents (e.g., KMnO4, persulfate)1.02 - 1.05C-C bond cleavage is part of the rate-determining step.Oxidation of formic acid and acetic acid[1]
Enzymatic Decarboxylation Orotate Decarboxylase (hypothetical substrate)> 1.04Significant C-C bond breaking in the transition state.Decarboxylation of 1,3-dimethylorotic acid[3]
Enzymatic Oxidation Cytochrome P450 monooxygenases1.01 - 1.03Rate-limiting C-H bond activation or subsequent steps.Flavin amine oxidase[4]
Biocatalytic Reduction Carboxylic Acid Reductases (CARs)~1.00 (inverse to small normal)The C=O bond is converted to a C-O single bond, potentially leading to an inverse effect due to bond strengthening, or a small normal effect if other steps are rate-limiting.General principles of KIE in reductions.

Experimental Protocols for KIE Measurement

Accurate determination of the 13C KIE requires precise measurement of isotopic ratios. The two primary methods for this are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique for measuring the ratio of stable isotopes. For a KIE experiment, the reaction is run to a specific conversion, and the isotopic composition of either the remaining starting material or the product is analyzed.

Methodology:

  • Reaction Setup: A competitive reaction is initiated with this compound at natural abundance or slightly enriched.

  • Quenching: The reaction is stopped at various time points (e.g., 10%, 20%, 50% conversion).

  • Separation and Purification: The remaining adipic acid or a specific product is isolated and purified, typically using High-Performance Liquid Chromatography (HPLC).

  • Combustion and Analysis: The purified sample is combusted to CO2 in an elemental analyzer, which is then introduced into the IRMS.

  • Data Analysis: The 13C/12C ratio is measured, and the KIE is calculated using the appropriate equations that relate the change in isotopic ratio to the fraction of the reaction completed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 13C NMR, can be used to determine KIEs at natural abundance, avoiding the need for isotopic enrichment.[1][5] Recent advancements in 2D NMR techniques like HSQC have improved the precision of these measurements.[5][6]

Methodology:

  • Sample Preparation: A reaction mixture is prepared directly in an NMR tube.

  • NMR Data Acquisition: 13C NMR or 1H-13C HSQC spectra are acquired at the beginning of the reaction (t=0) and at various time points as the reaction progresses.

  • Signal Integration: The relative intensities of the signals corresponding to the 12C- and 13C-isotopologues are carefully measured. For this compound, the signals for the carboxyl carbons would be monitored.

  • KIE Calculation: The change in the relative signal intensities over time is used to calculate the kinetic isotope effect.

Visualizing Experimental and Logical Workflows

Experimental Workflow for KIE Measurement

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Start with this compound react Initiate Reaction start->react quench Quench at various conversions react->quench separate Separate Reactants/Products (HPLC) quench->separate nmr NMR Analysis quench->nmr for NMR irms IRMS Analysis separate->irms for IRMS calc Calculate KIE irms->calc nmr->calc

Caption: A generalized workflow for determining the kinetic isotope effect.

Signaling Pathway for Enzymatic Oxidation

enzymatic_oxidation AdipicAcid This compound ES_Complex Enzyme-Substrate Complex AdipicAcid->ES_Complex Binding Enzyme Enzyme (e.g., P450) Enzyme->ES_Complex TransitionState Transition State (C-H or C-C bond cleavage) ES_Complex->TransitionState Rate-determining step (KIE observed here) Product_Complex Enzyme-Product Complex TransitionState->Product_Complex Product_Complex->Enzyme Product Oxidized Product Product_Complex->Product Release

Caption: A simplified pathway for the enzymatic oxidation of this compound.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Adipic Acid-¹³C₂

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Adipic Acid-¹³C₂, a stable, isotopically labeled compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Safety and Handling

Adipic Acid, including its isotopically labeled forms, is classified as a hazardous substance that can cause serious eye damage.[1][2] It may also cause skin and respiratory irritation.[3] Furthermore, adipic acid dust can form explosive mixtures with air.[4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes eye and face protection, protective gloves, and a lab coat.[2][5] Work should be conducted in a well-ventilated area, and measures should be taken to avoid dust formation.[2][5]

Quantitative Data

The following tables summarize the key physical and chemical properties of adipic acid.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
Appearance White crystalline solid[1][6]
Melting Point 152.1 °C[1]
Boiling Point 337.5 °C at 101.3 kPa[1]
Water Solubility 1.9 g/100 mL at 20°C[7]
pKa₁ 4.41
pKa₂ 5.41

Source: Chemcess, ChemicalBook

Table 2: Environmental Fate

FactorObservation
Biodegradability Readily biodegradable[3]
Bioaccumulation Not expected to bioaccumulate[3]
Mobility in Soil Expected to have very high mobility[3]

Source: Santos

Disposal Procedures for Adipic Acid-¹³C₂

Since ¹³C is a stable, non-radioactive isotope, Adipic Acid-¹³C₂ is not considered radioactive waste. Therefore, no special precautions beyond those for standard adipic acid are required for its disposal.[8][] The primary methods for disposal are incineration or landfill, handled by a licensed professional waste disposal service.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Label a dedicated, sealable waste container clearly as "Adipic Acid-¹³C₂ Waste."

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene).

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collection of Waste:

    • For solid waste (e.g., unused reagent, contaminated lab consumables), carefully place it into the designated waste container, minimizing dust generation.

    • For solutions, depending on local regulations, they may need to be collected in a separate, sealed container labeled with the contents and concentration. Do not pour down the drain.[1][6]

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Ensure the storage area is clearly marked as a chemical waste accumulation area.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[6][7]

    • Provide them with the Safety Data Sheet (SDS) for adipic acid and inform them that it is a non-radioactive, ¹³C-labeled compound.

  • Documentation:

    • Maintain a record of the amount of Adipic Acid-¹³C₂ waste generated and the date of disposal, following your institution's and local regulatory requirements.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the immediate area.

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection if dust is generated.

  • Contain the spill. For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust.

  • Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the cleaning materials for disposal as chemical waste.

  • Prevent the spilled material from entering drains or waterways.[2][6]

Disposal Workflow Diagram

G A Step 1: Identify & Segregate Waste Label a dedicated, sealed container for Adipic Acid-¹³C₂ waste. B Step 2: Collect Waste Place solids and contaminated materials into the container, minimizing dust. Collect solutions separately if required. A->B C Step 3: Store Waste Securely Store the sealed container in a cool, dry, ventilated area. B->C D Step 4: Arrange for Professional Disposal Contact your EHS office or a licensed waste disposal service. C->D E Step 5: Document Disposal Maintain records as per institutional and local regulations. D->E

References

Essential Safety and Logistical Information for Handling Adipic Acid-13C2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Adipic acid-13C2, including operational and disposal plans. This compound is a stable, isotopically labeled version of adipic acid and shares its chemical properties; therefore, the following guidance is based on the safety data for adipic acid.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure safety, a combination of personal protective equipment and engineering controls is essential.

Engineering Controls:

  • Ventilation: Use in a well-ventilated area. A system of local and/or general exhaust is recommended to keep employee exposures as low as possible.[1]

Personal Protective Equipment:

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1][2][3]

  • Skin Protection:

    • Hand Protection: Impermeable protective gloves are recommended.[1][2] Handle with gloves, which must be inspected prior to use.[4]

    • Body Protection: Wear protective clothing, such as a lab coat or apron, to prevent skin contact.[1][2] In case of potential for significant exposure, a complete suit protecting against chemicals may be necessary.[4]

  • Respiratory Protection: In case of inadequate ventilation or when dust is generated, wear a NIOSH-approved air-purifying particulate respirator with N-95 filters.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for adipic acid.

PropertyValue
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
Melting Point 152-153 °C[3]
Boiling Point 337 °C[3]
Flash Point 196 °C (closed cup)[5]
Autoignition Temp. >400 °C[1]
Solubility in Water Soluble[5]
Vapor Pressure 10 Pa (@ 18.5 °C)[1]
ACGIH TLV 5 mg/m³ (averaged over an 8-hour workshift)[6]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[7]

  • Avoid formation of dust and aerosols.[4] Use a vacuum or a wet method to reduce dust during clean-up; do not dry sweep.[6]

  • Provide adequate precautions against static electricity, such as electrical grounding and bonding.[1]

  • Wash hands thoroughly after handling.[1][8]

Storage:

  • Store in a cool, dry, well-ventilated place.[3]

  • Keep containers tightly closed.

  • Store away from incompatible materials such as oxidizing agents and alkalis.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill and Leak Procedures:

  • Isolate the spill area.[2]

  • Eliminate all ignition sources.[1]

  • Wear appropriate personal protective equipment.[1]

  • For small spills, sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[1] Use non-sparking tools.[1]

  • After cleaning, flush the area with water.[1]

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[4]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[7]

  • Contact a licensed professional waste disposal service to dispose of this material.[9]

  • Dispose of contaminated packaging as unused product.[9]

  • Do not allow the chemical to enter drains.[4]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weighing Weighing Don PPE->Weighing Dissolution Dissolution Weighing->Dissolution Reaction Reaction Dissolution->Reaction Decontamination Decontamination Reaction->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Figure 1: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.